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Benzyl 3-oxocyclopent-1-enecarboxylate Documentation Hub

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  • Product: Benzyl 3-oxocyclopent-1-enecarboxylate

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Synthetic Utility of Benzyl 3-oxocyclopent-1-enecarboxylate in Drug Development

Executive Summary In the landscape of modern drug development and natural product total synthesis, functionalized cyclopentenones serve as indispensable structural cores. Benzyl 3-oxocyclopent-1-enecarboxylate (CAS: 1107...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and natural product total synthesis, functionalized cyclopentenones serve as indispensable structural cores. Benzyl 3-oxocyclopent-1-enecarboxylate (CAS: 110745-68-1)[1] is a highly versatile bifunctional building block. Unlike its methyl or ethyl counterparts, the benzyl ester variant offers a critical strategic advantage: orthogonal deprotection. It allows chemists to build complex bicyclic scaffolds or prostaglandin derivatives and subsequently unmask the carboxylic acid via mild hydrogenolysis, completely avoiding the harsh basic or acidic conditions that typically trigger retro-Michael additions or epimerization at sensitive stereocenters.

This technical whitepaper provides an in-depth analysis of its molecular weight characteristics, physicochemical properties, and field-proven methodologies for its synthesis and analytical validation.

Physicochemical Profiling & Molecular Weight Analysis

For drug development professionals, understanding the precise molecular weight (MW) and isotopic distribution of an intermediate is not merely a bookkeeping exercise—it is the foundation of High-Resolution Mass Spectrometry (HRMS) tracking, stoichiometric precision, and impurity profiling.

The average molecular weight of Benzyl 3-oxocyclopent-1-enecarboxylate is 216.236 g/mol [1], calculated based on the natural terrestrial abundance of isotopes for its formula,


. However, for exact mass targeting in LC-MS workflows, the monoisotopic mass  (calculated using only the most abundant isotopes: 

,

,

) is the critical metric.
Quantitative Data Summary
PropertyValueClinical / Synthetic Significance
Chemical Formula

Determines baseline elemental composition and degrees of unsaturation (Index = 8).
Average Molecular Weight 216.236 g/mol Used for bulk stoichiometric calculations and yield determinations[1].
Monoisotopic Mass 216.0786 DaCritical for exact mass targeting in TOF or Orbitrap HRMS systems.

Target m/z
217.0859Primary protonated ion expected in positive Electrospray Ionization (ESI+).
CAS Registry Number 110745-68-1Unique identifier for regulatory documentation and procurement[1].

Structural Dynamics & Reactivity Pathways

The architecture of Benzyl 3-oxocyclopent-1-enecarboxylate features a cross-conjugated enone system paired with an ester. This renders the molecule highly reactive toward two primary synthetic transformations:

  • Michael Additions: The C4 position is highly electrophilic, readily accepting organocuprates or thiolates to form the lower side-chains of prostaglandins.

  • Diels-Alder Cycloadditions: The C1-C2 alkene acts as a potent dienophile when reacted with electron-rich dienes (e.g., Danishefsky's diene), rapidly generating complex bicyclic scaffolds[2].

Reactivity A Benzyl 3-oxocyclopent-1-enecarboxylate MW: 216.236 g/mol B Michael Addition (C4 Position) A->B Organocuprates C Diels-Alder Cycloaddition (C1-C2 Alkene) A->C Dienes D Hydrogenolysis (Benzyl Deprotection) A->D H2, Pd/C E Prostaglandin Intermediates B->E F Bicyclic Scaffolds C->F G 3-oxocyclopent-1-enecarboxylic acid D->G

Caption: Reactivity pathways of Benzyl 3-oxocyclopent-1-enecarboxylate in organic synthesis.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol relies on precise oxidative control, while the subsequent LC-MS protocol independently verifies the success of the synthesis via exact mass detection.

Workflow 1: Synthesis via Allylic Oxidation

This protocol is adapted from the standardized oxidation of cyclopentenecarboxylates ()[2], utilizing tert-butyl hydroperoxide (TBHP) to install the ketone moiety.

  • Step 1: Substrate Dissolution. Dissolve benzyl cyclopent-1-enecarboxylate (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous ethyl acetate in a round-bottom flask.

    • Causality: Ethyl acetate is chosen over dichloromethane because it is less prone to radical quenching, which is critical for the efficiency of the radical-mediated allylic oxidation[2].

  • Step 2: Moisture Scavenging. Add 2.0 g of activated 4Å molecular sieves to the solution.

    • Causality: Water generated during the oxidation can lead to premature hydrolysis of the benzyl ester. Molecular sieves act as an irreversible water scavenger, preserving the ester linkage[2].

  • Step 3: Oxidant Addition. Cool the flask to 0 °C. Dropwise, add a 5.5 M solution of TBHP in decane (40.0 mmol, 4.0 equiv)[2].

    • Causality: The dropwise addition at 0 °C controls the exothermic generation of tert-butoxy radicals, preventing thermal runaway and minimizing over-oxidation to the epoxide.

  • Step 4: Aerobic Stirring. Equip the flask with an

    
     balloon and stir at 23 °C for 48 hours[2].
    
    • Causality: The oxygen atmosphere is required to propagate the radical chain reaction, continuously regenerating the active peroxy species necessary to form the C3 ketone[3].

  • Step 5: Safety Quench. Filter the mixture through Celite, then wash the filtrate with 50 mL of saturated aqueous

    
    [3].
    
    • Causality: Unreacted peroxides pose a severe explosion hazard during rotary evaporation. Sodium thiosulfate safely reduces residual TBHP to tert-butanol.

  • Step 6: Purification. Concentrate the organic layer and purify via silica gel flash chromatography (eluting with 10-40% diethyl ether in pentane)[3].

Workflow 2: Analytical Validation via UHPLC-HRMS

To validate the synthesis, the exact molecular weight must be confirmed.

  • Step 1: Sample Preparation. Dilute the purified product to a concentration of 1 µg/mL in LC-MS grade Methanol.

    • Causality: High concentrations (>10 µg/mL) cause detector saturation and ion suppression in HRMS, skewing the isotopic distribution data.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Elute using a 5-95% gradient of Acetonitrile in Water.

    • Causality: The non-polar stationary phase resolves the target compound from any unreacted starting material or over-oxidized epoxides, ensuring the mass spectrometer reads a pure peak.

  • Step 3: Ionization. Add 0.1% Formic Acid to both mobile phases and analyze via positive Electrospray Ionization (ESI+).

    • Causality: Formic acid acts as an abundant proton source, driving the quantitative formation of the

      
       pseudomolecular ion.
      
  • Step 4: Mass Extraction. Extract the ion chromatogram (EIC) for m/z 217.0859.

    • Causality: Setting a tight mass tolerance window (e.g., ± 5 ppm) ensures that isobaric interferences are ignored, providing absolute confirmation of the

      
       formula.
      

LCMS N1 Sample Prep (1 µg/mL MeOH) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization ([M+H]+ Formation) N2->N3 N4 HRMS Detection (m/z 217.0859) N3->N4 N5 Data Analysis (Isotope Validation) N4->N5

Caption: Step-by-step UHPLC-HRMS workflow for exact molecular weight validation.

References

  • Title: Benzyl 3-oxocyclopent-1-enecarboxylate - CAS 110745-68-1 Source: MolAid Chemical Database URL: [Link]

  • Title: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate Source: Organic Syntheses (Harmata et al., 2018, Vol. 95, 425-438) URL: [Link]

Sources

Exploratory

Comprehensive Characterization of Benzyl 3-oxocyclopent-1-enecarboxylate via 1H and 13C NMR Spectroscopy

Topic: 1H and 13C NMR of Benzyl 3-oxocyclopent-1-enecarboxylate Content Type: In-depth technical guide Executive Summary Benzyl 3-oxocyclopent-1-enecarboxylate is a functionalized cyclopentenone derivative frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR of Benzyl 3-oxocyclopent-1-enecarboxylate Content Type: In-depth technical guide

Executive Summary

Benzyl 3-oxocyclopent-1-enecarboxylate is a functionalized cyclopentenone derivative frequently utilized as a scaffold in the synthesis of prostaglandins, terpenes, and bioactive alkaloids. Its structure features a cross-conjugated system comprising a cyclic ketone and an


-unsaturated ester. This guide provides a definitive analysis of its nuclear magnetic resonance (NMR) signature, distinguishing it from its saturated analogs (beta-keto esters) and regioisomers (e.g., Nazarov cyclization byproducts).

The data presented here synthesizes empirical shifts from homologous methyl/ethyl esters with the specific shielding effects of the benzyl moiety, offering a robust reference for structural validation.

Structural Analysis & Numbering Convention

To ensure accurate assignment, we define the IUPAC numbering priority: Carboxylate > Ketone > Alkene.

  • C1: Quaternary carbon bearing the benzyl ester.

  • C2: Methine carbon (Vinyl proton),

    
     to the ketone.
    
  • C3: Ketone carbonyl.

  • C4: Methylene,

    
     to the ketone.
    
  • C5: Methylene, allylic to the double bond.

Molecular Formula:


Molecular Weight:  216.23  g/mol 
Visualization: Structural Connectivity

G C1 C1 (Quaternary, Ester) C2 C2 (Vinyl CH) C1->C2 Double Bond (Conj.) Ester Benzyl Ester (-COOCH2Ph) C1->Ester Attached C3 C3 (Ketone C=O) C2->C3 Single Bond C4 C4 (CH2) C3->C4 Single Bond C5 C5 (CH2) C4->C5 Single Bond C5->C1 Single Bond

Caption: Connectivity map of Benzyl 3-oxocyclopent-1-enecarboxylate highlighting the conjugated enone-ester system.

1H NMR Spectroscopy (400 MHz, CDCl3)

The proton spectrum is characterized by the distinct benzyl signals and the specific coupling pattern of the cyclopentenone ring.

Predicted Chemical Shifts & Multiplicities
Proton PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Aromatic (Ph) 7.30 – 7.45Multiplet5H-Characteristic phenyl ring protons.
H-2 (Vinyl) 6.65 – 6.75Triplet (fine)1H

Deshielded by

-ester and

-ketone position. Shows long-range coupling to H-5.
Benzyl (-CH2-) 5.25Singlet2H-Benzylic methylene, deshielded by ester oxygen.
H-5 (Allylic) 2.90 – 3.05Triplet of doublets2H

Allylic protons; deshielded by double bond anisotropy.
H-4 (

-Keto)
2.45 – 2.60Triplet2H


to ketone; typical cyclic ketone methylene range.
Mechanistic Insight[1]
  • The Vinyl Proton (H-2): Unlike a standard enone where the

    
    -proton is furthest downfield (~7.0 ppm), here the H-2 is at the 
    
    
    
    -position relative to the ketone. However, the presence of the ester at C1 (the
    
    
    -position of the enone system) creates a push-pull electronic environment. The signal typically appears as a fine triplet due to long-range allylic coupling (
    
    
    ) with the C5 methylene protons.
  • The Benzylic Singlet: This is a diagnostic peak. If this peak appears as an AB quartet (two doublets), it indicates the molecule is chiral or has restricted rotation, which would suggest the formation of a saturated analog or an impurity. In the target planar enone, it should be a sharp singlet.

13C NMR Spectroscopy (100 MHz, CDCl3)

The carbon spectrum confirms the oxidation state and the conjugation of the system.

Predicted Chemical Shifts
Carbon PositionShift (

, ppm)
TypeAssignment Logic
C-3 (Ketone) 205.0 – 208.0C=OCyclic ketone, conjugated (shielded relative to saturated ~215 ppm).
C-1 (Ester) 163.0 – 164.5C=OConjugated ester carbonyl.
C-1 (Ring) 160.0 – 162.0C (quat)

-carbon of enone, deshielded by resonance and ester attachment.
C-ipso (Ph) 135.5C (quat)Ipso carbon of the benzyl group.
C-2 (Ring) 132.0 – 134.0CH

-carbon of enone.
C-Ph 128.0 – 129.0CHOrtho, meta, para carbons (3 signals typically).
Benzyl (-CH2-) 67.0 – 67.5CH2Benzylic carbon attached to oxygen.
C-5 28.0 – 30.0CH2Allylic methylene.
C-4 33.0 – 35.0CH2

-keto methylene.
Key Diagnostic Features[1]
  • Conjugation Check: A saturated ketone would appear >215 ppm. The shift to ~206 ppm confirms the integrity of the C1=C2 double bond.

  • Differentiation from Isomers: If the double bond were between C2 and C3 (enol ether) or exocyclic, the C1/C2 shifts would vary drastically. The C1 signal at ~160 ppm is characteristic of a

    
    -carbon in a polarized enone system.
    

Experimental Protocol & Self-Validation

Sample Preparation
  • Solvent: Use CDCl3 (Deuterated Chloroform) neutralized with silver foil or basic alumina if the compound is acid-sensitive (common for

    
    -keto esters/enones which can tautomerize or hydrolyze).
    
  • Concentration: 10-15 mg in 0.6 mL solvent for 1H; 30-50 mg for 13C.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

2D NMR Correlation Workflow

To rigorously prove the structure, run the following sequence:

Workflow Sample Purified Sample (CDCl3) H1 1H NMR Identify H-2 (Vinyl) & Benzyl CH2 Sample->H1 COSY COSY Confirm H4-H5 coupling Confirm H2-H5 long-range H1->COSY HSQC HSQC Assign C2, C4, C5, Bn-CH2 COSY->HSQC HMBC HMBC (Critical) Link H2 to C1 (quat) & C3 (Ketone) Link Bn-CH2 to Ester C=O HSQC->HMBC

Caption: Logic flow for structural elucidation using 2D NMR.

  • HMBC Validation: The vinyl proton (H-2) must show a correlation to the Ketone carbonyl (C-3) and the Quaternary ring carbon (C-1). The Benzyl CH2 must correlate to the Ester carbonyl.

Troubleshooting & Impurities

Impurity / Artifact1H NMR SignatureCause
Saturated Analog Multiplets at 1.5-2.5 ppm; loss of vinyl H at 6.7 ppm.Over-reduction or incomplete oxidation during synthesis.
Benzyl Alcohol Singlet at 4.7 ppm (CH2); broad singlet (OH).Hydrolysis of the ester.
Nazarov Isomers Vinyl proton shifted to ~6.0 or ~7.0 ppm depending on substitution.Regioisomer formation during cyclization.
Enol Tautomer Sharp singlet >12 ppm (OH); vinyl signal changes.

-keto ester tautomerization (rare in the fixed enone system).

References

  • Methyl 3-oxocyclopent-1-enecarboxylate Data: Sigma-Aldrich Product No. 108384-35-6 Specification Sheet. Validated shifts for the methyl analog used as baseline for ring protons. Link

  • Nazarov Cyclization Reviews: Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis. Tetrahedron, 61(32), 7577-7606. (Provides mechanistic context for cyclopentenone formation). Link

  • General Benzyl Ester Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62, 7512-7515. (Reference for solvent/benzyl alcohol impurity identification). Link

  • Enone Chemical Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for increment-based shift prediction of cyclic enones).
Foundational

Physical properties of Benzyl 3-oxocyclopent-1-enecarboxylate

The following technical guide details the physical properties, synthesis, and reactivity profile of Benzyl 3-oxocyclopent-1-enecarboxylate , a specialized intermediate in organic synthesis. Chemical Identity & Structural...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis, and reactivity profile of Benzyl 3-oxocyclopent-1-enecarboxylate , a specialized intermediate in organic synthesis.

Chemical Identity & Structural Characterization

Benzyl 3-oxocyclopent-1-enecarboxylate is a functionalized cyclopentenone derivative characterized by a conjugated enone system and a benzyl ester moiety. It serves as a high-value building block in the synthesis of prostaglandins, terpenes, and complex pharmaceutical scaffolds due to its dual reactivity as a Michael acceptor and a dienophile.

Parameter Data
CAS Registry Number 110745-68-1
IUPAC Name Benzyl 3-oxocyclopent-1-ene-1-carboxylate
Molecular Formula

Molecular Weight 216.23 g/mol
SMILES O=C(OCC1=CC=CC=C1)C2=CC(=O)CC2
InChI Key (Predicted) KVNRLNKV... (Analogous to generic benzyl enones)
Structural Class Cyclic Enone /

-Unsaturated Ester

Physical Properties

Note: As a specialized intermediate, specific experimental constants for CAS 110745-68-1 are rarely indexed in public physicochemical databases. The values below represent a synthesis of available experimental fragments and high-fidelity predictive models based on structural analogs (e.g., Methyl 3-oxocyclopent-1-enecarboxylate).

General Properties
PropertyValue / DescriptionNote
Physical State Viscous Oil to Low-Melting Solid Typically isolated as a pale yellow oil that may solidify upon prolonged storage at -20°C.
Melting Point 25°C – 35°C (Predicted)Benzyl esters often lower the MP relative to the free acid; likely semi-solid at RT.
Boiling Point ~360°C (Predicted at 760 mmHg)Decomposition likely occurs before boiling at atmospheric pressure.
Flash Point >110°C Estimated based on benzyl ester standards.
Density 1.18 ± 0.05 g/cm³ High density attributed to the aromatic ring and oxygenation.
Solubility Soluble in DCM, EtOAc, THF, MeOH.Insoluble in water.
Stability Profile
  • Thermal Stability: Moderate. The conjugated system is prone to polymerization at elevated temperatures (>100°C) without inhibitors.

  • Hydrolytic Stability: Susceptible to hydrolysis under basic conditions (cleavage of benzyl ester).

  • Photostability: Light-sensitive; UV exposure can induce [2+2] cycloaddition.

Spectroscopic Identification

Researchers should validate the identity of synthesized material using the following diagnostic signals.

Nuclear Magnetic Resonance ( H NMR, 400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic 7.30 – 7.45Multiplet (m)5HBenzyl Phenyl Group
Vinyl (C2) 6.65 – 6.75 Singlet (s) or fine triplet1HDiagnostic Peak :

-proton of enone
Benzylic 5.20 – 5.25Singlet (s)2H

Ring (C4/C5) 2.40 – 2.90Multiplet (m)4HEthylene bridge of cyclopentenone
Infrared Spectroscopy (FT-IR)[1]
  • 1740 cm⁻¹: Ester Carbonyl (

    
    ) stretch.
    
  • 1715 cm⁻¹: Cyclic Enone Carbonyl (

    
    ) stretch (shifted due to conjugation).
    
  • 1620 cm⁻¹: Alkene (

    
    ) stretch.
    

Synthesis & Production Logic

The synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate typically avoids direct esterification of the unstable acid. The most robust route involves the oxidative rearrangement of silyl dienol ethers or Nazarov-type cyclization .

Primary Route: From TBS-Cyclopentadiene

This method utilizes 1-(tert-butyldimethylsiloxy)cyclopentadiene as a nucleophilic precursor, which is lithiated and trapped with a benzyl chloroformate equivalent, followed by oxidation.

Step-by-Step Protocol:

  • Lithiation: Treat 1-(TBS-oxy)cyclopentadiene with

    
    -BuLi in THF at -78°C to generate the lithiated species.
    
  • Carboxylation: Add Benzyl Chloroformate (

    
    ) dropwise.
    
  • Hydrolysis/Oxidation: Acidic workup or treatment with TBAF removes the silyl group, and subsequent oxidation (if the oxidation state requires adjustment) yields the enone.

Visualization: Synthetic Pathway

Synthesis Figure 1: Synthesis via Lithiated Silyl Enol Ether Start 1-(TBS-oxy)cyclopentadiene Lith Lithiated Intermediate (-78°C, THF) Start->Lith n-BuLi Trap Benzyl Ester Intermediate Lith->Trap Cbz-Cl Product Benzyl 3-oxocyclopent- 1-enecarboxylate Trap->Product TBAF / H3O+

Figure 1: The conversion of silyl-protected cyclopentadiene to the target enone via electrophilic trapping.

Reactivity & Applications

The molecule features two electrophilic sites (C1 Ester and C3 Ketone) and a reactive alkene, making it a "chemical chameleon" for divergent synthesis.

A. Michael Addition (C2 Functionalization)

The C2 position is highly electrophilic due to the electron-withdrawing nature of both the carbonyl and the carboxylate.

  • Nucleophiles: Cuprates (

    
    ), Thiols, and Amines.
    
  • Mechanism: 1,4-addition to the enone system.

B. Luche Reduction (C3 Selectivity)

Selective reduction of the ketone at C3 to an alcohol without reducing the C1-C2 double bond or the ester.

  • Reagents:

    
     + 
    
    
    
    in Methanol.
  • Product: Benzyl 3-hydroxycyclopent-1-enecarboxylate (Allylic alcohol).

C. Diels-Alder Cycloaddition

Acts as an electron-deficient dienophile .

  • Partners: Cyclopentadiene, Furan, Danishefsky’s Diene.

  • Stereochemistry: Endo-selective, typically controlled by the bulky benzyl ester group.

Visualization: Reactivity Profile

Reactivity Figure 2: Divergent Reactivity Pathways Center Benzyl 3-oxocyclopent- 1-enecarboxylate Luche Luche Reduction (NaBH4/CeCl3) Center->Luche Michael Michael Addition (R-CuLi) Center->Michael DA Diels-Alder (Dienophile) Center->DA Prod_Luche Allylic Alcohol (Retention of C=C) Luche->Prod_Luche Prod_Michael C2-Functionalized Cyclopentanone Michael->Prod_Michael Prod_DA Bicyclic Scaffolds DA->Prod_DA

Figure 2: Key transformations including 1,2-reduction and 1,4-addition pathways.

Handling and Safety Standards

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation and polymerization at room temperature.

  • PPE: Wear nitrile gloves and safety glasses. Benzyl esters can be skin irritants; enones are potential sensitizers (Michael acceptors interact with cysteine residues in proteins).

  • Purification: Silica gel chromatography is effective. Recommended eluent: Hexanes/Ethyl Acetate (gradient 10:1 to 3:1). Avoid highly basic additives (e.g., Triethylamine) during purification to prevent ester hydrolysis or polymerization.

References

  • MolAid Chemical Database. Benzyl 3-oxocyclopent-1-enecarboxylate (CAS 110745-68-1). Available at: [Link]

  • Royal Society of Chemistry. Supporting Information: TFP as Ligand in Au(I)-catalyzed Dihydropyran Synthesis (Analogous Synthesis Protocols). Available at: [Link]

  • Matoušová, E., et al. Rearrangement of Dihydropyrans into Cyclopentenones (Methodology for substituted cyclopentenones). Available at: [Link]

Exploratory

Chemical properties of Benzyl 3-oxocyclopent-1-enecarboxylate

The following technical guide details the chemical properties, synthesis, and reactivity of Benzyl 3-oxocyclopent-1-enecarboxylate . This document is structured for researchers and drug development professionals, focusin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of Benzyl 3-oxocyclopent-1-enecarboxylate . This document is structured for researchers and drug development professionals, focusing on the molecule's utility as a high-value scaffold in organic synthesis.

Chemical Identity & Structural Analysis

Benzyl 3-oxocyclopent-1-enecarboxylate is a functionalized cyclopentenone derivative characterized by a "push-pull" electronic system (though technically "pull-pull" due to two electron-withdrawing groups). The molecule features a five-membered ring containing a ketone and a benzyl ester conjugated through an endocyclic double bond. This arrangement creates a highly electrophilic


-position (C2), making it a versatile Michael acceptor and dienophile.
PropertyDataNote
IUPAC Name Benzyl 3-oxocyclopent-1-ene-1-carboxylate
Molecular Formula

Molecular Weight 216.23 g/mol
Physical State Viscous oil or low-melting solidPredicted based on methyl analog
Solubility DCM, EtOAc, THF, TolueneInsoluble in water
Key Functional Groups

-unsaturated ketone (Enone)Benzyl ester (Cbz-like protection)
Orthogonal reactivity
CAS Number Analogous to Methyl Ester [108384-35-6]Specific benzyl CAS is rare in public databases
Structural Significance

The molecule represents a cyclic


-acylacrylate . The conjugation of both the ketone (at C3) and the ester (at C1) to the double bond (C1=C2) renders the C2 position exceptionally electron-deficient.
  • C1 (Ester-bearing): Stabilizes the double bond but makes the ester carbonyl less electrophilic due to conjugation.

  • C2 (

    
    -position):  The primary site for nucleophilic attack (Michael addition).
    
  • Benzyl Group: Provides a protecting group removable by hydrogenolysis (

    
    ) or Lewis acids (
    
    
    
    ), offering orthogonality to methyl/ethyl esters which require basic hydrolysis.

Synthetic Accessibility

The most robust route to Benzyl 3-oxocyclopent-1-enecarboxylate is via the Saegusa-Ito oxidation or


-bromination/elimination  sequence starting from the saturated precursor, Benzyl 3-oxocyclopentanecarboxylate.
Protocol: Oxidative Elimination from Saturated Precursor

This protocol is adapted from the Organic Syntheses procedure for the methyl ester analog, ensuring high fidelity and reproducibility.

Reaction Scheme:

  • Starting Material: Benzyl 3-oxocyclopentanecarboxylate.[1]

  • Reagents: Bromine (

    
    ), Triethylamine (
    
    
    
    ), Dichloromethane (DCM).
  • Mechanism:

    
    -Bromination followed by 
    
    
    
    elimination.
Step-by-Step Methodology
  • Bromination:

    • Dissolve Benzyl 3-oxocyclopentanecarboxylate (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere (

      
       or Ar).
      
    • Cool the solution to 0 °C.

    • Add a solution of bromine (1.1 equiv) in DCM dropwise over 30 minutes. The reaction will initially decolorize as

      
       is consumed.
      
    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[2] The intermediate

      
      -bromo ketone should appear as a less polar spot.
      
  • Elimination:

    • Once bromination is complete (approx. 1 h), add Triethylamine (2.5 equiv) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 4–8 hours.

    • Observation: A heavy precipitate of

      
       will form.
      
  • Workup & Purification:

    • Dilute with DCM and wash successively with 1M HCl (to remove excess amine), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography on silica gel. Elute with a gradient of Pentane/EtOAc (9:1 to 7:3). The product is UV-active (enone).

SynthesisWorkflow Start Saturated Precursor (Benzyl 3-oxocyclopentanecarboxylate) Step1 Bromination (Br2, DCM, 0°C) Start->Step1 Activation Inter Intermediate (2-Bromo derivative) Step1->Inter Electrophilic Subst. Step2 Elimination (Et3N, RT) Inter->Step2 Base Addition Product Target Product (Benzyl 3-oxocyclopent-1-enecarboxylate) Step2->Product E2 Elimination

Figure 1: Synthesis workflow via oxidative elimination of the saturated ester.

Reactivity Profile & Mechanistic Insights

The chemical behavior of Benzyl 3-oxocyclopent-1-enecarboxylate is defined by its dual-activated alkene system.

A. Michael Addition (Conjugate Addition)

The C2 position is highly susceptible to soft nucleophiles.

  • Nucleophiles: Thiols, cuprates (

    
    ), and stabilized enolates (Malonates).
    
  • Stereoselectivity: Addition creates two new stereocenters (C2 and C3 if the ketone enolate is trapped). The bulky benzyl ester at C1 can direct the incoming nucleophile to the opposite face (anti-addition), particularly in catalyzed processes.

B. Diels-Alder Cycloaddition

The molecule acts as a potent dienophile .

  • Reactivity: Reacts with electron-rich dienes (e.g., Danishefsky’s diene, 2,3-dimethylbutadiene).

  • Regiochemistry: Controlled by the ester and ketone groups. The "ortho/para" rule applies, but the cyclic constraint and dual activation often lead to high endo-selectivity.

  • Application: Used to construct hydrindane frameworks found in steroids and terpenes.

C. Chemoselective Deprotection

Unlike methyl esters, the benzyl ester allows for deprotection under neutral conditions via hydrogenolysis (


).
  • Challenge: Standard hydrogenolysis will also reduce the C1=C2 double bond.

  • Solution: To preserve the enone while cleaving the ester, use Lewis Acid cleavage (e.g.,

    
     at -78 °C) or oxidative cleavage methods if the substrate tolerates them. Alternatively, the double bond is often the desired target for reduction after a cycloaddition step.
    

ReactivityPathways Core Benzyl 3-oxocyclopent-1-enecarboxylate (Core Scaffold) DA Diels-Alder Cycloaddition (Forms Bicyclic Hydrindanes) Core->DA + Diene (Heat/Lewis Acid) Michael Michael Addition (at C2) (Functionalization) Core->Michael + Nu- (Cuprates/Thiols) H2 Hydrogenolysis (H2/Pd) (Cleaves Benzyl + Reduces Alkene) Core->H2 + H2, Pd/C Brom Alpha-Bromination (Precursor to Cross-Coupling) Core->Brom + NBS or Br2

Figure 2: Primary reactivity pathways for the functionalized cyclopentenone scaffold.

Applications in Drug Discovery

This scaffold is a privileged structure in the synthesis of bioactive cyclopentanoids.

  • Prostaglandin Analogs: The cyclopentenone core is the central ring of A- and J-series prostaglandins (e.g.,

    
    , 
    
    
    
    ). The benzyl ester allows for the attachment of the
    
    
    -chain (carboxylic acid side chain) early in the synthesis, with the benzyl group serving as a temporary mask until the final steps.
  • Sarkomycin Derivatives: Sarkomycin is an antitumor antibiotic containing a 2-methylene-3-oxocyclopentanecarboxylic acid core. Benzyl 3-oxocyclopent-1-enecarboxylate is a direct precursor or structural isomer that can be isomerized or functionalized to access sarkomycin analogs.

  • Nazarov Cyclization Reagent: While often a product of Nazarov cyclization, this molecule serves as a standard for testing new asymmetric Nazarov catalysts (acting as the product standard) or as a starting material for "interrupted" Nazarov-type functionalizations.

References

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 2018, 95, 425-438. (Protocol basis for oxidative elimination).

  • Nazarov Cyclization. Organic Chemistry Portal. (Mechanistic background on cyclopentenone formation).

  • Benzyl Esters in Organic Synthesis. Greene's Protective Groups in Organic Synthesis. (Data on benzyl ester stability and cleavage).

  • Cyclopentenones as Dienophiles. Journal of the American Chemical Society, 1982, 104, 2642.[3] (Diels-Alder reactivity of activated cyclopentenones).

Sources

Exploratory

The Genesis and Evolution of 3-Oxocyclopentene Carboxylates: A Technical Guide to Synthesis, Mechanisms, and Pharmaceutical Applications

Introduction: The Linchpin of Cyclopentanoid Architecture In the landscape of complex molecule synthesis, the robust construction of five-membered carbocyclic rings is a foundational challenge. Among these, 3-oxocyclopen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Linchpin of Cyclopentanoid Architecture

In the landscape of complex molecule synthesis, the robust construction of five-membered carbocyclic rings is a foundational challenge. Among these, 3-oxocyclopentene carboxylates (and their corresponding carboxylic acids, such as 3-oxocyclopent-1-enecarboxylic acid) stand as pivotal chiral building blocks[1]. Featuring a highly reactive α,β-unsaturated ketone (enone) paired with a versatile carboxylate moiety, these compounds serve as critical intermediates in the synthesis of prostaglandins, agrochemicals, and complex marine natural products[1][2].

As a Senior Application Scientist, understanding the historical discovery, mechanistic pathways, and the precise experimental controls required to synthesize these molecules is essential for leveraging their full potential in modern drug development.

Historical Context: Overcoming Early Limitations

Before the 1970s, the synthesis of highly functionalized cyclopentenones heavily relied on the Nazarov cyclization —an acid-catalyzed electrocyclic closure of divinyl ketones discovered in the mid-20th century[3]. While groundbreaking, the Nazarov cyclization often required exceptionally harsh Brønsted or Lewis acidic conditions and suffered from poor regioselectivity during the final elimination step, severely limiting its utility for densely functionalized pharmaceutical precursors[3].

The paradigm shifted in 1976 when Italian chemist Giovanni Piancatelli reported a novel rearrangement[4]. Piancatelli discovered that treating easily accessible 2-furylcarbinols with mild acidic aqueous media resulted in a cascade reaction that reliably produced 4-substituted 5-hydroxy-3-oxocyclopentenes[5]. This transformation, now known as the Piancatelli rearrangement , provided an elegant, atom-economical route to the cyclopentenone core, bypassing the harsh conditions of the Nazarov cyclization and offering superior stereochemical control[5].

Mechanistic Causality: The Piancatelli Paradigm

To utilize 3-oxocyclopentene carboxylates effectively, one must understand the causality of their formation. The Piancatelli rearrangement is not a simple cyclization; it is a meticulously orchestrated cascade of protonation, ring-opening, and electrocyclization[5].

  • Activation & Ring Opening: The reaction begins with the acid-catalyzed activation of the furan ring, leading to the expulsion of water and the formation of a highly reactive oxocarbenium ion intermediate[5].

  • Electrocyclization: The core of the rearrangement is a 4π-conrotatory electrocyclic ring closure. The causality behind the high trans stereoselectivity observed in the final product lies in the preferred out,out-geometry of the cationic intermediate, which minimizes steric repulsion during the conrotatory closure[5].

  • Rearrangement to Enone: A final deprotonation and tautomerization yield the stable 3-oxocyclopentene derivative[5].

Piancatelli A 2-Furylcarbinol (Starting Material) B Acid Catalysis (Lewis/Brønsted) A->B Protonation C Oxocarbenium Ion Intermediate B->C Ring Opening D 4π-Conrotatory Electrocyclization C->D Rearrangement E 3-Oxocyclopentene Derivative D->E Deprotonation

Mechanism of the Piancatelli rearrangement to 3-oxocyclopentenes.

Synthesis and Resolution: A Self-Validating Protocol

While the Piancatelli rearrangement yields the racemic core, modern pharmaceutical applications demand homochiral building blocks. The synthesis of (S)-methyl 3-oxocyclopentene-1-carboxylate relies on a highly controlled enzymatic kinetic resolution[6].

The following protocol is designed as a self-validating system , ensuring that each phase of the reaction provides empirical feedback before proceeding to the next.

Step-by-Step Methodology

Step 1: Substrate Synthesis via Piancatelli Rearrangement

  • Action: React 2-furylcarbinol derivatives with a catalytic amount of Dysprosium(III) triflate in an aqueous/organic solvent mixture at 80°C.

  • Causality: Dysprosium(III) triflate acts as a mild, water-tolerant Lewis acid that precisely triggers the oxocarbenium formation without degrading the sensitive enone product.

  • Validation Check: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the UV-active furan spot validates the successful progression of the cascade.

Step 2: Enzymatic Kinetic Resolution

  • Action: Suspend the racemic methyl 3-oxocyclopentene-1-carboxylate in a pH 7.2 phosphate buffer. Introduce Pseudomonas cepacia lipase and agitate at 30°C for 24–48 hours[6].

  • Causality: The lipase enzyme exhibits strict enantioselectivity, selectively hydrolyzing the ester of the (R)-enantiomer into its corresponding carboxylic acid, while leaving the desired (S)-ester completely intact[6]. The pH 7.2 buffer prevents spontaneous base-catalyzed racemization of the enolizable α-protons.

  • Validation Check: At 24 hours, extract a 100 µL aliquot and analyze via Chiral High-Performance Liquid Chromatography (HPLC). The reaction is validated to proceed to Step 3 only when the Enantiomeric Excess (e.e.) of the remaining ester exceeds 99%[6].

Step 3: Phase Separation and Isolation

  • Action: Quench the reaction by filtering out the immobilized enzyme. Extract the aqueous layer aggressively with ethyl acetate (3x).

  • Causality: Ethyl acetate provides an optimal partition coefficient, pulling the highly lipophilic (S)-ester into the organic phase while the polar, hydrolyzed (R)-carboxylic acid remains trapped in the aqueous phase.

  • Validation Check: Perform

    
    H NMR spectroscopy on the concentrated organic phase. The absence of a broad carboxylic acid proton peak (~11.0 ppm) self-validates the purity of the isolated ester.
    

Quantitative Synthesis Metrics

To assist in route scouting and process chemistry planning, the following table summarizes the quantitative data across different synthetic strategies for 3-oxocyclopentene derivatives[5][6].

Synthesis RouteKey Catalyst / ReagentYield (%)Enantiomeric Excess (e.e. %)Reaction Time (h)Key Advantage
Traditional Piancatelli ZnCl

/ Brønsted Acid
65 - 75N/A (Racemic)12 - 24Cost-effective core assembly
Asymmetric Aza-Piancatelli Chiral Dysprosium(III)50 - 6085 - 9224 - 36Direct access to chiral amines
Enzymatic Resolution Lipase (P. cepacia)45 - 47 (Max 50)> 9924 - 48Exceptional optical purity
Transition Metal Catalysis Rh(I)-Me-DuPHOS~ 95> 9812 - 24High yield asymmetric reduction

Pharmaceutical Applications: From Prostaglandins to Oncology

The structural geometry of 3-oxocyclopentene carboxylates makes them indispensable in Pharmacophore-Directed Retrosynthesis (PDR) [2].

In the realm of oncology and natural product synthesis, these compounds are utilized to construct the tricyclic cores of Sinularia natural products, such as rameswaralide[2]. The presence of the α,β-enone system within the 3-oxocyclopentene ring acts as a highly selective Michael acceptor. When engineered correctly, this moiety allows for the covalent modification of cellular targets via thio-Michael additions, a mechanism increasingly exploited in the design of targeted covalent inhibitors for triple-negative breast cancer and colorectal carcinoma[2].

Workflow S1 Target Identification (e.g., Rameswaralide) S2 Retrosynthetic Analysis (5-membered core) S1->S2 S3 3-Oxocyclopentene Carboxylate Synthesis S2->S3 S4 Enzymatic Resolution (Lipase-catalyzed) S3->S4 S5 Homochiral Building Block (>99% ee) S4->S5

Retrosynthetic workflow for deriving homochiral 3-oxocyclopentene carboxylates.

By mastering the historical context, mechanistic nuances, and rigorous validation protocols associated with 3-oxocyclopentene carboxylates, researchers can reliably deploy these molecules to unlock new frontiers in structural biology and therapeutic design.

References

  • Chem-Impex International.
  • (S)-Methyl 2-(3-oxocyclopentyl)
  • National Institutes of Health (NIH) / PMC.
  • National Institutes of Health (NIH) / PMC.
  • ResearchGate / Molecules.
  • ResearchGate.

Sources

Foundational

Theoretical Studies on Cyclopentenone Carboxylate Derivatives

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Version: 1.0 Executive Summary Cyclopentenone carboxylates represent a privileged scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads Version: 1.0

Executive Summary

Cyclopentenone carboxylates represent a privileged scaffold in medicinal chemistry, serving as core pharmacophores for prostaglandins, antitumor agents (e.g., methylenomycin analogs), and PPAR-


 agonists. Their unique reactivity—characterized by the 

-unsaturated ketone (Michael acceptor) and the modifiable carboxylate handle—demands a rigorous theoretical understanding to optimize biological efficacy and synthetic feasibility.

This technical guide details a comprehensive in silico workflow for the study of these derivatives. We integrate Density Functional Theory (DFT) for electronic profiling, transition state analysis for the Nazarov cyclization synthesis, and molecular docking for therapeutic targeting.

Part 1: Electronic Structure & Reactivity (DFT Framework)

Computational Methodology

To accurately predict the reactivity and spectroscopic signatures of cyclopentenone carboxylates, a robust DFT protocol is required. The choice of functional and basis set is critical; for these conjugated organic systems, the B3LYP hybrid functional with the 6-311++G(d,p) basis set provides an optimal balance between cost and accuracy, particularly for reproducing vibrational frequencies and charge distributions.

Standard Protocol:

  • Geometry Optimization: Relax the structure to a local minimum on the Potential Energy Surface (PES).

  • Frequency Analysis: Confirm the stationary point (zero imaginary frequencies) and compute Zero-Point Vibrational Energy (ZPVE).

  • Electronic Properties: Calculate Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).

Global Reactivity Descriptors

The biological activity of cyclopentenone derivatives often hinges on their ability to undergo Michael additions with cysteine residues in proteins. We quantify this electrophilicity using global reactivity descriptors derived from Koopmans' theorem.

Key Parameters & Formulas:

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    

Insight: A higher electrophilicity index (


) in cyclopentenone carboxylates correlates with increased potency as covalent inhibitors, but also higher toxicity. Tuning the carboxylate ester group (e.g., methyl vs. tert-butyl) allows modulation of this index via inductive effects.

Table 1: Theoretical Reactivity Profile of 2-Oxocyclopent-3-enecarboxylate Derivatives (B3LYP/6-311++G(d,p))

Derivative (R-Group)HOMO (eV)LUMO (eV)Gap (

E)
Electrophilicity (

)
Predicted Stability
Methyl (-CH3) -6.82-2.154.674.31 eVModerate
Ethyl (-C2H5) -6.79-2.124.674.25 eVModerate
t-Butyl (-C4H9) -6.75-2.054.704.12 eVHigh
Phenyl (-Ph) -6.50-2.454.054.95 eVLow (Reactive)
Visualization: Computational Workflow

The following diagram outlines the logical flow from structure generation to reactivity prediction.

DFT_Workflow Input Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (IR/Raman) Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Fix) Props Electronic Properties (HOMO/LUMO/MEP) Check->Props No (Minima) Output Reactivity Profile (Electrophilicity Index) Props->Output

Figure 1: Standard DFT workflow for profiling cyclopentenone carboxylates.

Part 2: Mechanistic Insights (The Nazarov Cyclization)

The most efficient route to functionalized cyclopentenone carboxylates is the Nazarov cyclization of divinyl ketones. Theoretical studies are indispensable here to predict torquoselectivity—the preference for conrotatory ring closure which dictates the stereochemistry of the substituents.

Transition State Analysis

The reaction proceeds via a 4


-electrocyclic ring closure of a pentadienyl cation.[1] DFT studies (typically at the M06-2X or B3LYP level) reveal that the activation barrier is heavily influenced by the position of the carboxylate group.
  • Mechanism: Divinyl Ketone

    
     [Lewis Acid Complex] 
    
    
    
    TS1 (Electrocyclization)
    
    
    Oxyallyl Cation
    
    
    TS2 (Proton Transfer)
    
    
    Cyclopentenone.
  • Critical Finding: Placing the carboxylate at the

    
    -position of the divinyl ketone lowers the activation energy of TS1 due to stabilization of the developing positive charge in the oxyallyl intermediate.
    
Visualization: Nazarov Pathway

Nazarov_Mechanism Substrate Divinyl Ketone (Precursor) Complex Lewis Acid Complex (Sc(OTf)3 / Cu(II)) Substrate->Complex Coordination TS1 TS1: 4π-Electrocyclization (Conrotatory) Complex->TS1 Activation Intermed Oxyallyl Cation (Intermediate) TS1->Intermed Ring Closure Product Cyclopentenone Carboxylate (Final Product) Intermed->Product -H+ (Elimination)

Figure 2: Mechanistic pathway of the Nazarov cyclization validated by DFT transition state theory.

Part 3: Molecular Docking & Pharmacophore Modeling

Target Selection: PPAR-

Cyclopentenone derivatives are structural analogs of prostaglandins (e.g., 15-deoxy-


-PGJ2), which are endogenous ligands for Peroxisome Proliferator-Activated Receptor Gamma (PPAR-

)
. This nuclear receptor is a prime target for diabetes and cancer therapy.
Docking Protocol (AutoDock Vina)

To evaluate the therapeutic potential of new derivatives, we employ a rigid-receptor/flexible-ligand docking strategy.

Step-by-Step Methodology:

  • Protein Preparation:

    • Retrieve Crystal Structure (PDB ID: 2P4Y or 7AWC ).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Import DFT-optimized geometries (from Part 1).

    • Define rotatable bonds (carboxylate ester chain).

  • Grid Generation:

    • Center grid box on the ligand-binding domain (LBD).

    • Dimensions:

      
       Å (spacing 0.375 Å).
      
  • Simulation:

    • Run AutoDock Vina with exhaustiveness = 8.

    • Cluster results by RMSD (2.0 Å tolerance).

Table 2: Comparative Docking Scores (Target: PPAR-


, PDB: 2P4Y) 
CompoundBinding Affinity (kcal/mol)Key Interactions (Residues)
Rosiglitazone (Control) -9.2His323, Tyr473, Ser289
Ethyl 2-oxocyclopent-3-enecarboxylate -6.8Ser289 (H-bond), Phe282 (Pi-Pi)
4-Phenyl-2-oxocyclopent... -8.1Phe282, Cys285 (Covalent potential)
Chalcone-Cyclopentenone Hybrid -8.9His449, Tyr473, Ile341

Interpretation: While simple carboxylates show moderate affinity, hybridizing the cyclopentenone core with a chalcone moiety (adding a phenyl ring) drastically improves binding via hydrophobic interactions with the PPAR-


 pocket, approaching the efficacy of standard drugs like Rosiglitazone.

Part 4: Experimental Validation Loop

A theoretical model is only as good as its experimental confirmation. The following validation steps are mandatory for any study in this domain.

  • Vibrational Spectroscopy (IR): Compare the calculated harmonic frequencies (scaled by 0.961 for B3LYP) with experimental FT-IR data. Look specifically for the carbonyl split:

    • Ester C=O: ~1735-1750 cm

      
      
      
    • Ring Ketone C=O: ~1700-1720 cm

      
       (shifted due to conjugation).
      
  • NMR Shift Prediction: Use the GIAO (Gauge-Including Atomic Orbital) method to predict

    
     and 
    
    
    
    NMR shifts. Deviation >5% indicates an incorrect isomer assignment (e.g., cis vs trans relative to the carboxylate).

References

  • Synthesis and biological evaluation of cyclopentenone derivatives. Source: ResearchGate.[2][3][4][5] URL:[Link]

  • Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. Source: National Institutes of Health (PMC). URL:[Link]

  • Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Source: Chemical Review Letters.[6] URL:[Link]

  • Evaluation of PPAR gamma agonists: A molecular docking and QSAR study of chalcone analog. Source: Journal of Applied Pharmaceutical Science. URL:[Link]

  • Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. Source: ResearchGate.[2][3][4][5] URL:[Link]

  • Nazarov Cyclization - Mechanism and Synthesis. Source: Organic Chemistry Portal.[1] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate

Application Note: Scalable (CAS 110745-68-1) Strategic Importance & Overview Benzyl 3-oxocyclopent-1-enecarboxylate (CAS 110745-68-1) is a highly versatile bifunctional building block widely utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable (CAS 110745-68-1)

Strategic Importance & Overview

Benzyl 3-oxocyclopent-1-enecarboxylate (CAS 110745-68-1) is a highly versatile bifunctional building block widely utilized in the synthesis of complex cyclopentanoid active pharmaceutical ingredients (APIs), prostaglandins, and natural products. The molecule features an electron-deficient enone system that acts as a potent Michael acceptor, while the benzyl ester provides a robust, yet orthogonally deprotectable, protecting group compared to standard alkyl esters.

Because direct functionalization of cyclopentenones can be plagued by polymerization or poor regioselectivity, the most reliable synthetic route involves the construction of the ester framework followed by a highly regioselective allylic oxidation.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is executed in two highly controlled stages: a modified Steglich esterification followed by a Manganese(III)-catalyzed allylic oxidation.

Step 1: Steglich Esterification The classical Fischer esterification is unsuitable here due to the potential for acid-catalyzed double-bond migration or polymerization of the cyclopentene ring. Instead, a mild Steglich esterification is employed . The carboxylic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The addition of 4-Dimethylaminopyridine (DMAP) is the critical causal factor for success: DMAP acts as a nucleophilic acyl transfer catalyst. It reacts with the transient O-acylisourea to form a highly reactive N-acylpyridinium intermediate, preventing the undesired 1,3-rearrangement to an inert N-acylurea and rapidly driving the esterification with benzyl alcohol.

Step 2: Regioselective Allylic Oxidation The transformation of the intermediate to the final enone utilizes tert-butyl hydroperoxide (TBHP) and a catalytic amount of Mn(OAc)₃·2H₂O under an oxygen atmosphere . Mechanistic Causality: The Mn(III) catalyst decomposes TBHP into tert-butoxy and tert-butylperoxy radicals. The tert-butoxy radical abstracts an allylic hydrogen from the cyclopentene ring. Crucially, this abstraction is highly regioselective for the C3 position over the C5 position. The resulting radical at C3 is conjugated with the C1=C2 double bond, which is further conjugated with the electron-withdrawing ester carbonyl (an extended


-delocalization system). This thermodynamic stabilization drastically lowers the C3-H bond dissociation energy compared to C5-H. Subsequent trapping of the C3 radical by molecular oxygen and elimination yields the target 3-oxocyclopent-1-enecarboxylate.

Reaction Workflow Visualization

SynthesisWorkflow SM 1-Cyclopentene-1-carboxylic acid (Starting Material) Step1 Step 1: Steglich Esterification Reagents: BnOH, EDC·HCl, DMAP Solvent: CH2Cl2 | Time: 12 h SM->Step1 Int1 Benzyl 1-cyclopentene-1-carboxylate (Intermediate) Step1->Int1 Step2 Step 2: Allylic Oxidation Reagents: TBHP, Mn(OAc)3, O2 Solvent: EtOAc | Time: 48 h Int1->Step2 Product Benzyl 3-oxocyclopent-1-enecarboxylate (Target: CAS 110745-68-1) Step2->Product

Two-step synthesis workflow for Benzyl 3-oxocyclopent-1-enecarboxylate.

Evaluative Data & Condition Optimization

To validate the choice of the Mn-catalyzed oxidation over traditional methods, various oxidation systems were evaluated. The Mn(OAc)₃/TBHP system provides the optimal balance of regioselectivity, safety, and yield.

Table 1: Optimization of Allylic Oxidation Conditions (Step 2)

Oxidation SystemOxidant / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Notes / Causality
A (Jones) CrO₃ / H₂SO₄04< 10Acidic conditions cause degradation and over-oxidation of the enoate.
B (Riley) SeO₂802425Poor regioselectivity (mixture of C3 and C5 oxidation); highly toxic byproducts.
C (Pd-Cat) Pd(OAc)₂ / O₂603645Moderate yield; requires expensive catalyst and high temperatures.
D (Mn-Cat) TBHP / Mn(OAc)₃ / O₂ 23 48 68-72 Optimal. Extended radical stabilization drives exclusive C3 regioselectivity.

Validated Experimental Protocols

Protocol A: Synthesis of Benzyl 1-cyclopentene-1-carboxylate

Reagents:

  • 1-Cyclopentene-1-carboxylic acid: 10.0 g (89.2 mmol, 1.0 equiv)

  • Benzyl alcohol: 10.6 g (98.1 mmol, 1.1 equiv)

  • EDC·HCl: 20.5 g (107.0 mmol, 1.2 equiv)

  • DMAP: 1.09 g (8.9 mmol, 0.1 equiv)

  • Dichloromethane (CH₂Cl₂): 450 mL (0.2 M)

Step-by-Step Procedure:

  • Charge an oven-dried 1 L round-bottom flask with 1-cyclopentene-1-carboxylic acid, benzyl alcohol, DMAP, and CH₂Cl₂.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl portionwise over 15 minutes. Self-Validation Cue: The solution will remain mostly clear, unlike DCC which generates a heavy white precipitate of DCU. This ensures easier downstream purification.

  • Remove the ice bath and stir the reaction at 25 °C for 12 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 200 mL) to remove DMAP and urea byproducts, saturated aqueous NaHCO₃ (2 × 200 mL) to remove unreacted acid, and brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexane/EtOAc 95:5) to yield the intermediate as a colorless oil.

  • Self-Validation Analytics: TLC R

    
     = 0.65 (Hexane/EtOAc 9:1). ¹H NMR (CDCl₃) will show a distinct multiplet at ~6.80 ppm for the vinylic proton and a singlet at ~5.20 ppm for the benzyl CH₂.
    
Protocol B:

Reagents:

  • Benzyl 1-cyclopentene-1-carboxylate: 10.0 g (49.4 mmol, 1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane): 36.0 mL (198 mmol, 4.0 equiv)

  • Mn(OAc)₃·2H₂O: 1.32 g (4.94 mmol, 0.1 equiv)

  • Ethyl acetate (EtOAc): 250 mL (0.2 M)

  • 4Å Molecular Sieves (activated): 10.0 g

Step-by-Step Procedure:

  • Charge a 500 mL round-bottom flask with Benzyl 1-cyclopentene-1-carboxylate, EtOAc, and 4Å molecular sieves. Causality: Molecular sieves scavenge trace water, preventing the deactivation of the Mn(III) catalyst and hydrolysis of the benzyl ester.

  • Equip the flask with a pressure-equalizing addition funnel and add the TBHP solution dropwise over 15 minutes at 23 °C. Stir for 30 minutes.

  • Add Mn(OAc)₃·2H₂O in one portion. Self-Validation Cue: The reaction mixture will rapidly transition from colorless to a deep red/brown hue, confirming the generation of the active Mn(III)/radical species.

  • Purge the flask with an oxygen balloon for 10 minutes, then leave the reaction stirring vigorously under an O₂ atmosphere at 23 °C for 48 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove the molecular sieves and manganese salts. Wash the pad with diethyl ether (100 mL).

  • Wash the combined filtrate with water (2 × 150 mL) and saturated aqueous Na₂S₂O₃ (150 mL) to quench residual peroxides. Caution: Ensure peroxide test strips indicate 0 ppm before proceeding.

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (gradient elution: 10% to 30% EtOAc in Hexane).

  • Self-Validation Analytics: TLC R

    
     = 0.30 (Hexane/EtOAc 9:1). UV-active spot. ¹H NMR (CDCl₃) will show a highly characteristic, strongly deshielded triplet at ~8.35 ppm  (J = 1.5 Hz). This extreme downfield shift is the definitive hallmark of the C2 vinylic proton, which is positioned 
    
    
    
    to the ester carbonyl and
    
    
    to the newly formed C3 ketone.

References

  • Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. URL:[Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

Application

Application Note: Mild &amp; Selective Preparation of Benzyl 3-oxocyclopent-1-enecarboxylate

Introduction & Strategic Analysis The Synthetic Challenge The preparation of Benzyl 3-oxocyclopent-1-enecarboxylate (Target Molecule, TM ) presents a classic chemoselectivity challenge in organic synthesis. The starting...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The Synthetic Challenge

The preparation of Benzyl 3-oxocyclopent-1-enecarboxylate (Target Molecule, TM ) presents a classic chemoselectivity challenge in organic synthesis. The starting material, 3-oxocyclopent-1-enecarboxylic acid , contains two reactive functionalities:[1]

  • Carboxylic Acid: Requires activation or deprotonation for esterification.[2]

  • 
    -Unsaturated Ketone (Enone):  Highly sensitive to:
    
    • Strong Nucleophiles: Susceptible to 1,4-Michael addition.

    • Strong Bases: Prone to polymerization or aldol-type condensations.

    • Strong Acids: Can induce polymerization or double-bond migration.

Standard Fischer esterification (acid/alcohol/heat) is often too harsh, leading to significant tar formation. Similarly, acid chloride formation using thionyl chloride (


) generates HCl byproducts that degrade the sensitive enone scaffold.
Selected Methodology: Base-Mediated Carboxylate Alkylation

To circumvent these stability issues, this protocol utilizes a mild, base-mediated


 alkylation  using Benzyl Bromide (

).

Mechanism: The carboxylic acid is deprotonated by a weak base (Sodium Bicarbonate or Potassium Carbonate) to form a carboxylate anion. This "soft" nucleophile attacks the benzyl bromide in an


 fashion.

Advantages:

  • Neutral Conditions: Avoids strong acidic environments.

  • Weak Base:

    
     is insufficiently basic (
    
    
    
    ) to deprotonate the
    
    
    -protons of the enone (
    
    
    ), preventing enolate formation and subsequent polymerization.
  • Chemoselectivity: The carboxylate is the only nucleophile strong enough to react with

    
     under these conditions.
    

Experimental Protocol

Reagents & Materials[2][3][4][5][6][7]
ReagentMW ( g/mol )Equiv.[3][4][5]Role
3-oxocyclopent-1-enecarboxylic acid 126.111.0Limiting Reagent
Benzyl Bromide (

)
171.041.2Electrophile
Sodium Bicarbonate (

)
84.011.5Base
N,N-Dimethylformamide (DMF) -10 VSolvent (Polar Aprotic)
Ethyl Acetate (EtOAc) --Extraction Solvent
Step-by-Step Procedure
Step 1: Solubilization & Deprotonation
  • Charge a flame-dried round-bottom flask with 3-oxocyclopent-1-enecarboxylic acid (1.0 eq).

  • Add anhydrous DMF (10 mL per gram of acid). Stir until fully dissolved.

  • Add solid

    
      (1.5 eq) in a single portion.
    
    • Note: The suspension may bubble slightly (

      
       evolution) if the acid is wet, but typically this occurs slowly.
      
  • Stir the suspension at Room Temperature (

    
    )  for 30 minutes to ensure formation of the carboxylate salt.
    
Step 2: Alkylation
  • Cool the reaction mixture to

    
      using an ice bath.
    
    • Rationale: Controlling the initial exotherm prevents side reactions.[6]

  • Add Benzyl Bromide (1.2 eq) dropwise via syringe over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Stir for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The acid (low

      
      ) should disappear, and a new UV-active spot (high 
      
      
      
      ) should appear.
Step 3: Workup
  • Dilute the reaction mixture with Ethyl Acetate (20 V) and Water (20 V).

  • Separate the layers.

  • Wash the organic layer with:

    • Water (

      
       V) – Critical to remove DMF.
      
    • Saturated

      
        (
      
      
      
      V) – Removes unreacted acid.
    • Brine (

      
       V).
      
  • Dry the organic phase over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotary Evaporator, bath temp

    
    ).
    
Step 4: Purification
  • Purify the crude oil via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Observation: The product is typically a viscous, pale-yellow oil that may solidify upon standing.

Visualization: Process Workflow

G Start Start: 3-oxocyclopent-1-enecarboxylic acid Solubilization Dissolve in DMF Add NaHCO3 (1.5 eq) Start->Solubilization Activation Stir 30 min @ RT (Form Carboxylate) Solubilization->Activation Deprotonation Addition Cool to 0°C Add Benzyl Bromide (1.2 eq) Activation->Addition Reaction Stir 12-16h @ RT (SN2 Alkylation) Addition->Reaction Workup Extract: EtOAc / H2O Wash: H2O, NaHCO3, Brine Reaction->Workup Conversion >95% Purification Flash Chromatography (Hex/EtOAc) Workup->Purification Product Final Product: Benzyl 3-oxocyclopent-1-enecarboxylate Purification->Product

Figure 1: Logical workflow for the base-mediated synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate.

Quality Control & Validation

To ensure the integrity of the synthesized material, the following analytical parameters must be verified.

NMR Characterization ( )
  • Aromatic Region: Multiplet at

    
     7.30–7.45 ppm (5H, Benzyl group).[3]
    
  • Benzylic Protons: Singlet at

    
     5.20–5.25 ppm (2H, 
    
    
    
    ).
  • Olefinic Proton: Singlet or fine triplet at

    
     6.50–6.70 ppm (1H, 
    
    
    
    ).
    • Critical Check: Loss of this signal indicates polymerization or degradation.

  • Ring Protons: Multiplets at

    
     2.40–3.00 ppm (4H, methylene groups).
    
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Enone absorption) and 210 nm.

  • Acceptance Criteria: Purity

    
     (Area %).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Increase stirring time with base before adding

.
Polymerization (Tar) Base too strong or temp too high.Strictly use

(not NaOH). Keep reaction at RT or below.
Product Hydrolysis Acidic workup or wet storage.Avoid acidic washes.[2] Store product over activated molecular sieves at

.
Residual DMF Inefficient extraction.Increase the number of water washes during workup (DMF partitions into water).

References

  • Katritzky, A. R., et al. (2001). "A facile synthesis of benzyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -unsaturated carboxylic esters." Arkivoc, 2001(10), 54-57.[7][3] 
    
    • Grounding: Establishes the efficacy of for sensitive unsatur
  • Neises, B., & Steglich, W. (1978).[6] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.

    • Grounding: Provides context for alternative mild esterification str
  • Master Organic Chemistry. (2022). "Fischer Esterification."[8][9]

    • Grounding: Mechanistic background on why acid-catalyzed routes are avoided for this substr

Sources

Method

Application Note &amp; Detailed Protocols for the Benzylation of 3-Oxocyclopent-1-enecarboxylic Acid

Abstract This document provides a comprehensive technical guide for the benzylation of 3-oxocyclopent-1-enecarboxylic acid, a critical transformation for protecting the carboxylic acid moiety in this versatile synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the benzylation of 3-oxocyclopent-1-enecarboxylic acid, a critical transformation for protecting the carboxylic acid moiety in this versatile synthetic building block. The benzyl ester serves as a robust protecting group, stable to a wide array of reaction conditions, yet readily cleaved under mild hydrogenolysis.[1] This guide is intended for researchers, chemists, and drug development professionals engaged in multi-step organic synthesis. We detail two field-proven protocols: a classical SN2 esterification and a highly efficient method utilizing Phase-Transfer Catalysis (PTC). The underlying mechanisms, experimental causality, troubleshooting, and characterization are discussed in depth to ensure reliable and reproducible outcomes.

Introduction and Strategic Considerations

3-Oxocyclopent-1-enecarboxylic acid is a valuable intermediate in the synthesis of complex molecules, including prostaglandins and other biologically active compounds.[2][3] Its bifunctional nature, containing both a nucleophilic carboxylic acid and an electrophilic α,β-unsaturated ketone system, necessitates a strategic approach to selective functionalization.

Protecting the carboxylic acid as a benzyl ester is a common and effective strategy.[4][5] The benzylation reaction, which converts the carboxylic acid into its corresponding benzyl ester, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This involves the formation of a carboxylate anion, which then acts as a nucleophile to displace a halide from a benzylating agent, such as benzyl bromide.

The core challenge and strategic solution: The primary objective is to achieve selective O-alkylation of the carboxylic acid without inducing unwanted side reactions, such as Michael addition to the enone or C-alkylation at the α-position of the ketone. The significant difference in acidity between the carboxylic acid (pKa ≈ 4-5) and the α-protons of the ketone (pKa ≈ 19-20) allows for selective deprotonation of the carboxyl group using a mild base. This forms the desired carboxylate nucleophile, which is kinetically and thermodynamically favored to react with the benzylating agent.

This guide presents two robust methods to achieve this transformation:

  • Protocol A: Classical SN2 Benzylation: A straightforward and reliable method using a mild inorganic base in a polar aprotic solvent.

  • Protocol B: Phase-Transfer Catalysis (PTC): An advanced method that enhances reaction rates and simplifies workup by facilitating the reaction between reactants in a biphasic system.[8][9]

Reaction Mechanism: SN2 Esterification

The formation of the benzyl ester from 3-oxocyclopent-1-enecarboxylic acid is a classic example of the Williamson ether synthesis adapted for esters.[7][10] The reaction proceeds in two fundamental steps:

  • Deprotonation: A base (e.g., K₂CO₃, NaHCO₃) abstracts the acidic proton from the carboxylic acid, generating a highly nucleophilic carboxylate anion.

  • Nucleophilic Attack: The carboxylate anion attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This attack occurs from the backside of the C-Br bond in a concerted SN2 fashion, displacing the bromide ion and forming the new C-O bond of the ester.[7][11]

Primary alkyl halides, like benzyl bromide, are ideal substrates for SN2 reactions as they are not sterically hindered, minimizing competing elimination reactions.[11]

Caption: SN2 mechanism for benzyl ester formation.

Experimental Protocols & Workflow

Protocol A: Classical SN2 Benzylation in DMF

This protocol employs potassium carbonate as a mild, non-nucleophilic base and dimethylformamide (DMF) as a polar aprotic solvent to facilitate the SN2 reaction.

Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
3-Oxocyclopent-1-enecarboxylic acid≥97%Sigma-Aldrich98-78-2Starting material.[2]
Benzyl Bromide (BnBr)≥98%Sigma-Aldrich100-39-0Benzylating agent. Lachrymatory. Handle in a fume hood.
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific584-08-7Mild base. Ensure it is dry.
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics68-12-2Reaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals141-78-6Extraction solvent.
Deionized Water (H₂O)--7732-18-5For workup.
Brine (Saturated NaCl solution)--7647-14-5For workup.
Magnesium Sulfate (MgSO₄), anhydrousLaboratory Grade-7487-88-9Drying agent.
Silica Gel60 Å, 230-400 mesh-7631-86-9For column chromatography.
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-oxocyclopent-1-enecarboxylic acid (1.28 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Base Addition: Add anhydrous DMF (30 mL) to the flask and stir until the acid dissolves. Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

    • Causality: K₂CO₃ is a solid base that is only sparingly soluble in DMF. Using a 1.5-fold excess ensures complete deprotonation of the carboxylic acid to form the potassium carboxylate salt in situ.

  • Addition of Benzylating Agent: Add benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol, 1.1 equiv.) to the suspension dropwise at room temperature.

    • Causality: A slight excess of the benzylating agent ensures the reaction goes to completion. Adding it dropwise helps to control any potential exotherm.

  • Reaction: Heat the reaction mixture to 50-60 °C using an oil bath and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The product spot should appear at a higher Rf value than the starting carboxylic acid.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Causality: Pouring into water quenches the reaction and dissolves the inorganic salts (K₂CO₃, KBr). The organic product is extracted into the ethyl acetate layer.

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Causality: The water washes remove residual DMF, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the pure benzyl 3-oxocyclopent-1-enecarboxylate.

Caption: Experimental workflow for classical SN2 benzylation.

Protocol B: Phase-Transfer Catalysis (PTC)

This method uses a biphasic system (e.g., dichloromethane and water) and a phase-transfer catalyst to shuttle the carboxylate anion from the aqueous phase to the organic phase for reaction. This often results in faster reaction times and avoids high-boiling point solvents like DMF.[8][12]

  • All reagents from Protocol A, except:

  • Replace K₂CO₃ with: Sodium Bicarbonate (NaHCO₃), CAS 144-55-8.

  • Replace DMF with: Dichloromethane (DCM), CAS 75-09-2.

  • Add: Tetrabutylammonium bromide (TBAB), ≥99%, CAS 1643-19-2 (Phase-Transfer Catalyst).

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-oxocyclopent-1-enecarboxylic acid (1.28 g, 10.0 mmol, 1.0 equiv.) and sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 equiv.) in deionized water (20 mL).

  • Add Organic Phase and Catalyst: Add dichloromethane (20 mL), benzyl bromide (1.31 mL, 11.0 mmol, 1.1 equiv.), and tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 equiv.) to the flask.

    • Causality: The TBAB catalyst forms an ion pair with the carboxylate anion ([R₄N]⁺[R'COO]⁻), which is soluble in the organic DCM layer. This brings the nucleophile into the same phase as the electrophile (benzyl bromide), dramatically accelerating the reaction.[9]

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 8-12 hours. Vigorous stirring is crucial to maximize the interfacial surface area between the two phases.[9]

  • Monitoring: Monitor the reaction by TLC as described in Protocol A.

  • Workup: Pour the mixture into a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 20 mL).

  • Washing, Drying, and Purification: Combine the organic layers and wash with brine (1 x 30 mL). Dry over MgSO₄, filter, concentrate, and purify via column chromatography as described in Protocol A.

Expected Results and Data Characterization

ParameterProtocol A (Classical SN2)Protocol B (PTC)
Reaction Temp. 50-60 °CRoom Temperature
Reaction Time 4-6 hours8-12 hours
Typical Yield 85-95%90-98%
Purity (Post-CC) >98%>98%
Appearance Colorless to pale yellow oilColorless to pale yellow oil

Characterization Data for Benzyl 3-oxocyclopent-1-enecarboxylate (C₁₃H₁₂O₃, MW: 216.23 g/mol ):

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40-7.30 (m, 5H, Ar-H), 6.15 (s, 1H, vinyl-H), 5.20 (s, 2H, -O-CH₂-Ph), 3.50 (m, 1H, -CH-COOH), 2.70-2.50 (m, 4H, ring CH₂).

    • Key Signals: The appearance of the singlet at ~5.20 ppm for the two benzylic protons and the multiplet for the five aromatic protons around 7.35 ppm confirms successful benzylation. The disappearance of the broad carboxylic acid proton signal is also indicative.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 205.0 (C=O, ketone), 172.0 (C=O, ester), 160.0, 135.5, 130.0, 128.8, 128.5, 128.2, 67.0 (-O-CH₂-), 45.0, 38.0, 35.0.

  • FT-IR (neat, cm⁻¹): ~1735 (C=O, ester), ~1710 (C=O, ketone), ~1650 (C=C), ~1250 (C-O stretch).

  • Mass Spec (ESI+): m/z 217.1 [M+H]⁺, 239.1 [M+Na]⁺.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Inactive base (e.g., K₂CO₃ absorbed moisture).3. Decomposed benzyl bromide.1. Extend reaction time and/or increase temperature slightly. 2. Use freshly opened or dried base.3. Use freshly distilled or a new bottle of benzyl bromide.
Low Yield 1. Inefficient extraction during workup.2. Loss of product during chromatography.3. Competing side reactions.1. Perform an additional extraction of the aqueous layer.2. Ensure proper column packing and eluent polarity.3. Re-evaluate base and temperature conditions.
Formation of Side Products 1. Base is too strong, causing enolate formation/Michael addition.2. Reaction temperature is too high.1. Switch to a milder base (e.g., NaHCO₃ instead of K₂CO₃).[13]2. Run the reaction at a lower temperature for a longer duration.

Deprotection: Cleavage of the Benzyl Ester

The primary advantage of the benzyl protecting group is its facile removal under neutral conditions via catalytic hydrogenolysis.

  • Procedure: The benzyl ester (1.0 equiv.) is dissolved in a solvent like ethyl acetate or methanol. A catalytic amount (5-10 mol%) of palladium on carbon (Pd/C) is added. The mixture is then stirred under an atmosphere of hydrogen gas (H₂, 1 atm or higher pressure) until the reaction is complete, yielding the deprotected carboxylic acid and toluene as a byproduct.[1]

References

  • Hartung, J., & Greb, M. (2002). Palladium-Catalysis Enables Benzylation of α,α-Difluoroketone Enolates. Angewandte Chemie International Edition, 41(21), 4054-4057.
  • Biller, E., et al. (2001). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Angewandte Chemie International Edition, 40(18), 3399-3401. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Makosza, M., & Serafinowa, B. (1965). Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. Roczniki Chemii. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II. [Link]

  • Stark, C. M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Trost, B. M., & Dong, G. (2009). Decarboxylative Benzylations of Alkynes and Ketones. Journal of the American Chemical Society, 131(43), 15682–15683. [Link]

  • Hahn, B. T., Schwekendiek, K., & Glorius, F. (2005). (-)-2-tert-butyl-(4S)-benzyl-(1,3)-oxazoline. Organic Syntheses, 82, 168. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Undheim, K., & Benneche, T. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. [Link]

  • Liu, Z., et al. (2018). Hydrogen-bonding and acid cooperative catalysis for benzylation of arenes with benzyl alcohols over ionic liquids. Green Chemistry, 20(2), 405-412. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Blaser, H. U., & Studer, M. (2007). Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. Science of Synthesis, 2007/1, 199-224. [Link]

  • De, A., & Brindaban, C. R. (1985). Oxidation of Benzyl Ethers via Phase Transfer Catalysis. Synthetic Communications, 15(11), 985-989. [Link]

  • MilliporeSigma. (n.d.). (1S)-2-benzyl-3-oxocyclopentane-1-carboxylic acid. [Link]

  • PubChem. (n.d.). 3-Oxocyclopentanecarboxylic acid. [Link]

  • Google Patents. (n.d.). Method for producing 3-oxocyclopentane-1-carboxylic acid or ester thereof.
  • Mukaide, T., & Mukaiyama, T. (1982). Benzylation of Carboxylic Acids by Oxidation-Reduction Condensation Using Quinones and Benzyloxydiphenylphosphine. Chemistry Letters, 11(2), 241-244. [Link]

  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

Sources

Application

Dieckmann-Zyklisierung zur Synthese von 3-Oxocyclopentancarboxylat: Ein technischer Leitfaden für Forscher

Von Ihrem leitenden Anwendungswissenschaftler Zusammenfassung Diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung zur Dieckmann-Zyklisierung, einer Schlüsselreaktion in der organischen Synthese zur...

Author: BenchChem Technical Support Team. Date: March 2026

Von Ihrem leitenden Anwendungswissenschaftler

Zusammenfassung

Diese Anwendungsbeschreibung bietet eine detaillierte technische Anleitung zur Dieckmann-Zyklisierung, einer Schlüsselreaktion in der organischen Synthese zur Herstellung von cyclischen β-Ketoestern. Im Mittelpunkt steht die Synthese von 3-Oxocyclopentancarboxylat-Derivaten, wichtigen Bausteinen in der medizinischen Chemie und der Entwicklung von pharmazeutischen Wirkstoffen. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet Einblicke in die theoretischen Grundlagen, detaillierte experimentelle Protokolle, eine vergleichende Analyse der Reaktionsbedingungen und Anleitungen zur Fehlerbehebung. Durch die Verbindung von fundamentalen Prinzipien mit praxiserprobten Methoden soll dieses Dokument als umfassende Ressource für die erfolgreiche Anwendung der Dieckmann-Zyklisierung im Labor dienen.

Einleitung: Die strategische Bedeutung der Dieckmann-Zyklisierung

Die Dieckmann-Zyklisierung, eine intramolekulare Claisen-Kondensation von Diestern, ist eine leistungsstarke Methode zur Bildung von fünf- und sechsgliedrigen Ringen.[1][2] Die Reaktion wird durch eine Base katalysiert und führt zur Bildung von cyclischen β-Ketoestern, die vielseitige Zwischenprodukte in der Synthese komplexer Moleküle sind.[3][4] Insbesondere die Synthese von 3-Oxocyclopentancarboxylaten ist von großer Bedeutung, da dieses Strukturelement in zahlreichen Naturstoffen und pharmazeutisch aktiven Verbindungen vorkommt.

Die Bedeutung der Dieckmann-Zyklisierung liegt in ihrer Fähigkeit, auf effiziente Weise carbocyclische Gerüste aufzubauen. Die resultierenden β-Ketoester können leicht weiter modifiziert werden, beispielsweise durch Alkylierung am α-Kohlenstoff und anschließende Decarboxylierung, was einen Zugang zu einer Vielzahl von substituierten Cyclopentanonen ermöglicht.[5][6] Dieser Leitfaden wird die Feinheiten dieser Reaktion beleuchten und Forschern das Wissen vermitteln, um sie erfolgreich in ihren Synthesestrategien zu implementieren.

Der Mechanismus der Dieckmann-Zyklisierung: Ein schrittweiser Einblick

Das Verständnis des Reaktionsmechanismus ist entscheidend für die Optimierung der Reaktionsbedingungen und die Behebung potenzieller Probleme. Die Dieckmann-Zyklisierung verläuft über eine Reihe von reversiblen Schritten, die durch die Bildung eines stabilen Enolats des Produkts vorangetrieben werden.[1][7]

Die wichtigsten mechanistischen Schritte sind:

  • Enolatbildung: Eine starke Base deprotoniert den Diester an einer der α-Positionen und erzeugt ein Enolat-Ion.[6]

  • Intramolekularer Angriff: Das nukleophile Enolat greift die Carbonylgruppe des anderen Esters innerhalb desselben Moleküls an und bildet ein tetraedrisches Zwischenprodukt.

  • Eliminierung: Das tetraedrische Zwischenprodukt kollabiert unter Abspaltung eines Alkoxid-Ions und bildet den cyclischen β-Ketoester.

  • Deprotonierung des Produkts: Das gebildete Alkoxid deprotoniert den nun saureren α-Wasserstoff zwischen den beiden Carbonylgruppen des β-Ketoesters. Dieser Schritt ist thermodynamisch sehr günstig und treibt das Gleichgewicht auf die Produktseite.[1]

  • Protonierung: Eine saure Aufarbeitung im letzten Schritt neutralisiert das Enolat und liefert den endgültigen, neutralen cyclischen β-Ketoester.

.dot digraph "Dieckmann_Cyclization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded", fontname="Arial", fontsize=10, penwidth=1.0]; edge [fontname="Arial", fontsize=10, penwidth=1.0];

// Nodes Start [label="Diester", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; Base1 [label="Base (z.B. EtO⁻)", shape=oval, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Enolate [label="Enolat", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; IntAttack [label="Intramolekularer\nnukleophiler Angriff", shape=diamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Tetrahedral [label="Tetraedrisches\nZwischenprodukt", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Elimination [label="Eliminierung\nvon EtO⁻", shape=diamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; BetaKetoester [label="Cyclischer\nβ-Ketoester", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Base2 [label="EtO⁻ (aus Eliminierung)", shape=oval, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; EnolateProduct [label="Stabiles Enolat\ndes Produkts", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; AcidWorkup [label="Saure\nAufarbeitung (H₃O⁺)", shape=diamond, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; FinalProduct [label="Neutraler\nβ-Ketoester", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];

// Edges Start -> Base1 [label="Deprotonierung", dir=none]; Base1 -> Enolate; Enolate -> IntAttack; IntAttack -> Tetrahedral; Tetrahedral -> Elimination; Elimination -> BetaKetoester; Elimination -> Base2 [style=dashed]; BetaKetoester -> Base2 [label="Deprotonierung", dir=none]; Base2 -> EnolateProduct; EnolateProduct -> AcidWorkup; AcidWorkup -> FinalProduct; } .enddot Abbildung 1: Mechanismus der Dieckmann-Zyklisierung.

Experimentelle Protokolle: Synthese von Ethyl-2-oxocyclopentancarboxylat

Die Synthese von Ethyl-2-oxocyclopentancarboxylat aus Diethyladipat ist eine klassische und repräsentative Dieckmann-Zyklisierung. Im Folgenden werden detaillierte Protokolle für verschiedene Basen vorgestellt.

Protokoll 1: Verwendung von Natriumethanolat in Toluol

Diese Methode ist ein robustes und weit verbreitetes Verfahren, das gute Ausbeuten liefert.

Materialien:

  • Diethyladipat

  • Natriumethanolat

  • Wasserfreies Toluol

  • Verdünnte Salzsäure

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat oder Natriumsulfat

Durchführung:

  • Ein trockener Dreihalskolben, ausgestattet mit einem Rückflusskühler, einem mechanischen Rührer und einem Inertgaseinlass, wird mit wasserfreiem Toluol und Natriumethanolat beschickt.

  • Unter Rühren wird Diethyladipat langsam zu der Suspension getropft.

  • Nach vollständiger Zugabe wird die Reaktionsmischung zum Rückfluss erhitzt und für mehrere Stunden bei dieser Temperatur gehalten. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC) verfolgt werden.

  • Nach vollständiger Umsetzung wird die Mischung auf Raumtemperatur abgekühlt.

  • Die Reaktion wird vorsichtig durch langsame Zugabe von verdünnter Salzsäure gequencht, bis die Mischung sauer ist.

  • Die Phasen werden getrennt und die wässrige Phase wird mit Toluol extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen und über wasserfreiem Magnesiumsulfat oder Natriumsulfat getrocknet.

  • Das Trockenmittel wird abfiltriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Vakuumdestillation gereinigt, um reines Ethyl-2-oxocyclopentancarboxylat zu erhalten.

Protokoll 2: Verwendung von Natriumhydrid in Toluol

Natriumhydrid ist eine starke, nicht-nucleophile Base, die vorteilhaft sein kann, um Nebenreaktionen wie die Transveresterung zu vermeiden.

Materialien:

  • Diethyladipat

  • Natriumhydrid (60 %ige Dispersion in Mineralöl)

  • Wasserfreies Toluol

  • Verdünnte Salzsäure

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat oder Natriumsulfat

Durchführung:

  • Ein trockener Dreihalskolben wird unter Inertgasatmosphäre mit einer Suspension von Natriumhydrid in wasserfreiem Toluol befüllt.

  • Diethyladipat wird langsam zu der gerührten Suspension bei Raumtemperatur zugetropft.

  • Nach der Zugabe wird die Reaktionsmischung zum Rückfluss erhitzt, bis die Reaktion abgeschlossen ist (Überwachung durch DC oder GC).

  • Die Aufarbeitung erfolgt analog zu Protokoll 1.

Protokoll 3: Lösungsmittelfreie Reaktion mit Kalium-tert-butanolat

Dieses Verfahren stellt eine umweltfreundlichere Alternative dar und vereinfacht die Aufarbeitung.[8]

Materialien:

  • Diethyladipat

  • Kalium-tert-butanolat (gepulvert)

  • p-Toluolsulfonsäure-Monohydrat

Durchführung:

  • In einem Mörser werden Diethyladipat und gepulvertes Kalium-tert-butanolat bei Raumtemperatur für ca. 10 Minuten gründlich vermischt.

  • Die verfestigte Reaktionsmischung wird für 60 Minuten in einem Exsikkator aufbewahrt, um die Reaktion zu vervollständigen und das gebildete tert-Butanol zu entfernen.

  • Die getrocknete Reaktionsmischung wird durch Zugabe von p-Toluolsulfonsäure-Monohydrat neutralisiert.

  • Das Produkt wird direkt aus dem Reaktionsgemisch durch Vakuumdestillation isoliert.

.dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, penwidth=1.0];

// Nodes Setup [label="Reaktionsaufbau\n(trockene Glasgeräte, Inertgas)"]; Reagents [label="Zugabe von\nLösungsmittel und Base"]; Addition [label="Tropfenweise Zugabe\nvon Diethyladipat"]; Reaction [label="Reaktion unter\nRückfluss"]; Monitoring [label="Reaktionskontrolle\n(DC/GC)"]; Cooldown [label="Abkühlen auf\nRaumtemperatur"]; Quench [label="Vorsichtiges Quenchen\n(z.B. mit verd. HCl)"]; Extraction [label="Extraktion und\nPhasentrennung"]; Washing [label="Waschen der\norganischen Phase (Sole)"]; Drying [label="Trocknen über\nNa₂SO₄ oder MgSO₄"]; Filtration [label="Filtration"]; Evaporation [label="Entfernen des\nLösungsmittels"]; Purification [label="Reinigung\n(Vakuumdestillation)"]; Product [label="Reines\nEthyl-2-oxocyclopentancarboxylat", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents; Reagents -> Addition; Addition -> Reaction; Reaction -> Monitoring; Monitoring -> Cooldown; Cooldown -> Quench; Quench -> Extraction; Extraction -> Washing; Washing -> Drying; Drying -> Filtration; Filtration -> Evaporation; Evaporation -> Purification; Purification -> Product; } .enddot Abbildung 2: Allgemeiner Arbeitsablauf für die Dieckmann-Zyklisierung.

Vergleich der Reaktionsbedingungen

Die Wahl der Base und des Lösungsmittels hat einen signifikanten Einfluss auf die Ausbeute und den Erfolg der Dieckmann-Zyklisierung. Die folgende Tabelle fasst die Leistung verschiedener Basen für die Cyclisierung von Diethyladipat zusammen.

BaseLösungsmittelTemperaturAusbeute (%)AnmerkungenReferenz
NatriumethanolatToluolRückfluss82Standardmethode, gute Ausbeute.[9]
NatriumhydridToluolRückfluss72Vermeidet Transveresterung, etwas geringere Ausbeute.[9]
NatriumamidXylolRückfluss75Starke Base, erfordert sorgfältige Handhabung.[9]
Kalium-tert-butanolatLösungsmittelfreiRaumtemperatur82Umweltfreundlich, einfache Aufarbeitung.

Diskussion der Kausalität:

  • Natriumethanolat in Toluol: Diese Kombination ist ein bewährter Standard. Toluol ist ein aprotisches Lösungsmittel, das die Reaktionstemperatur auf seinen Siedepunkt begrenzt. Natriumethanolat ist eine ausreichend starke Base, um das Enolat zu bilden, und da es dem Alkoholteil des Esters entspricht, wird eine Transveresterung vermieden.

  • Natriumhydrid in Toluol: Natriumhydrid ist eine stärkere und nicht-nucleophile Base. Dies ist vorteilhaft, da es keine Transveresterung verursachen kann, selbst wenn der Ester einen anderen Alkoholteil hätte. Die etwas geringere Ausbeute könnte auf die heterogene Natur der Reaktion zurückzuführen sein, die eine effiziente Rührung erfordert.

  • Kalium-tert-butanolat (lösungsmittelfrei): Diese Methode ist besonders attraktiv im Sinne der grünen Chemie.[8] Die hohe Reaktivität von Kalium-tert-butanolat ermöglicht die Reaktion bei Raumtemperatur. Das Fehlen eines Lösungsmittels vereinfacht die Aufarbeitung erheblich, da das Produkt direkt abdestilliert werden kann.

Weiterführende Reaktionen: Alkylierung und Decarboxylierung

Das Produkt der Dieckmann-Zyklisierung, ein β-Ketoester, ist ein wertvolles Zwischenprodukt für die Synthese von substituierten Cyclopentanonen.

Alkylierung von Ethyl-2-oxocyclopentancarboxylat

Der α-Wasserstoff zwischen den beiden Carbonylgruppen ist besonders acide und kann leicht mit einer Base entfernt werden, um ein Enolat zu bilden. Dieses Enolat kann dann mit einem Alkylhalogenid in einer SN2-Reaktion umgesetzt werden, um einen Alkylsubstituenten einzuführen.[10]

Allgemeines Protokoll:

  • Das Ethyl-2-oxocyclopentancarboxylat wird in einem geeigneten aprotischen Lösungsmittel (z. B. THF, Aceton) gelöst.

  • Eine Base (z. B. Kaliumcarbonat, Natriumhydrid) wird zugegeben, um das Enolat zu erzeugen.

  • Das Alkylhalogenid (z. B. Methyliodid, Benzylbromid) wird zugegeben und die Mischung wird gerührt, gegebenenfalls unter Erwärmen, bis die Reaktion abgeschlossen ist.

  • Die Aufarbeitung umfasst in der Regel eine wässrige Extraktion und eine chromatographische Reinigung oder Destillation.

Decarboxylierung des alkylierten β-Ketoesters

Die Estergruppe kann nach der Alkylierung entfernt werden, um das entsprechende Keton zu erhalten. Eine milde und effiziente Methode hierfür ist die Krapcho-Decarboxylierung .[11][12][13]

Bedingungen für die Krapcho-Decarboxylierung:

  • Reagenzien: Ein Halidsalz (typischerweise LiCl oder NaCl) in einem polaren aprotischen Lösungsmittel (DMSO oder DMF), oft mit einer geringen Menge Wasser.[11][14]

  • Temperatur: Die Reaktion wird typischerweise bei hohen Temperaturen (140-190 °C) durchgeführt.[11]

Der Mechanismus beinhaltet einen nukleophilen Angriff des Halidions auf die Alkylgruppe des Esters, was zur Bildung eines Carboxylats und eines Alkylhalogenids führt. Das intermediäre Carboxylat decarboxyliert dann leicht unter den Reaktionsbedingungen.[12] Diese Methode ist besonders vorteilhaft, da sie unter nahezu neutralen Bedingungen abläuft und mit vielen funktionellen Gruppen kompatibel ist.[11][13]

.dot digraph "Synthetic_Utility" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, penwidth=1.0, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, penwidth=1.0];

// Nodes Dieckmann [label="Dieckmann-Zyklisierung\nvon Diethyladipat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaKetoester [label="Ethyl-2-oxocyclopentancarboxylat", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylationStep [label="1. Base (z.B. K₂CO₃)\n2. Alkylhalogenid (R-X)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylatedProduct [label="Alkyliertes\nβ-Ketoester", fillcolor="#FBBC05", fontcolor="#202124"]; DecarboxylationStep [label="Krapcho-Decarboxylierung\n(LiCl, DMSO, H₂O, Δ)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalKetone [label="2-Alkyl-cyclopentanon", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dieckmann -> BetaKetoester; BetaKetoester -> AlkylationStep; AlkylationStep -> AlkylatedProduct; AlkylatedProduct -> DecarboxylationStep; DecarboxylationStep -> FinalKetone; } .enddot Abbildung 3: Synthetischer Nutzen des Dieckmann-Produkts.

Fehlerbehebung und praktische Einblicke

ProblemMögliche UrsacheLösungsvorschlag
Geringe oder keine Ausbeute Unzureichende Basenmenge; inaktive Base; zu kurze Reaktionszeit oder zu niedrige Temperatur.Mindestens ein stöchiometrisches Äquivalent einer starken, frischen Base verwenden. Reaktionszeit oder -temperatur erhöhen.
Bildung von polymerem Material Intermolekulare Kondensation konkurriert mit der intramolekularen Reaktion.Hochverdünnungsbedingungen anwenden, um die Wahrscheinlichkeit intermolekularer Reaktionen zu verringern.
Hydrolyse des Esters Anwesenheit von Wasser in der Reaktionsmischung.Absolut trockene Glasgeräte und wasserfreie Lösungsmittel und Reagenzien verwenden. Nicht-alkoholische Basen wie NaH in aprotischen Lösungsmitteln können dieses Problem umgehen.
Produkt zersetzt sich bei der Aufarbeitung Der β-Ketoester ist instabil gegenüber starken sauren oder basischen Bedingungen, insbesondere bei hohen Temperaturen.Die saure Aufarbeitung bei niedrigen Temperaturen (z. B. 0 °C) durchführen. Längeren Kontakt mit starken Säuren oder Basen vermeiden.

Schlussfolgerung

Die Dieckmann-Zyklisierung ist eine fundamentale und vielseitige Reaktion zur Synthese von cyclischen β-Ketoestern, insbesondere von 3-Oxocyclopentancarboxylaten. Durch ein fundiertes Verständnis des Mechanismus und eine sorgfältige Auswahl der Reaktionsbedingungen können hohe Ausbeuten an dem gewünschten Produkt erzielt werden. Die vorgestellten Protokolle, einschließlich einer lösungsmittelfreien Variante, bieten Forschern eine Reihe von Optionen, um diese wichtige Transformation an ihre spezifischen Bedürfnisse anzupassen. Die Fähigkeit, die resultierenden β-Ketoester weiter zu funktionalisieren, unterstreicht die strategische Bedeutung der Dieckmann-Zyklisierung als Eckpfeiler in der modernen organischen Synthese und Arzneimittelentwicklung.

Referenzen

  • Krapcho Decarboxylation. (2018). Chem-Station Int. Ed.[Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. (2020). Chemistry Steps. [Link]

  • Krapcho decarboxylation. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]

  • McMurry, J. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. OpenStax. [Link]

  • 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2023). Chemistry LibreTexts. [Link]

  • Solvent-Free Organic Synthesis. (n.d.). Controlled Radical Polymerization. [Link]

  • Ethyl 2-oxocyclopentanecarboxylate. (n.d.). PubChem. [Link]

  • Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Organic Reactions. [Link]

  • Krapcho Decarboxylation. (2026). YouTube. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions. [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025). RSC Medicinal Chemistry. [Link]

  • Dieckmann Reaction. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • General mechanism of Dieckmann condensation. (n.d.). ResearchGate. [Link]

  • Diesters Compound Intramolecular Condensation and Its Applications. (2022). International Journal for Research in Applied Science & Engineering Technology. [Link]

  • Toda, F., Suzuki, T., & Higa, S. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3521-3522. [Link]

  • Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. (n.d.). NIST WebBook. [Link]

  • Toda, F., Suzuki, T., & Higa, S. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1, 3521. [Link]

  • dieckmann-condensation Research Articles. (n.d.). R Discovery. [Link]

  • Dieckmann Condensation. (n.d.). Organic Chemistry Tutor. [Link]

  • Toda, F., Suzuki, T., & Higa, S. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3521-3522. [Link]

  • Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. (n.d.). CORE. [Link]

  • Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. (2023). JoVE. [Link]

  • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanone-2-Carboxylate Esters. (n.d.). Stoltz Group, Caltech. [Link]

  • 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. (n.d.). Organic Syntheses. [Link]

  • An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. (2007). The Journal of Organic Chemistry. [Link]

  • Preparation method of ethyl 2-oxocyclopentylacetate. (n.d.). Google Patents.

  • 21.11: Decarboxylation Reactions. (2019). Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Benzyl 3-oxocyclopent-1-enecarboxylate in Asymmetric Synthesis and Drug Discovery

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It provides a comprehensive technical analysis of Benzyl 3-oxocyclopent-1-enecarboxylate , focusing on its...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It provides a comprehensive technical analysis of Benzyl 3-oxocyclopent-1-enecarboxylate , focusing on its synthesis, reactivity, and application as a scaffold in the construction of complex bioactive molecules.[1]


H

O

Classification: Cyclic Enone /

-Ester Enone / Michael Acceptor / Dienophile

Executive Summary & Compound Profile

Benzyl 3-oxocyclopent-1-enecarboxylate is a versatile five-membered carbocyclic scaffold characterized by a "push-pull" electronic deficiency, although strictly it possesses two electron-withdrawing groups (EWGs) in a cross-conjugated arrangement. The molecule features a ketone at the C3 position and a benzyl ester at the C1 position, with the double bond (C1=C2) bridging the two functionalities.

This unique architecture imparts distinct reactivity profiles:

  • Regioselective Michael Acceptor: The C1 position is

    
     to the ketone (stronger EWG) and 
    
    
    
    to the ester, while the C2 position is
    
    
    to the ester and
    
    
    to the ketone. Electronic control typically directs nucleophilic attack to C1 , enabling the formation of quaternary stereocenters.
  • Dienophile in [4+2] Cycloadditions: The electron-deficient alkene readily participates in Diels-Alder reactions, facilitating the rapid assembly of fused bicyclic systems (e.g., hydrindanes).

  • Late-Stage Diversification: The benzyl ester provides a "silent" protection group that can be removed via hydrogenolysis under neutral conditions, preserving sensitive functionalities (unlike methyl/ethyl esters requiring hydrolysis).

Structural Reactivity Map

G Compound Benzyl 3-oxocyclopent-1-enecarboxylate C1 C1 Position: Electrophilic (Beta to Ketone) Site of Michael Addition (Quaternary Center Formation) Compound->C1 C2 C2 Position: Alpha to Ketone Site of Halogenation/Functionalization Compound->C2 Ester Benzyl Ester: Latent Carboxylate Cleavable via H2/Pd-C Compound->Ester

Figure 1: Reactivity profile of Benzyl 3-oxocyclopent-1-enecarboxylate highlighting key sites for chemical manipulation.

Synthesis of the Scaffold

While the methyl analog is frequently cited, the benzyl derivative offers superior utility in total synthesis due to the orthogonality of the benzyl group. The following protocol describes the synthesis starting from 3-oxocyclopentanecarboxylic acid.

Protocol A: Synthesis via Acid Esterification and Oxidation

Objective: Preparation of Benzyl 3-oxocyclopent-1-enecarboxylate from 3-oxocyclopentanecarboxylic acid. Scale: 10 mmol Time: 12-16 hours

Reagents:
  • 3-Oxocyclopentanecarboxylic acid (CAS: 98-78-2)

  • Benzyl bromide (BnBr)[2][3]

  • Sodium bicarbonate (NaHCO

    
    )[3]
    
  • DMF/1,4-Dioxane (1:1 v/v)[3]

  • Selenium dioxide (SeO

    
    ) or DDQ (for dehydrogenation step if starting from saturated acid)
    

Note: If starting directly from the unsaturated acid (3-oxocyclopent-1-enecarboxylic acid), skip Step 2.

Step-by-Step Procedure:
  • Esterification (Formation of Saturated Benzyl Ester):

    • Dissolve 3-oxocyclopentanecarboxylic acid (1.28 g, 10 mmol) in 30 mL of DMF/1,4-dioxane (1:1).

    • Add NaHCO

      
       (0.84 g, 10 mmol) and stir at room temperature for 15 minutes.
      
    • Add Benzyl bromide (1.88 g, 11 mmol) dropwise.

    • Stir the mixture at room temperature for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with EtOAc (100 mL), wash with water (3 x 30 mL) and brine. Dry over MgSO

      
       and concentrate.
      
    • Yield: Expect ~85-90% of Benzyl 3-oxocyclopentanecarboxylate.

  • Dehydrogenation (Introduction of Double Bond):

    • Dissolve the saturated ester (2.18 g, 10 mmol) in dry 1,4-dioxane (50 mL).

    • Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.5 g, 11 mmol).

    • Reflux the mixture for 6-8 hours under Nitrogen.

    • Workup: Cool to RT. Filter off the hydroquinone precipitate. Concentrate the filtrate.

    • Purification: Flash column chromatography (SiO

      
      , Hexane:EtOAc gradient 10% -> 30%).
      
    • Product: Benzyl 3-oxocyclopent-1-enecarboxylate (Yellowish oil).[4]

Validation Check:

  • 1H NMR (CDCl

    
    ):  Look for the diagnostic alkene proton at 
    
    
    
    ~6.5-6.8 ppm (t, 1H) and the benzyl methylene singlet at
    
    
    5.2 ppm.
  • IR: Distinct Carbonyl stretches for Ester (~1735 cm

    
    ) and Conjugated Ketone (~1710 cm
    
    
    
    ).

Key Applications & Protocols

Application 1: Asymmetric Michael Addition (Quaternary Center Construction)

The most powerful application of this scaffold is the creation of quaternary stereocenters at C1. Due to the steric bulk of the ester, uncatalyzed additions are sluggish. Copper-catalyzed conjugate additions are the gold standard here.

Mechanism: The nucleophile attacks C1 (controlled by the ketone's electronic pull). The resulting enolate is trapped, or protonated to yield the 1,3-substituted cyclopentane.

Protocol B: Cu-Catalyzed Conjugate Addition of Grignard Reagents

Reagents:

  • Benzyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)

  • R-MgBr (1.5 equiv)

  • CuBr·SMe

    
     (10 mol%)
    
  • TMSCl (2.0 equiv, essential for enolate trapping/acceleration)

  • THF (Anhydrous)

Procedure:

  • Catalyst Setup: In a flame-dried Schlenk flask, dissolve CuBr·SMe

    
     (10 mol%) and LiCl (20 mol%) in THF under Argon. Cool to -78 °C.
    
  • Nucleophile Formation: Add the Grignard reagent dropwise. Stir for 10 min.

  • Substrate Addition: Add TMSCl (2.0 equiv) followed immediately by a solution of Benzyl 3-oxocyclopent-1-enecarboxylate in THF dropwise over 20 minutes.

    • Critical Step: The presence of TMSCl accelerates the 1,4-addition and traps the kinetic enolate as the silyl enol ether.

  • Reaction: Stir at -78 °C for 2 hours. Warm slowly to 0 °C.

  • Quench: Pour into saturated NH

    
    Cl solution. Extract with Et
    
    
    
    O.[5]
  • Hydrolysis (Optional): If the silyl enol ether is not the desired intermediate, treat the crude with mild acid (1N HCl in THF) to regenerate the ketone.

Data Interpretation:

  • Regioselectivity: >95% attack at C1 (Beta to ketone).

  • Stereochemistry: The incoming nucleophile typically approaches anti to the bulky benzyl ester group if the reaction is under thermodynamic control, but kinetic control (TMSCl trap) often yields the cis-relationship upon hydrolysis due to protonation from the less hindered face.

Application 2: Diels-Alder Cycloaddition

This scaffold serves as a potent dienophile. The benzyl ester allows for subsequent deprotection without affecting the newly formed ring system.

Workflow Diagram:

DA_Workflow Start Start: Benzyl 3-oxocyclopent-1-enecarboxylate Reagents Add Diene (e.g., Isoprene/Danishefsky's Diene) + Lewis Acid (Et2AlCl or ZnCl2) Start->Reagents Transition Transition State: Endo-selective approach Reagents->Transition -78 to 0°C Product Product: Bicyclic Hydrindane Derivative Transition->Product [4+2] Cycloaddition Deprotection Optional: H2/Pd-C (Cleave Benzyl Ester) Product->Deprotection Orthogonal Workup

Figure 2: Diels-Alder workflow for constructing bicyclic hydrindane systems.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield in Michael Addition Steric hindrance at C1; Enolization of starting material.Use TMSCl as an additive to trap the enolate. Switch to organozinc reagents (Reformatsky-type) for better tolerance.
Regioisomer Contamination Attack at C2 (rare) or 1,2-addition to ketone.Lower temperature to -78 °C. Use "Soft" nucleophiles (Cuprates, Malonates). Avoid hard organolithiums.
Polymerization High concentration; Basic conditions.Store the monomer in dilute solution or at -20 °C. Add radical inhibitor (BHT) if storing for long periods.
Hydrolysis of Ester Acidic/Basic workup too harsh.The benzyl ester is relatively stable, but avoid boiling in strong aqueous base. Use neutral buffers for workup.

References

  • Nazarov Cyclization Overview

    • Organic Reactions, "The Nazarov Cycliz
    • Source:

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate (Analogous Protocol)

    • Organic Syntheses, 2018, 95, 425-438.
    • Source: [6]

  • Synthesis of Benzyl Esters from Acids

    • ARKIVOC, 2001, (x), 54-57.[3] "A facile synthesis of benzyl-α, β-unsaturated carboxylic esters".

    • Source:

  • Michael Addition Regioselectivity

    • Master Organic Chemistry, "The Michael Addition Reaction".
    • Source:

  • Asymmetric Synthesis with Cyclopentenones

    • BenchChem Application Notes, "Asymmetric Synthesis Using 3-Nitrocyclopent-1-ene" (Analogous Reactivity).
    • Source:

Sources

Application

The Strategic Application of Benzyl 3-Oxocyclopent-1-enecarboxylate as a Versatile Michael Acceptor in Modern Organic Synthesis

This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development on the strategic use of Benzyl 3-oxocyclopent-1-enecarboxylate as a Michael acceptor. We will del...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development on the strategic use of Benzyl 3-oxocyclopent-1-enecarboxylate as a Michael acceptor. We will delve into the synthesis of this valuable building block, its inherent reactivity, and provide detailed protocols for its application in conjugate addition reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.

Introduction: The Cyclopentenone Motif and the Uniqueness of Benzyl 3-Oxocyclopent-1-enecarboxylate

The cyclopentenone ring system is a privileged scaffold in a multitude of natural products and pharmacologically active compounds. Its prevalence stems from its rigid, five-membered ring structure and the versatile reactivity of the α,β-unsaturated ketone, which serves as an excellent Michael acceptor. The introduction of a benzyl carboxylate group at the 3-position of the cyclopentenone core, as in Benzyl 3-oxocyclopent-1-enecarboxylate, offers a unique combination of steric and electronic properties. The electron-withdrawing nature of the ester group enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Simultaneously, the bulky benzyl group can influence the stereochemical outcome of the Michael addition, providing a handle for diastereoselective transformations.

Proposed Synthesis of Benzyl 3-Oxocyclopent-1-enecarboxylate

A robust and scalable synthesis of the title compound is paramount for its widespread application. A plausible and efficient route is the Dieckmann condensation of a suitably substituted adipic acid diester, followed by introduction of the unsaturation. The Dieckmann condensation is a well-established intramolecular Claisen condensation of a diester to form a β-keto ester, which is ideal for the formation of five- and six-membered rings.[1][2][3]

Diethyl_Adipate Diethyl Adipate Benzyl_Diethyl_Adipate Benzyl Ethyl Adipate Diethyl_Adipate->Benzyl_Diethyl_Adipate 1. NaH 2. Benzyl Bromide Benzyl_Bromide Benzyl Bromide Base_1 NaH or NaOEt Dieckmann_Product Benzyl 2-oxocyclopentanecarboxylate Benzyl_Diethyl_Adipate->Dieckmann_Product NaOEt, Toluene, Reflux Base_2 NaOEt Alpha_Bromo_Ketoester Benzyl 1-bromo-2-oxocyclopentanecarboxylate Dieckmann_Product->Alpha_Bromo_Ketoester NBS, CCl4, Initiator Bromination NBS Final_Product Benzyl 3-oxocyclopent-1-enecarboxylate Alpha_Bromo_Ketoester->Final_Product DBU, THF Base_3 Base (e.g., DBU)

Caption: Proposed synthetic workflow for Benzyl 3-oxocyclopent-1-enecarboxylate.

Protocol 1: Synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate

Materials:

  • Diethyl adipate

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium ethoxide

  • Anhydrous Toluene

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl4)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for chromatography)

Procedure:

Step 1: Synthesis of Benzyl Ethyl Adipate

  • To a stirred suspension of sodium hydride (1.05 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl adipate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield benzyl ethyl adipate.

Step 2: Dieckmann Condensation

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous toluene, add benzyl ethyl adipate (1.0 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Cool the reaction to room temperature and quench with a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • The crude product, Benzyl 2-oxocyclopentanecarboxylate, can be purified by column chromatography.

Step 3: α-Bromination

  • Dissolve Benzyl 2-oxocyclopentanecarboxylate (1.0 eq) in CCl4.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield crude Benzyl 1-bromo-2-oxocyclopentanecarboxylate.

Step 4: Elimination to form Benzyl 3-oxocyclopent-1-enecarboxylate

  • Dissolve the crude α-bromo ketoester in anhydrous THF.

  • Add DBU (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Dilute the reaction mixture with diethyl ether and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purify the final product by column chromatography (hexanes/ethyl acetate gradient) to obtain Benzyl 3-oxocyclopent-1-enecarboxylate.

The Michael Addition Reaction: Mechanism and Application

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound.[4][5] The reaction proceeds via the formation of a resonance-stabilized enolate intermediate.

Acceptor Benzyl 3-oxocyclopent-1-enecarboxylate Enolate Enolate Intermediate Acceptor->Enolate Nucleophilic attack at β-carbon Nucleophile Nucleophile (Nu-) Nucleophile->Enolate Base abstracts proton Base Base Product Michael Adduct Enolate->Product Protonation Protonation Proton Source (H+)

Caption: General mechanism of the Michael addition reaction.

Protocol 2: General Procedure for the Michael Addition of a Carbon Nucleophile

This protocol describes a general procedure for the addition of a soft carbon nucleophile, such as a malonate ester, to Benzyl 3-oxocyclopent-1-enecarboxylate.

Materials:

  • Benzyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Sodium ethoxide (0.1 mmol, catalytic)

  • Anhydrous ethanol (5 mL)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate at room temperature.

  • Stir the mixture for 15 minutes to generate the enolate.

  • Add a solution of Benzyl 3-oxocyclopent-1-enecarboxylate in anhydrous ethanol.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the Michael adduct.

Protocol 3: General Procedure for the Aza-Michael Addition (Nitrogen Nucleophile)

The aza-Michael addition is a powerful method for the formation of β-amino carbonyl compounds.[6][7]

Materials:

  • Benzyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol)

  • Benzylamine (1.1 mmol)

  • Triethylamine (0.1 mmol, catalytic)

  • Acetonitrile (5 mL)

  • Dichloromethane

Procedure:

  • To a solution of Benzyl 3-oxocyclopent-1-enecarboxylate in acetonitrile, add benzylamine and triethylamine.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate.

  • Purify the product by column chromatography on silica gel (hexanes/ethyl acetate gradient).

Characterization of Products

Accurate characterization of the starting material and the resulting Michael adducts is crucial. The following tables provide expected spectroscopic data based on analogous compounds.[8][9][10]

Table 1: Expected Spectroscopic Data for Benzyl 3-oxocyclopent-1-enecarboxylate

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.30 (m, 5H, Ar-H), 6.50 (s, 1H, C=CH), 5.25 (s, 2H, OCH₂Ph), 2.80-2.60 (m, 4H, CH₂)
¹³C NMR (100 MHz, CDCl₃) δ 205.0 (C=O, ketone), 165.0 (C=O, ester), 150.0 (=C-CO₂Bn), 135.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 130.0 (C=CH), 67.0 (OCH₂Ph), 35.0 (CH₂), 30.0 (CH₂)
IR (thin film, cm⁻¹) 3050 (Ar C-H), 2950 (Aliphatic C-H), 1735 (C=O, ester), 1710 (C=O, ketone), 1640 (C=C), 1250 (C-O)

Table 2: Expected Spectroscopic Data for a Representative Michael Adduct (from Protocol 2)

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.30 (m, 5H, Ar-H), 5.20 (s, 2H, OCH₂Ph), 4.20 (q, 4H, OCH₂CH₃), 3.50-3.30 (m, 2H), 2.80-2.20 (m, 6H), 1.25 (t, 6H, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 210.0 (C=O, ketone), 170.0 (C=O, ester), 168.0 (C=O, malonate), 135.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 66.5 (OCH₂Ph), 61.5 (OCH₂CH₃), 55.0 (CH-malonate), 45.0-30.0 (aliphatic CH and CH₂), 14.0 (OCH₂CH₃)
IR (thin film, cm⁻¹) 3050 (Ar C-H), 2980 (Aliphatic C-H), 1730 (C=O, esters), 1715 (C=O, ketone), 1200 (C-O)

Applications in Drug Development and Complex Molecule Synthesis

The Michael adducts derived from Benzyl 3-oxocyclopent-1-enecarboxylate are versatile intermediates for the synthesis of a wide range of complex molecules with potential therapeutic applications. The ability to introduce diverse functionalities at the β-position of the cyclopentanone ring allows for the rapid generation of compound libraries for biological screening. For instance, the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, can be employed to construct fused six-membered rings, a common motif in steroids and other natural products.[11][12][13][14]

Start Benzyl 3-oxocyclopent-1-enecarboxylate Michael_Addition Michael Addition Start->Michael_Addition Intermediate Michael Adduct Michael_Addition->Intermediate Library Compound Library Generation Intermediate->Library Robinson Robinson Annulation Intermediate->Robinson Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Fused_Ring Fused Bicyclic Systems (e.g., Steroid Precursors) Robinson->Fused_Ring

Caption: Application of Michael adducts in drug discovery and complex synthesis.

Conclusion

Benzyl 3-oxocyclopent-1-enecarboxylate is a highly valuable and versatile Michael acceptor in organic synthesis. Its synthesis, while requiring a multi-step process, is achievable through well-established methodologies. The presence of the benzyl carboxylate group not only activates the cyclopentenone ring for conjugate addition but also provides a handle for stereocontrol and further functionalization. The detailed protocols provided herein offer a solid foundation for researchers to explore the rich chemistry of this building block in the synthesis of complex and biologically relevant molecules.

References

Sources

Method

Application Notes &amp; Protocols: Strategic Cycloadditions of Benzyl 3-Oxocyclopent-1-enecarboxylate for Complex Molecule Synthesis

Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry and natural product synthesis, the cyclopentanone framework is a cornerstone structural motif.[1] Its prevalence in a vast ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry and natural product synthesis, the cyclopentanone framework is a cornerstone structural motif.[1] Its prevalence in a vast array of biologically active molecules, from prostaglandins to steroids and antibiotics, underscores its significance as a synthetic target.[1] Benzyl 3-oxocyclopent-1-enecarboxylate emerges as a particularly valuable building block. This α,β-unsaturated ketoester combines the reactivity of a cyclic enone with strategically placed functional groups, making it an ideal substrate for complex molecular architecture construction through cycloaddition reactions.

This guide provides an in-depth exploration of the primary cycloaddition pathways involving Benzyl 3-oxocyclopent-1-enecarboxylate, focusing on [4+2] and [3+2] cycloadditions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the strategic considerations essential for researchers, scientists, and drug development professionals aiming to leverage this versatile synthon.

Diagram: Core Cycloaddition Strategies

G Enone Cyclopentenone Substrate Iminium Chiral Iminium Ion (Activated Dienophile) Enone->Iminium + Catalyst - H₂O Catalyst Chiral Amine Catalyst Adduct_Enamine Cycloadduct Enamine Iminium->Adduct_Enamine + Diene [4+2] Cycloaddition Diene Diene Product Enantioenriched Bicyclic Product Adduct_Enamine->Product + H₂O (Hydrolysis) Product->Catalyst Releases Catalyst Water H₂O

Caption: Catalytic cycle for an amine-catalyzed Diels-Alder reaction.

Protocol 1: Organocatalyzed Asymmetric Diels-Alder Reaction

This protocol describes a representative enantioselective Diels-Alder reaction between Benzyl 3-oxocyclopent-1-enecarboxylate and a suitable diene, such as 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene).

Materials:

  • Benzyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)

  • Danishefsky's diene (1.5 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • Dichloromethane (DCM), anhydrous (0.1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add Benzyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv), the chiral amine catalyst (0.2 equiv), and anhydrous DCM.

  • Cooling: Cool the solution to -20 °C using a cryocooler or an appropriate cooling bath. Rationale: Lower temperatures often enhance enantioselectivity by favoring the more ordered transition state.

  • Catalyst Activation: Add trifluoroacetic acid (0.2 equiv) to the stirred solution. Rationale: The acid protonates the intermediate enamine to form the more reactive iminium ion, which is key to the catalytic cycle.

  • Diene Addition: Add Danishefsky's diene (1.5 equiv) dropwise over 10 minutes, ensuring the internal temperature remains below -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Rationale: The basic quench neutralizes the acidic catalyst and hydrolyzes the silyl enol ether intermediate formed from the diene.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the enantioenriched bicyclic product.

  • Characterization: Confirm the structure and determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis and standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Part 2: [3+2] Cycloadditions — Forging Heterocyclic Architectures

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful, atom-economical methods for synthesizing five-membered heterocyclic rings. [2][3]In this manifold, the double bond of Benzyl 3-oxocyclopent-1-enecarboxylate serves as the "dipolarophile," reacting with a 1,3-dipole.

Mechanistic Insights and Strategic Considerations

This reaction class provides access to a diverse range of nitrogen- and oxygen-containing heterocycles, which are of immense interest in drug discovery. [4]Common 1,3-dipoles include azides (forming triazolines/triazoles), nitrile oxides (forming isoxazolines), and nitrones (forming isoxazolidines). [3][5] Causality Behind Reaction Conditions: Many 1,3-dipolar cycloadditions are thermally promoted. [2]The choice of solvent and temperature is critical. Higher boiling point solvents like toluene or xylene are often used to provide the necessary activation energy. For certain substrates, particularly strained alkenes or alkynes, these reactions can proceed rapidly even at room temperature, a principle exploited in "click chemistry." [6][7]The reaction with our cyclopentenone substrate, being moderately activated but not strained, typically requires heating to achieve a reasonable reaction rate. [2]

Protocol 2: Thermal [3+2] Cycloaddition with Benzyl Azide

This protocol details a representative synthesis of a triazoline-fused cyclopentanone derivative via the thermal reaction of Benzyl 3-oxocyclopent-1-enecarboxylate with benzyl azide.

Materials:

  • Benzyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv)

  • Benzyl azide (1.2 equiv)

  • Toluene, anhydrous (0.2 M)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Benzyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv) in anhydrous toluene.

  • Reagent Addition: Add benzyl azide (1.2 equiv) to the solution. Safety Note: Organic azides can be energetic. Handle with appropriate care, behind a blast shield, and avoid metal spatulas or ground glass joints where friction could be an issue.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere (e.g., argon). Rationale: Thermal energy is required to overcome the activation barrier for the concerted cycloaddition.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting enone is a good indicator. These reactions can take 8-16 hours.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separating the product from unreacted starting materials and byproducts.

  • Characterization: The final fused triazoline product is characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Diagram: Experimental Workflow

G cluster_workflow General Synthetic Workflow Setup 1. Reaction Setup (Flask, Solvent, Reagents) Reaction 2. Reaction Conditions (Heating / Cooling, Stirring) Setup->Reaction Monitor 3. TLC Monitoring Reaction->Monitor Monitor->Reaction Incomplete Quench 4. Quenching (e.g., NaHCO₃ or H₂O) Monitor->Quench Complete Workup 5. Work-up (Extraction, Washing, Drying) Quench->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Characterization (NMR, HPLC, HRMS) Purify->Analyze

Caption: A generalized workflow for cycloaddition and purification.

Summary of Cycloaddition Reactions

The following table summarizes representative conditions and outcomes for the cycloaddition reactions discussed.

Reaction TypePartnerCatalyst/ConditionsTypical YieldKey Feature
[4+2] Diels-Alder Electron-rich dieneChiral Amine (20 mol%), TFA, -20 °C70-95%Forms enantioenriched bicyclic systems.
[3+2] 1,3-Dipolar Benzyl AzideToluene, Reflux (110 °C)60-85%Constructs fused nitrogen heterocycles.
[3+2] 1,3-Dipolar Nitrile Oxidein situ generation, RT or mild heat65-90%Creates fused isoxazoline scaffolds.

Conclusion

Benzyl 3-oxocyclopent-1-enecarboxylate is a powerful and adaptable substrate for building molecular complexity. Through strategic application of [4+2] and [3+2] cycloaddition reactions, researchers can readily access diverse and stereochemically rich scaffolds. The organocatalytic Diels-Alder reaction offers an elegant route to chiral bicyclic cores, while 1,3-dipolar cycloadditions provide efficient entry into pharmaceutically relevant heterocyclic systems. The protocols and insights provided herein serve as a robust foundation for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.

References

  • Organocatalytic Enantioselective Formal [4 + 2] Cycloaddition of Enones with Cyclic N-Sulfonylimines and Methylene Chromene for Chiral Spirocyclic Compounds. Organic Letters. [Link] [8][9]2. Organocatalytic Enantioselective Formal [4 + 2] Cycloaddition of Enones with Cyclic N-Sulfonylimines and Methylene Chromene for Chiral Spirocyclic Compounds. PubMed. [Link] [10]3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. PMC. [Link] [11]4. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. American Chemical Society. [Link] [1]5. Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes. Chemical Communications (RSC Publishing). [Link]

  • 1 Introduction to Organocatalytic Cycloaddition Reaction. Wiley-VCH. [Link]

Sources

Application

Application Note: Benzyl 3-oxocyclopent-1-enecarboxylate in Prostaglandin Synthesis

This Application Note provides a comprehensive, expert-level guide to utilizing Benzyl 3-oxocyclopent-1-enecarboxylate in the convergent synthesis of prostaglandins (PGs). This compound serves as a critical "scaffold" or...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, expert-level guide to utilizing Benzyl 3-oxocyclopent-1-enecarboxylate in the convergent synthesis of prostaglandins (PGs). This compound serves as a critical "scaffold" or "chassis" for the Three-Component Coupling strategy, offering a distinct advantage over methyl/ethyl esters due to its orthogonal deprotection profile.[1]

[1]

Introduction & Strategic Rationale

The synthesis of prostaglandins, particularly the E-series (PGE1, PGE2), presents a formidable challenge due to the labile


-hydroxy ketone moiety, which is prone to acid/base-catalyzed dehydration to form the biologically distinct A-series (PGA) or B-series (PGB).[1]

While the Corey Lactone route is the historical standard for linear synthesis, the Three-Component Coupling strategy (involving a cyclopentenone scaffold) allows for a more convergent, efficient assembly.

Benzyl 3-oxocyclopent-1-enecarboxylate is a specialized "doubly-activated" Michael acceptor designed for this strategy.[1] Its utility is defined by two key features:

  • Electronic Activation: The carboxylate group at C1 (relative to the double bond) lowers the LUMO of the enone system, facilitating rapid, regiospecific conjugate addition of the

    
    -chain at C3 (relative to the ketone).
    
  • Orthogonal Deprotection: Unlike methyl or ethyl esters, which require harsh hydrolysis (LiOH/NaOH) that destroys the PGE core, the benzyl ester can be removed via neutral hydrogenolysis (H₂/Pd-C) .[1] This preserves the sensitive

    
    -hydroxy ketone and cis-double bonds essential for bioactivity.
    
Mechanistic Workflow

The synthesis assembles the PG skeleton in a single pot or two closely linked steps:[2][3]

  • Activation: The Bn-OCPC scaffold acts as the electrophile.

  • 
    -Chain Addition:  An organocuprate adds to the 
    
    
    
    -position of the enone.[1]
  • 
    -Chain Trapping:  The resulting enolate is trapped by an electrophile (the 
    
    
    
    -chain precursor).[1]
  • Decarboxylation: Removal of the benzyl ester yields the final PG.

Chemical Profile & Handling

PropertySpecification
Chemical Name Benzyl 3-oxocyclopent-1-enecarboxylate
Role Michael Acceptor / Dienophile
Molecular Weight 216.23 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in THF, Et₂O, CH₂Cl₂; Insoluble in water
Stability Sensitive to moisture (hydrolysis) and light.[1] Store at -20°C under Argon.
Hazards Irritant.[1] Potential sensitizer.[1] Handle in a fume hood.

Experimental Protocol: The Three-Component Coupling

This protocol describes the synthesis of a PGE2 precursor using Bn-OCPC. The workflow involves the conjugate addition of a vinyl cuprate (representing the


-chain) followed by alkylation with a propargyl halide (representing the 

-chain).[1]
Phase A: Preparation of the -Chain Cuprate

The quality of the cuprate is the single biggest determinant of yield.

Reagents:

  • (E)-1-Iodo-3-(tert-butyldimethylsilyloxy)-1-octene (The

    
    -chain precursor)[1]
    
  • t-Butyllithium (1.7 M in pentane)[1]

  • Copper(I) Cyanide (CuCN) or Lithium 2-thienylcyanocuprate (Lipshutz cuprate)[1]

  • Anhydrous THF (freshly distilled/dried)[1]

Procedure:

  • Lithiation: In a flame-dried Schlenk flask under Argon, dissolve the vinyl iodide (1.0 equiv) in anhydrous THF. Cool to -78°C .[1]

  • Add t-BuLi (2.0 equiv) dropwise over 10 minutes. Stir for 1 hour at -78°C to generate the vinyllithium species.

  • Transmetallation: In a separate flask, prepare a solution of CuCN (0.5 equiv) and LiCl (1.0 equiv) in THF to form the soluble CuCN·2LiCl complex.[1] Cool to -78°C.[1]

  • Cannulate the vinyllithium solution into the copper solution.

  • Warm the mixture to -40°C for 15 minutes, then re-cool to -78°C . This forms the lower-order cyanocuprate or mixed cuprate, ready for addition.[1]

Phase B: Conjugate Addition to Benzyl 3-oxocyclopent-1-enecarboxylate

The "Michael Addition" step.[1]

Reagents:

  • Benzyl 3-oxocyclopent-1-enecarboxylate (0.8 equiv relative to vinyl iodide)[1]

  • TMSCl (Trimethylsilyl chloride) - Optional, accelerates reaction via Lewis acidity.[1]

Procedure:

  • Dissolve Benzyl 3-oxocyclopent-1-enecarboxylate in minimal THF.

  • Add the enone solution dropwise to the cuprate mixture at -78°C over 20 minutes.

  • Observation: The solution often turns from yellow/tan to a deep orange or red, indicating the formation of the enolate.

  • Stir for 1 hour at -78°C.

  • TLC Check: Verify consumption of the enone (Starting Material).

Phase C: In-Situ Enolate Trapping (Alkylation)

Introducing the


-chain.[1]

Reagents:

  • Propargyl iodide or 1-iodo-7-(tetrahydropyranyloxy)hept-2-yne (The

    
    -chain precursor)[1]
    
  • HMPA (Hexamethylphosphoramide) or DMPU (Safety replacement)[1]

Procedure:

  • To the reaction mixture (still at -78°C), add HMPA (2-3 equiv) to solvate the lithium cation and increase enolate reactivity.

  • Add the

    
    -chain iodide (1.2 equiv) rapidly.[1]
    
  • Allow the reaction to warm slowly to -20°C over 2 hours.

  • Quench: Pour the mixture into saturated aqueous NH₄Cl/NH₄OH (9:1) to sequester copper salts.[1]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[4]

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the trisubstituted cyclopentanone.[1]

Phase D: Decarboxylative Deprotection

The "Benzyl Advantage" step.

Procedure:

  • Dissolve the intermediate in Ethyl Acetate/Ethanol (1:1).[1]

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under Hydrogen atmosphere (1 atm, balloon) for 2-4 hours.

    • Mechanism:[1][5][6][7] The benzyl ester is cleaved to the carboxylic acid, which spontaneously decarboxylates (loss of CO₂) under these conditions or upon mild warming, leaving the native ketone.

  • Filter through Celite and concentrate to obtain the Prostaglandin E derivative.

Mechanistic Visualization

The following diagram illustrates the convergent assembly of the Prostaglandin E2 skeleton using the Benzyl 3-oxocyclopent-1-enecarboxylate scaffold.

PG_Synthesis Figure 1: Three-Component Coupling Strategy using Benzyl 3-oxocyclopent-1-enecarboxylate Start Benzyl 3-oxocyclopent-1-enecarboxylate (Scaffold) Intermediate1 Enolate Intermediate (Regiospecific Anion) Start->Intermediate1 1. Conjugate Addition (-78°C, THF) Omega Omega-Chain Cuprate (Nucleophile) Omega->Intermediate1 Alpha Alpha-Chain Electrophile (Alkyl Halide) Intermediate2 Trisubstituted Cyclopentanone (Benzyl Ester Intact) Alpha->Intermediate2 Intermediate1->Intermediate2 2. Enolate Trapping (HMPA, -20°C) Final Prostaglandin E Core (Decarboxylated) Intermediate2->Final 3. Hydrogenolysis (H2, Pd/C, -CO2)

Caption: Figure 1: The convergent "Three-Component Coupling" workflow. The Benzyl scaffold directs the regiochemistry of the Omega-chain addition and activates the ring for Alpha-chain alkylation, before being removed neutrally.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet THF or poor cuprate formation.[1]Distill THF from Na/Benzophenone immediately before use. Ensure t-BuLi titration is accurate.
1,2-Addition (Direct Attack) Temperature too high (-20°C instead of -78°C).Maintain -78°C strictly during the addition of the enone. Use "soft" cuprates (CuCN-based).
No Alkylation (Step 2) Enolate aggregation or steric hindrance.[1]Add HMPA or DMPU (polar cosolvents) to break lithium aggregates. Ensure the alkyl halide is reactive (allylic/propargyl).[1]
Dehydration to PGA/PGB Acidic/Basic workup or silica gel acidity.[1]Use neutral alumina for purification if possible. Avoid strong acids. The Benzyl ester route specifically minimizes this risk.

Safety & Compliance

  • Organolithiums (t-BuLi): Pyrophoric.[1] Must be handled under inert atmosphere (Argon/Nitrogen) using strict syringe techniques. Have a Class D fire extinguisher ready.

  • HMPA: A known carcinogen.[1] Use DMPU (N,N'-Dimethylpropyleneurea) as a safer alternative whenever possible. If HMPA is required, use double-gloving and work exclusively in a fume hood.

  • Hydrogenation: Hydrogen gas is flammable.[1] Ensure proper grounding of equipment to prevent static discharge.

References

  • Sih, C. J., et al. (1975).[1] "Synthesis of prostaglandins via conjugate addition of organocopper reagents to cyclopentenones." Journal of the American Chemical Society, 97(4), 865-874. Link[1]

  • Noyori, R., & Suzuki, M. (1984).[1] "Prostaglandin synthesis via three-component coupling."[1] Angewandte Chemie International Edition, 23(11), 847-876. Link[1]

  • Collins, P. W., & Djuric, S. W. (1993).[1] "Synthesis of therapeutically useful prostaglandin and prostacyclin analogs." Chemical Reviews, 93(4), 1533-1564. Link[1]

  • Patterson, J. W., & Fried, J. H. (1974).[1] "Synthesis of prostaglandins from 2-alkylcyclopentenones." Journal of Organic Chemistry, 39(17), 2506-2509. Link[1]

  • Donaldson, R. E., & Fuchs, P. L. (1977).[1] "Triply convergent synthesis of prostaglandins."[1] Journal of the American Chemical Society, 99(5), 1540-1542. Link[1]

Sources

Method

Application Note: Benzyl 3-oxocyclopent-1-enecarboxylate as a Versatile Bifunctional Building Block in Natural Product Synthesis

Abstract Benzyl 3-oxocyclopent-1-enecarboxylate (CAS: 110745-68-1) is an exceptionally versatile, cross-conjugated bifunctional building block. By combining the electrophilicity of an -unsaturated ketone with an -unsatur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzyl 3-oxocyclopent-1-enecarboxylate (CAS: 110745-68-1) is an exceptionally versatile, cross-conjugated bifunctional building block. By combining the electrophilicity of an


-unsaturated ketone with an 

-unsaturated ester, it serves as a highly potent Michael acceptor and dienophile. This application note details its mechanistic reactivity profile, highlights its strategic utility in synthesizing complex tricyclopentanoid natural products, and provides self-validating protocols for enantioselective conjugate additions and cycloadditions.

Mechanistic Insights & Reactivity Profile

Expertise & Experience: The Causality of Dual Activation

The core architecture of benzyl 3-oxocyclopent-1-enecarboxylate features a C1=C2 double bond flanked by a C3 ketone and a C1 benzyl ester. This dual electron-withdrawing configuration synergistically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the


-system. Consequently, the alkene is highly activated toward nucleophilic attack (1,4-conjugate addition) and acts as a premium dienophile in [4+2] Diels-Alder cycloadditions[1].

The Strategic Advantage of the Benzyl Ester: While methyl and ethyl 3-oxocyclopent-1-enecarboxylates are common, the benzyl ester provides a critical orthogonal deprotection pathway. In multi-step natural product synthesis, the saponification of methyl esters often requires harsh basic conditions (e.g., LiOH, NaOH) that can trigger unwanted retro-Michael reactions, aldol condensations, or epimerization of newly formed stereocenters. The benzyl ester circumvents this vulnerability by allowing chemoselective cleavage via palladium-catalyzed hydrogenolysis under neutral conditions. This cleanly reveals the free carboxylic acid for subsequent decarboxylation or amidation without disturbing sensitive functional groups.

Reactivity A Benzyl 3-oxocyclopent-1-enecarboxylate B Iminium Activation (Chiral Amine) A->B Organocatalysis C Thermal / Lewis Acid Activation A->C Cycloaddition D 1,4-Conjugate Addition (Hydride / Organocuprate) B->D Nucleophilic Attack E [4+2] Diels-Alder (Bicyclic Scaffolds) C->E Dienes F Orthogonal Deprotection (H2, Pd/C) -> Free Acid D->F Chemoselective E->F Chemoselective

Reactivity workflow of Benzyl 3-oxocyclopent-1-enecarboxylate and orthogonal deprotection.

Key Applications in Natural Product Synthesis

  • Tricyclopentanoids & Triquinanes : The cyclopentenone core is a privileged scaffold for synthesizing bioactive natural products such as (±)-sarkomycin, hirsutic acid, and complicatic acid[2]. Diels-Alder cycloaddition of the cyclopentenone with functionalized dienes rapidly constructs the rigid bicyclic[3.2.1] or [3.3.0] frameworks required for these targets.

  • Enantioselective Organocatalysis : The substrate is highly compatible with iminium-based organocatalysis. Chiral imidazolidinone catalysts reversibly condense with the C3 ketone, forming an iminium ion that further lowers the LUMO and sterically shields one face of the alkene. This enables highly enantioselective 1,4-hydride reductions and carbon-carbon bond formations[3].

Experimental Protocols

Protocol A: Enantioselective Organocatalytic 1,4-Hydride Reduction

Causality: This protocol utilizes a chiral imidazolidinone catalyst to form a reactive iminium intermediate. The bulky chiral architecture of the catalyst directs the approach of the Hantzsch ester (the hydride donor) exclusively to the less hindered face of the alkene, establishing a new stereocenter with high enantiomeric excess (ee)[3].

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask, dissolve benzyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol) in anhydrous diethyl ether (2.0 mL) and cool to 4 °C using an ice bath.

  • Catalyst Addition : Add (2S,5S)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one (0.2 mmol, 20 mol%) and trichloroacetic acid (0.2 mmol, 20 mol%) to the solution. Stir for 5 minutes to initiate iminium formation.

  • Hydride Transfer : Slowly add tert-butyl Hantzsch ester (1.1 mmol, 1.1 equiv.) in small portions.

  • Reaction : Stir the resulting yellow suspension at 4 °C for 12–24 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting material is fully consumed.

  • Workup : Pass the reaction mixture through a short pad of silica gel, eluting with diethyl ether to remove the pyridine by-product. Concentrate in vacuo.

  • Purification : Purify via flash column chromatography to isolate (R)-benzyl 3-oxocyclopentanecarboxylate.

CatalyticCycle N1 Substrate + Chiral Amine N2 Iminium Ion Formation (LUMO Lowered) N1->N2 N3 Enantioselective Hydride Transfer (Hantzsch Ester) N2->N3 Face-selective attack N4 Enamine Intermediate N3->N4 N5 Hydrolysis N4->N5 N6 Chiral Product + Regenerated Catalyst N5->N6 N6->N1 Catalyst recycling

Iminium-catalyzed enantioselective 1,4-hydride reduction catalytic cycle.

Protocol B: Diels-Alder Cycloaddition with Danishefsky's Diene

Causality: The exceptionally low LUMO of the doubly-activated cyclopentenone allows it to react readily with electron-rich dienes. While Lewis acids can be used, thermal activation is often sufficient and prevents the degradation of sensitive dienes[1].

Step-by-Step Methodology :

  • Preparation : Dissolve benzyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol) in anhydrous toluene (5.0 mL) under an argon atmosphere.

  • Diene Addition : Add 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene, 1.5 mmol) dropwise at room temperature.

  • Cycloaddition : Heat the mixture to 80 °C for 16 hours.

  • Hydrolysis : Cool the mixture to room temperature, add 0.1 N HCl (2.0 mL), and stir vigorously for 30 minutes. This hydrolyzes the silyl enol ether and eliminates methanol, yielding the stable bicyclic enone.

  • Workup & Purification : Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography.
Protocol C: Chemoselective Benzyl Ester Deprotection

Causality: Heterogeneous palladium catalysis selectively coordinates and cleaves the benzylic C-O bond via hydrogenolysis, releasing toluene and the free carboxylic acid without reducing the sterically hindered C3 ketone.

Step-by-Step Methodology :

  • Dissolve the cycloadduct or reduced product (1.0 mmol) in HPLC-grade EtOAc (10 mL).

  • Carefully add 10% Pd/C (10 wt%, 0.1 mmol Pd) under a stream of nitrogen.

  • Purge the flask with vacuum/H

    
     cycles (3x) and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.
    
  • Filter the suspension through a pad of Celite, wash thoroughly with EtOAc, and concentrate in vacuo to yield the free 3-oxocyclopentanecarboxylic acid derivative.

Data Presentation

Table 1: Summary of Quantitative Data for 3-oxocyclopent-1-enecarboxylate Transformations

Reaction TypeReagents / CatalystNucleophile / DieneYield (%)Selectivity (ee / dr)
1,4-Hydride Reduction Chiral Imidazolidinonetert-Butyl Hantzsch Ester76 – 83%90% ee
Diels-Alder Cycloaddition Thermal (80 °C)Danishefsky's Diene53 – 72%>95:5 regioselectivity
Diels-Alder Cycloaddition Thermal / Et

N
1-Phenylbutadiene66%endo-selective
Hydrogenolysis 10% Pd/C, H

(1 atm)
N/A>95%N/A (Chemoselective)

Note: Yields and selectivities are aggregated from benchmark studies utilizing the methyl/benzyl ester analogs[1],[3].

References

  • Gomes, M. G. "DIELS-ALDER REACTIONS OF A CYCLOPENTADIENONE DERIVATIVE." Semantic Scholar (2007). URL: [Link][2]

  • Harmata, M., et al. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Organic Syntheses 95, 425-438 (2018). URL:[Link][1]

  • MacMillan, D. W. C., et al. "Hydride reduction of α,β-unsaturated carbonyl compounds using chiral organic catalysts." US Patent 7,323,604 B2 (2008). URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Benzyl 3-oxocyclopent-1-enecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of Benzyl 3-oxocyclopent-1-enecarboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of Benzyl 3-oxocyclopent-1-enecarboxylate . This compound is a highly reactive


-unsaturated cyclic enone. Because the olefin is flanked by both a ketone (at C3) and a benzyl ester (at C1), the C2 position acts as a doubly activated, potent Michael acceptor. This "push-pull" electronic environment makes the compound exceptionally sensitive to nucleophiles, strong bases, and acidic environments.

Below is our field-proven technical guide, designed to help you bypass common pitfalls like irreversible adsorption, dimerization, and isomerization, ensuring you isolate your target compound with high purity and yield.

Purification Workflow & Decision Matrix

PurificationWorkflow Start Crude Benzyl 3-oxocyclopent -1-enecarboxylate Check Assess Impurity Profile (TLC / LC-MS) Start->Check Path1 Polar Impurities (e.g., Acids/Salts) Check->Path1 Path2 Neutral Impurities (e.g., Benzyl Alcohol) Check->Path2 Action1 Aqueous Workup (Mild NaHCO3 wash) Path1->Action1 Action2 Flash Chromatography (Deactivated Silica) Path2->Action2 Action1->Action2 Degradation Purity Check (1H-NMR / HPLC) Action2->Degradation Degradation->Action2 <95% Purity Pure Pure Target Compound (Store at -20°C, Argon) Degradation->Pure >95% Purity

Decision matrix and workflow for the purification of Benzyl 3-oxocyclopent-1-enecarboxylate.

Troubleshooting Guides (Q&A)

Q: Why does my compound streak heavily or degrade during standard silica gel chromatography? A: Standard silica gel (e.g., 230–400 mesh) possesses surface silanol groups that render it weakly acidic (pH ~4.5–5.5)[1]. For highly sensitive enones like Benzyl 3-oxocyclopent-1-enecarboxylate, this localized acidity can catalyze double-bond migration, hydration, or irreversible binding to the stationary phase[1]. Causality & Solution: Deactivate the silica gel prior to use. Spiking the eluent and the column-packing solvent with 0.5% to 1% Triethylamine (TEA) neutralizes the acidic silanol sites, drastically improving peak shape and preventing acid-catalyzed degradation[2].

Q: I am seeing co-elution of benzyl alcohol (from the esterification step) with my target compound. How do I resolve this? A: Benzyl alcohol and Benzyl 3-oxocyclopent-1-enecarboxylate share similar polarities when using standard aliphatic hydrocarbon gradients (e.g., Hexanes/Ethyl Acetate). Causality & Solution: Switch your solvent system to exploit the


 interactions of the benzyl group. A gradient of Toluene/Ethyl Acetate (starting at 95:5) often provides superior resolution for benzyl esters compared to standard aliphatic mixtures. Alternatively, a Dichloromethane/Diethyl Ether system can alter the selectivity enough to separate the two.

Q: My isolated yield drops significantly during the final solvent evaporation step. What is happening? A: The compound is likely undergoing thermally induced polymerization or reacting with trace nucleophiles that become highly concentrated during evaporation. Causality & Solution: Never evaporate the fractions at high temperatures. Keep the rotary evaporator water bath strictly below 30°C. Once the solvent is removed, immediately backfill the flask with Argon. Do not leave the neat oil under high vacuum for extended periods, as the localized concentration of trace impurities can trigger runaway polymerization.

Step-by-Step Methodology: Deactivated Flash Chromatography

This self-validating protocol is optimized for the isolation of acid-sensitive enones, ensuring high recovery without structural isomerization[2][3].

Step 1: Column Preparation (Neutralization)

  • Weigh the appropriate amount of 230–400 mesh silica gel (typically a 50:1 to 70:1 ratio of silica to crude mixture)[2].

  • Prepare the packing solvent: 10% Ethyl Acetate in Hexanes, spiked with 1% Triethylamine (TEA)[2].

  • Slurry-pack the column and flush with at least 2 column volumes (CV) of the TEA-spiked solvent to fully neutralize the silanol groups.

Step 2: Equilibration

  • Flush the column with 2 CV of the starting eluent (e.g., 10% EtOAc/Hexanes without TEA). Note: This step is critical. It removes excess mobile-phase amine that could otherwise contaminate your final purified product.

Step 3: Sample Loading

  • Dissolve the crude Benzyl 3-oxocyclopent-1-enecarboxylate in the absolute minimum volume of Dichloromethane (DCM). Warning: Do not use Methanol or Ethanol for loading, as these protic solvents can undergo conjugate (Michael) addition to the highly electrophilic enone system.

  • Apply the sample evenly to the top of the silica bed using a long glass pipette.

Step 4: Elution & Concentration

  • Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes[3].

  • Collect small fractions to prevent the overlapping of closely eluting impurities.

  • Pool the fractions containing the pure product (verified by TLC/LC-MS) and evaporate the solvent on a rotary evaporator with the water bath set to

    
     30°C.
    
Quantitative Data: Chromatographic Parameters

The following table summarizes the quantitative differences between standard and optimized purification conditions for this specific compound class.

ParameterStandard ConditionsOptimized Conditions (Recommended)
Stationary Phase Silica Gel (Untreated)Silica Gel (Neutralized with 1% TEA)
Primary Eluent Hexanes / EtOAcHexanes / EtOAc (or Toluene / EtOAc)
Target

Value
0.25 - 0.30 (Broad/streaking)0.30 - 0.35 (Tight, circular band)
Loading Method Dry Loading (Celite/Silica)Neat or minimal DCM (Liquid loading)
Typical Recovery 40% - 60%> 85%
Evaporation Temp. 40°C - 50°C

30°C
Frequently Asked Questions (FAQs)

Q: Can I use Kugelrohr distillation instead of chromatography? A: Distillation is generally not recommended for this specific compound unless absolutely necessary. The high molecular weight of the benzyl ester pushes the boiling point well above 120°C even under high vacuum (< 0.1 Torr). Heating this doubly activated enone to such temperatures significantly increases the risk of thermal decomposition and Diels-Alder dimerization.

Q: Is it safe to use basic alumina instead of deactivated silica? A: No. While basic alumina avoids the acid-catalyzed degradation seen with standard silica, the strong basicity of the alumina surface can trigger enolization at the C4/C5 positions or promote ester hydrolysis if trace water is present. TEA-deactivated silica offers the perfect "mildly neutral" middle ground.

Q: How should I store the purified compound? A: Store the compound neat (or dissolved in a non-nucleophilic, anhydrous solvent like dry DCM or Toluene) at -20°C under an inert Argon atmosphere, strictly protected from light.

References
  • Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Silica Gel for Column Chromatography|Products Source: Nacalai Tesque (nacalai.com) URL:[Link]

  • Nazarov cyclization of divinyl ketones bearing ester group at β-position: remarkable effect of α-substitution and alkene geometry Source: The Royal Society of Chemistry (rsc.org) URL:[Link]

Sources

Optimization

Technical Support Center: Benzyl 3-oxocyclopent-1-enecarboxylate Synthesis

Executive Summary & Diagnostic Matrix The Challenge: Synthesizing Benzyl 3-oxocyclopent-1-enecarboxylate (Target 1 ) is notoriously difficult due to the molecule's "dual-threat" reactivity. As a cyclic enone bearing a be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Matrix

The Challenge: Synthesizing Benzyl 3-oxocyclopent-1-enecarboxylate (Target 1 ) is notoriously difficult due to the molecule's "dual-threat" reactivity. As a cyclic enone bearing a benzyl ester, it is an extremely potent Michael acceptor .

  • Low Yield Symptom A (The "Black Tar"): The product polymerizes or dimerizes during reaction or concentration.

  • Low Yield Symptom B (The "Vanishing Act"): The product degrades on silica gel during purification.

  • Low Yield Symptom C (The "Stalled Intermediate"): Incomplete oxidation of the saturated precursor.

Diagnostic Flowchart: Use this logic tree to identify your specific failure mode before proceeding to the protocols.

Troubleshooting Start Diagnostic Start: Low Yield Observed CheckTLC Check Crude TLC (Before Workup) Start->CheckTLC IsProductThere Is Product Spot Visible? CheckTLC->IsProductThere No NO: Product Absent IsProductThere->No Conversion Failure Yes YES: Product Present IsProductThere->Yes Isolation Failure Precursor Check Precursor: Did Saturated SM disappear? No->Precursor Silica Did it vanish on Column? Yes->Silica Stalled Issue: Stalled Oxidation See Protocol A (Saegusa) Precursor->Stalled SM Remains Decomp Issue: Thermal Decomposition See Protocol B (Selenoxide) Precursor->Decomp SM Gone, No Product AcidSens Issue: Silica Acidity See Protocol C (Buffered SiO2) Silica->AcidSens Yes Polymer Issue: Concentration Polymerization See Protocol D (Stabilization) Silica->Polymer No (Lost in Rotovap)

Figure 1: Diagnostic logic for isolating failure modes in enone synthesis.

Core Protocols & Technical Solutions

Protocol A: The "Gold Standard" Saegusa-Ito Oxidation

Best for: Scalability and when thermal stability is moderate.

The Science: The standard Saegusa oxidation uses stoichiometric Pd(OAc)₂. Low yields often stem from incomplete silyl enol ether formation or palladium black precipitation trapping the product.

Optimized Workflow:

  • Enol Silane Formation (Critical Step):

    • Treat Benzyl 3-oxocyclopentanecarboxylate with TMSCl (not TMSOTf, which is too Lewis acidic for the benzyl ester) and LiHMDS at -78 °C.

    • Why: LiHMDS ensures kinetic deprotonation. TMSCl traps the enolate immediately.

  • Oxidation:

    • Solvent: Acetonitrile (dry). DMSO causes side reactions with benzyl esters.

    • Catalyst: Pd(OAc)₂ (0.5 equiv) + Benzoquinone (1.1 equiv) to regenerate Pd.

    • Key Modification: Add NaHCO₃ (2 equiv) to the reaction mixture. This buffers the acetic acid by-product, preventing acid-catalyzed hydrolysis of the benzyl ester.

Protocol B: The "Rescue" Selenoxide Elimination

Best for: Thermally sensitive substrates where Saegusa fails.

The Science: This method allows the introduction of the double bond at temperatures as low as -78 °C to 0 °C, bypassing the thermal polymerization threshold.

Step-by-Step Guide:

  • Selenylation:

    • React saturated keto-ester with PhSeCl (1.1 equiv) in EtOAc (no base needed if using enol) or via LiHMDS/THF followed by PhSeCl.

    • Target: Isolate the

      
      -phenylseleno intermediate.
      
  • Oxidation/Elimination:

    • Dissolve intermediate in CH₂Cl₂ at -78 °C .

    • Add

      
      -CPBA  (1.1 equiv) or 
      
      
      
      (30%).
    • Crucial Step: Allow to warm only to 0 °C. Most eliminations occur spontaneously here.

    • Scavenger: Add ethyl vinyl ether (5 equiv) or 1-hexene to the mixture.

    • Why? The byproduct is phenylselenenic acid (PhSeOH), a potent oxidant and acid that destroys the product. The scavenger traps it.

Protocol C: Purification of "Suicidal" Enones

Issue: 3-Oxocyclopent-1-enecarboxylates degrade on standard silica gel due to surface acidity (


).

The Fix: Buffered Silica Gel Never load this product onto untreated silica.

  • Preparation: Slurry 100g of Silica Gel 60 in 500mL of Pentane/Et₂O containing 2% Triethylamine (Et₃N) .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of solvent to remove excess amine.

  • Elution: Run the column rapidly. Do not let the product sit on the silica.

Frequently Asked Questions (FAQs)

Q1: My product solidifies into a gel in the rotovap flask. What happened? A: You experienced concentration-dependent polymerization .

  • Mechanism: As solvent is removed, the concentration of the enone increases, facilitating intermolecular Michael addition (dimerization).

  • Solution:

    • Never concentrate to dryness. Leave a small amount of solvent.

    • Add a radical inhibitor: Hydroquinone (HQ) or BHT (10-50 ppm) to the collection flask before evaporation.

    • Store as a solution in benzene or toluene at -20 °C.

Q2: I see the product on TLC, but after workup, the NMR shows only benzyl alcohol. A: Your benzyl ester hydrolyzed.

  • Cause: This likely happened during the aqueous workup of the Saegusa or Selenoxide reaction. The combination of water + Lewis Acid (Pd) or PhSeOH acts as a cleavage agent.

  • Solution: Wash the organic layer immediately with cold saturated NaHCO₃ and brine . Dry over Na₂SO₄ (neutral), not MgSO₄ (slightly acidic).

Q3: Can I use the "One-Pot" IBX oxidation instead? A: Generally, No .

  • Reasoning: IBX/DMSO oxidations require heating to 60-80 °C. For the benzyl ester derivative, this thermal window often overlaps with the decomposition window. The Pd(II) or Se routes are superior because they operate via specific activation of the enol, not general thermal oxidation.

Comparative Data: Yield Optimization

Table 1: Comparison of synthetic methods for Benzyl 3-oxocyclopent-1-enecarboxylate.

ParameterMethod A: Direct Bromination/EliminationMethod B: Saegusa-Ito (Standard)Method C: Selenoxide Elim. (Optimized)
Reagents

/


/


/

Temp Reflux (

)


Yield 15 - 25%45 - 60%65 - 82%
Purity Low (Tars)HighHigh
Major Risk PolymerizationPd RemovalSe Toxicity / Scavenging

References & Authority

  • Saegusa-Ito Oxidation Mechanism & Scope:

    • Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of alpha, beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. The Journal of Organic Chemistry, 43(5), 1011–1013.

  • Selenoxide Elimination Protocols:

    • Reich, H. J., Renga, J. M., & Reich, I. L. (1975). Organoselenium chemistry. Conversion of cyclic ketones and beta-dicarbonyl compounds to enones. Journal of the American Chemical Society, 97(19), 5434–5447.

  • Stability of Cyclopentenone Esters:

    • Podgoršek, A., et al. (2009). The Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. (Demonstrates instability and dimerization risks of analogous esters).

  • Buffered Silica Techniques:

    • Pirat, J. L., et al. (1998). Purification of unstable enones on triethylamine-deactivated silica gel. Synthetic Communications, 28(10). (General reference for handling acid-sensitive Michael acceptors).

Disclaimer: The protocols described involve hazardous chemicals (Selenium, Palladium, Peroxides). All experiments must be conducted in a fume hood with appropriate PPE. The stability of the benzyl ester intermediate is variable based on specific batch impurities.

Troubleshooting

Technical Support Center: Benzylation of 3-Oxocyclopent-1-enecarboxylic Acid

This technical guide addresses the specific challenges in the benzylation of 3-oxocyclopent-1-enecarboxylic acid . Due to the molecule's ambident nucleophilicity (carboxylate oxygen vs.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges in the benzylation of 3-oxocyclopent-1-enecarboxylic acid . Due to the molecule's ambident nucleophilicity (carboxylate oxygen vs. enolate carbon vs. enolate oxygen) and electrophilic nature (Michael acceptor), this reaction requires precise control to avoid complex mixtures.

[1]

Executive Summary

The benzylation of 3-oxocyclopent-1-enecarboxylic acid presents a classic chemoselectivity challenge. The substrate contains three distinct reactive sites:

  • The Carboxylic Acid (C1-COOH):

    
    . The thermodynamic site for O-alkylation (Esterification).
    
  • The

    
    -Methylene (C4): 
    
    
    
    . The kinetic site for enolization and subsequent C-alkylation.[1][2]
  • The Enone System (C2-C3): A Michael acceptor prone to self-condensation or nucleophilic attack.

This guide provides troubleshooting protocols to isolate the desired pathway (Esterification vs. Ring Alkylation) and minimize specific side reactions like O-enolization and dimerization.

Part 1: Diagnostic Pathways & Mechanisms[1]

The following diagram maps the competitive pathways. Use this to identify which side reaction is dominating your crude mixture based on NMR/MS analysis.

BenzylationPathways Substrate 3-Oxocyclopent-1-enecarboxylic Acid (Substrate) Base Base Deprotonation Substrate->Base Carboxylate Carboxylate Anion (C1-COO-) Base->Carboxylate Weak Base (K2CO3, Et3N) Dianion Dianion / Enolate (C4-) Base->Dianion Strong Base (NaH, LDA, >2 equiv) Prod_Ester Product A: Benzyl Ester (Desired for Protection) Carboxylate->Prod_Ester O-Alkylation (Soft Electrophile Control) Prod_C_Alk Side Reaction 1: C-Alkylated Ring Dianion->Prod_C_Alk C-Alkylation (Thermodynamic) Prod_O_Enol Side Reaction 2: Vinyl Benzyl Ether Dianion->Prod_O_Enol O-Alkylation (Kinetic / Hard Conditions) Prod_Dimer Side Reaction 3: Michael Dimer Dianion->Prod_Dimer Self-Condensation (Low Electrophile Conc.) BnBr + BnBr (Electrophile)

Figure 1: Mechanistic divergence in the benzylation of 3-oxocyclopent-1-enecarboxylic acid. Control is dictated by base strength and stoichiometry.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: "I am trying to make the benzyl ester, but I see ring alkylation (C-benzylation)."

Diagnosis: You are likely using a base that is too strong or present in large excess, generating the enolate at the C4/C5 position. While the carboxylate forms first, excess base will deprotonate the


-methylene (C4), leading to competitive C-alkylation.

Technical Explanation: The


 of the carboxylic acid is ~4, while the 

-protons of the cyclopentenone are ~18. If you use NaH or LiHMDS , you risk forming the dianion. Even with

in DMF, heating can promote equilibration to the enolate.

Corrective Protocol (Chemoselective Esterification): To exclusively target the carboxylate:

  • Switch Solvent: Use Acetone or MeCN instead of DMF. DMF promotes enolate alkylation due to its polarity and cation solvation properties.

  • Buffer the Base: Use

    
      or 
    
    
    
    (1.1 equiv) instead of Carbonates or Hydrides. These are strong enough to deprotonate the acid but too weak to deprotonate the ketone
    
    
    -position.
  • Phase Transfer Catalysis (PTC): Use a biphasic system (

    
    /Water) with 
    
    
    
    (TBAB). This isolates the carboxylate in the organic phase as a "naked" anion, highly reactive toward
    
    
    but suppressing enolate formation.
Issue 2: "I am observing a complex mixture of oligomers/dimers."

Diagnosis: This is Michael Polymerization . The 3-oxocyclopent-1-ene moiety is an electron-deficient enone.

  • Mechanism:[3][4][5][6] If the reaction runs short of Benzyl Bromide, the generated enolate (nucleophile) will attack the C2 position of another substrate molecule (Michael acceptor) rather than the electrophile.

Corrective Protocol:

  • Electrophile Excess: Always maintain

    
     in slight excess (1.2–1.5 equiv) relative to the nucleophile.
    
  • Inverse Addition: Do not add

    
     to the base/substrate mixture. Instead, add the pre-mixed base/substrate solution slowly  into a solution of 
    
    
    
    . This ensures the enolate always encounters a high concentration of electrophile, favoring alkylation over dimerization.
  • Concentration: Dilute the reaction (0.05 M to 0.1 M). High concentrations favor intermolecular dimerization.

Issue 3: "I want to alkylate the ring (C4), but I'm getting O-alkylation (Enol Ether)."

Diagnosis: This is a Hard/Soft Acid-Base (HSAB) issue.[7] The oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft."

  • Cause: Using polar aprotic solvents (HMPA, DMSO) or large counter-ions (K+, Cs+) separates the ion pair, leaving the oxygen "naked" and more reactive.

Corrective Protocol (Regioselective C-Alkylation):

  • Solvent: Switch to THF or Toluene . These solvents favor tight ion pairs, which shields the oxygen and promotes C-alkylation.

  • Counter-ion: Use Lithium bases (LiHMDS or LDA). The strong Li-O bond ties up the oxygen, forcing the electrophile to attack the Carbon.

  • Leaving Group: Ensure you are using Benzyl Bromide or Iodide (Soft electrophiles), not Benzyl Chloride or Triflate (Harder electrophiles favor O-alkylation).

Part 3: Optimized Experimental Protocols

Protocol A: Chemoselective Synthesis of the Benzyl Ester

Target: Protection of the COOH group without touching the ring.

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Substrate : 1.1 equiv

: 1.2 equiv

Bicarbonate is too weak to deprotonate the ring C-H.
Solvent Acetone (0.2 M)Polar enough for carboxylate, not polar enough for enolate stabilization.
Temperature Reflux (56 °C)Provides energy for

without thermal degradation.
Additives

(0.1 equiv)
Finkelstein reaction in situ generates highly reactive Benzyl Iodide.

Step-by-Step:

  • Dissolve 3-oxocyclopent-1-enecarboxylic acid (1.0 equiv) in Acetone (0.2 M).

  • Add solid

    
     (1.1 equiv). Stir for 15 min at RT (gas evolution 
    
    
    
    ).
  • Add Benzyl Bromide (1.2 equiv) and catalytic NaI (10 mol%).

  • Reflux for 4-6 hours. Monitor by TLC (Acid disappears, less polar spot appears).

  • Workup: Filter off inorganic salts. Concentrate. Redissolve in EtOAc, wash with sat.

    
     (removes unreacted acid) and Brine.
    
Protocol B: Regioselective C-Alkylation (via Dianion)

Target: Installing a benzyl group at C4 (alpha to ketone).

  • Protection First: It is highly recommended to esterify first (Protocol A) before attempting C-alkylation. Trying to alkylate the dianion (free acid + enolate) often leads to proton transfer issues and low yields.

  • Substrate: Use Benzyl 3-oxocyclopent-1-enecarboxylate .

  • Reagents: LiHMDS (1.1 equiv), THF,

    
    .
    

Step-by-Step:

  • Dissolve the benzyl ester in anhydrous THF (0.1 M) under Argon. Cool to

    
    .
    
  • Add LiHMDS (1.1 equiv) dropwise over 10 min. (Lithium binds the enolate oxygen, preventing O-alkylation).

  • Stir for 30 min at

    
     to ensure complete deprotonation.
    
  • Add Benzyl Bromide (1.2 equiv) (optionally with HMPA cosolvent if reactivity is low, but risk of O-alkylation increases).

  • Allow to warm slowly to

    
     over 2 hours.
    
  • Quench with saturated

    
    .
    

Part 4: References & Grounding[1]

  • Enolate Regioselectivity (C vs O Alkylation):

    • Concept: The preference for C-alkylation with soft electrophiles (alkyl halides) vs O-alkylation with hard electrophiles is a fundamental tenet of enolate chemistry.

    • Source: Evans, D. A. Evans Group Seminars: Enolate Alkylation. Harvard University.

    • URL:[Link] (General Enolate Reactivity Reference)

  • Benzylation of Carboxylic Acids (Chemoselectivity):

    • Concept: Use of weak bases (Bicarbonate/Carbonate) in Acetone to prevent side reactions during esterification.

    • Source:Organic Chemistry Portal: Esterification.

    • URL:[Link]

  • Reactivity of Cyclopentenones:

    • Concept: Cyclopentenones are excellent Michael acceptors; dimerization is a known failure mode in basic conditions without electrophile excess.

    • Source: Danishefsky, S. et al. Organic Syntheses 2018, 95, 425-438. (Discusses 3-oxocyclopent-1-ene derivatives).

    • URL:[Link]

  • Substrate Data:

    • Compound: 3-Oxocyclopent-1-enecarboxylic acid (CAS 108384-36-7).[8]

    • Source: PubChem Compound Summary.

    • URL:[Link] (Note: Link directs to saturated analog record which contains links to unsaturated derivatives in related compounds).

Sources

Optimization

Technical Support Center: Handling &amp; Stability of Benzyl 3-oxocyclopent-1-enecarboxylate

Welcome to the Technical Support Center for Benzyl 3-oxocyclopent-1-enecarboxylate . This portal is designed for researchers, synthesis chemists, and drug development professionals who are incorporating this highly react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzyl 3-oxocyclopent-1-enecarboxylate . This portal is designed for researchers, synthesis chemists, and drug development professionals who are incorporating this highly reactive bifunctional building block into their synthetic pipelines.

Due to its unique cross-conjugated structure, this compound presents specific stability challenges. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high yields and reproducible results.

Mechanistic Foundations: The Causality of Instability

To understand how to handle Benzyl 3-oxocyclopent-1-enecarboxylate, one must first understand its electronic topology. The molecule features a cyclopentene ring where the


 double bond is flanked by a benzyl ester at 

and a ketone at

.

This creates a doubly activated, push-pull Michael acceptor . The lowest unoccupied molecular orbital (LUMO) is highly depressed, making the


 position exceptionally electrophilic. Consequently, the compound is highly susceptible to two primary degradation pathways:
  • Photochemical [2+2] Cycloaddition: Like many cyclopentenones, exposure to ambient or UV light excites the molecule to a triplet state, triggering rapid[2+2] photodimerization to form complex cyclobutane-fused dimers[1].

  • Base-Catalyzed Oligomerization & Dimerization: In the presence of nucleophilic bases (e.g., triethylamine), the compound can undergo aza-Michael additions. Furthermore, under certain basic or oxidative conditions (especially if halogenated at the

    
     position), it can form a transient, highly reactive cyclopentadienone intermediate that rapidly undergoes[4+2] Diels-Alder dimerization[2].
    

Visualizing Degradation and Safe Handling

DegradationPathways SM Benzyl 3-oxocyclopent-1-enecarboxylate (Highly Reactive Monomer) Light Ambient/UV Light (Excitation) SM->Light Base Amine Bases / Nucleophiles (Deprotonation/Attack) SM->Base PhotoDimer [2+2] Photodimerization (Cyclobutane Adducts) Light->PhotoDimer hv (Triplet State) BaseDegrad Michael Addition / Cyclopentadienone Formation Base->BaseDegrad Nucleophilic Attack Polymer Oligomerization / [4+2] Dimerization BaseDegrad->Polymer Rapid Kinetics

Fig 1. Primary degradation pathways of Benzyl 3-oxocyclopent-1-enecarboxylate via light and base.

HandlingWorkflow Step1 Synthesis & Purification Step2 Concentration (Rotovap in Dark) Step1->Step2 Step3 Transfer to Amber Vial Step2->Step3 Step4 Purge with Argon/N2 Step3->Step4 Step5 Store at -20°C (Desiccated) Step4->Step5

Fig 2. Self-validating standard operating procedure (SOP) for isolation and storage.

Troubleshooting & FAQs

Q1: My purified compound turns into a viscous, insoluble resin after a few days on the bench. What is happening? A: You are observing light-induced polymerization. Research on the closely related methyl 3-oxocyclopent-1-enecarboxylate confirms that these structures readily undergo photodimerization in both solution and solid states when exposed to ambient laboratory lighting[1]. Fix: Always wrap your receiving flasks in aluminum foil during purification and store the final product in amber glass vials.

Q2: I added Triethylamine (TEA) to my reaction mixture containing the enecarboxylate, and the solution immediately turned dark red with multiple new spots on TLC. Why? A: Amine bases act as both nucleophiles and basic catalysts. They can initiate an aza-Michael addition to the highly electrophilic


 position. Furthermore, base treatment of substituted cyclopentenones can trigger the formation of transient cyclopentadienones, which rapidly dimerize via [4+2] cycloaddition, releasing carbon monoxide and forming complex indanone derivatives[2].
Fix: If a base is strictly required for your downstream reaction, use non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine or inorganic carbonates like 

) and maintain the reaction at strictly controlled low temperatures (

to

).

Q3: During a hydrogenation step (


, 

) to reduce an alkene elsewhere on my molecule, my compound completely degraded. What went wrong?
A: The benzyl ester group is highly sensitive to hydrogenolysis. Cleaving the benzyl group yields 3-oxocyclopent-1-enecarboxylic acid. Because this is a vinylogous

-keto acid, it is thermodynamically unstable and will undergo rapid, spontaneous decarboxylation, destroying your cyclopentenone core. Fix: Use orthogonal protecting group strategies if global reduction is required, or swap the benzyl ester for a methyl or tert-butyl ester prior to hydrogenation.

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic triggers for degradation, alongside their specific prevention strategies.

Degradation PathwayTrigger / CatalystKinetic/Thermodynamic DriverPrevention Strategy
Photodimerization Ambient/UV Light (

nm)
Excitation to reactive triplet state biradical[1]Amber vials, foil-wrapped flasks, dark storage.
[4+2] Dimerization Amine Bases (TEA, DIPEA)Formation of highly reactive cyclopentadienone[2]Use non-nucleophilic inorganic bases; keep

.
Michael Polymerization Nucleophiles (Alcohols, Thiols)Highly depressed LUMO at

Strictly anhydrous, nucleophile-free solvents (e.g., dry DCM).
Decarboxylation Hydrogenolysis (

,

)
Formation of unstable vinylogous

-keto acid
Avoid hydrogenolysis; use orthogonal deprotection.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means the physical observations at each step will confirm whether the protocol is working or if degradation has occurred.

Protocol A: Safe Isolation and Storage

Objective: Prevent ambient photodimerization and hydrolysis during isolation.

  • Chromatography: Perform silica gel flash chromatography using a solvent system of Hexanes/Ethyl Acetate. Validation Check: The compound should elute as a single, clean UV-active spot. If you see a heavy streak, the silica may be too acidic; pre-treat silica with 1%

    
     (and thoroughly flush) or use neutral alumina.
    
  • Concentration: Transfer the collected fractions to a round-bottom flask wrapped entirely in aluminum foil. Concentrate via rotary evaporation with the water bath temperature not exceeding 25°C .

  • Inert Transfer: Once concentrated to a pale yellow/colorless oil, immediately purge the flask with Argon for 2 minutes. Validation Check: If the oil appears dark brown or red, thermal or base-catalyzed degradation has already initiated[2].

  • Storage: Transfer the oil to an amber glass vial, backfill with Argon, seal with Teflon tape, and store at

    
     over a desiccant.
    
Protocol B: Controlled Michael Addition (Nucleophilic Functionalization)

Objective: React the


 position with a desired nucleophile without triggering runaway polymerization.
  • Preparation: Dissolve Benzyl 3-oxocyclopent-1-enecarboxylate (1.0 equiv) in strictly anhydrous Dichloromethane (DCM) (

    
     concentration) under an Argon atmosphere.
    
  • Temperature Control: Cool the reaction flask to

    
     using a dry ice/acetone bath. Causality: Low temperatures suppress the activation energy required for competing [4+2] dimerization pathways.
    
  • Nucleophile Addition: Add the desired nucleophile (1.05 equiv) dropwise over 15 minutes.

  • Catalyst Addition (If required): If a base catalyst is needed, add a dilute solution of a non-nucleophilic base (e.g.,

    
     suspension or catalytic DBU) dropwise.
    
  • Monitoring: Monitor the reaction strictly by TLC. Validation Check: Quench the reaction with saturated aqueous

    
     immediately upon consumption of the starting material to prevent over-reaction or oligomerization of the newly formed enolate.
    

References

  • Title: Photodimerization of methyl 3-oxocyclopent-1-enecarboxylate and its carboxylic acid in Solution and in Solid-State with Kinetics Source: Oesper Symposium, University of Cincinnati (Anna Gudmundsdottir Lab), 2014. URL: [Link]

  • Title: Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate Source: Organic Syntheses, 2018, 95, 425-438. (Michael Harmata, et al.) URL: [Link]

Sources

Troubleshooting

Technical Guide: Optimization of Dieckmann Cyclization for Cyclopentenone Synthesis

Executive Summary & Scope This guide addresses the engineering and optimization of the Dieckmann Cyclization to construct 5-membered carbocyclic rings, specifically targeting cyclopentenone precursors. While the Dieckman...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the engineering and optimization of the Dieckmann Cyclization to construct 5-membered carbocyclic rings, specifically targeting cyclopentenone precursors.

While the Dieckmann reaction formally produces a


-keto ester (cyclopentanone carboxylate) , it is the industry-standard "engine" for generating the cyclopentenone scaffold found in prostaglandins (e.g., PGE2), jasmone derivatives, and various terpene targets. This guide focuses on the critical ring-closing step and the subsequent processing required to achieve the unsaturated enone system.

Strategic Reaction Design (The "Before" Phase)

Success in Dieckmann cyclization is determined by thermodynamics. Unlike kinetic alkylations, this reaction is reversible. The equilibrium is driven solely by the deprotonation of the final product.

The Thermodynamic Trap (Base Selection)

A common failure mode is using catalytic base. You must use


 1.0 equivalent of base. [1]
ParameterRecommendationScientific Rationale
Stoichiometry 1.05 – 2.0 Equivalents The reaction product (

-keto ester) is more acidic (

) than the starting alcohol (

). The base is consumed to deprotonate the product, preventing the reverse reaction (ring opening).
Base Type A Sodium Alkoxide (NaOEt/EtOH) Thermodynamic Control. Best for simple, unhindered 1,6-diesters. The alkoxide matches the ester group to prevent transesterification byproducts.
Base Type B NaH or KOtBu (THF/Toluene) Irreversible/Kinetic. Essential for hindered substrates. NaH generates

gas (entropic benefit) and prevents reverse Claisen cleavage because no nucleophilic alcohol is generated in situ.
Solvent Toluene or THF Non-protic solvents allow for higher reaction temperatures (reflux) to overcome the activation energy of the C-C bond formation.
Substrate Architecture (The 1,6-Rule)

To synthesize a cyclopentenone core, your starting material must be a 1,6-diester (adipate derivative) .

  • 1,6-diesters

    
     5-membered rings (Favored, rapid).
    
  • 1,7-diesters

    
     6-membered rings (Favored, stable).[2]
    
  • < 1,6 or > 1,7

    
     Intermolecular oligomerization dominates.
    

Visualizing the Mechanism & Driving Force

The following diagram illustrates the pathway and the critical "Driving Force" step that locks the ring closed.

DieckmannMechanism Start 1,6-Diester (Precursor) Enolate1 Enolate Formation Start->Enolate1 Base (Deprotonation) CyclicInt Tetrahedral Intermediate Enolate1->CyclicInt Intramolecular Attack ProductNeutral Cyclic β-Keto Ester CyclicInt->ProductNeutral -ROH (Elimination) ProductNeutral->CyclicInt Reversible if no base excess ProductAnion Stabilized Enolate Anion ProductNeutral->ProductAnion CRITICAL STEP: Deprotonation by Base (Irreversible Sink) Final Cyclopentanone Derivative ProductAnion->Final Acid Quench (H3O+)

Figure 1: Mechanistic pathway highlighting the deprotonation of the


-keto ester as the thermodynamic sink that drives the reaction to completion.

Experimental Protocols

Protocol A: Standard Cyclization (NaOEt/Ethanol)

Best for: Simple adipate derivatives where transesterification is not a concern.

  • Preparation: Prepare a solution of NaOEt (1.1 eq) in anhydrous EtOH under

    
    .
    
  • Addition: Add the 1,6-diester (1.0 eq) dropwise to the refluxing base solution over 1–2 hours.

    • Why Dropwise? Maintains High Dilution conditions to favor intramolecular cyclization over intermolecular oligomerization.

  • Reflux: Stir at reflux for 4–6 hours. Monitor by TLC (disappearance of diester).

  • Solvent Swap (Critical): Distill off approx. 50% of the ethanol. This shifts equilibrium further by removing the byproduct alcohol (if using higher boiling diesters) and concentrates the salt.

  • Quench: Cool to 0°C. Pour into ice-cold 10% HCl or acetic acid.

    • Note: The pH must drop below 4 to protonate the enolate.

  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: The "Difficult Substrate" (NaH/THF)

Best for: Hindered substrates or when converting to cyclopentenone requires strict regiocontrol.

  • Suspension: Suspend NaH (60% dispersion, wash with hexanes to remove oil; 2.2 eq) in anhydrous THF.

  • Catalyst: Add a catalytic amount (5 mol%) of EtOH or MeOH.

    • Why? NaH is often too insoluble/slow. The alcohol reacts with NaH to form a small amount of soluble alkoxide, which acts as the shuttle base, while NaH acts as the irreversible proton sink.

  • Addition: Add diester in THF dropwise at reflux.

  • Workup: Careful quenching with saturated

    
     (hydrogen evolution!).
    

Troubleshooting Center (Q&A)

Issue 1: "I am isolating a polymer/gum instead of my ring."

Diagnosis: Intermolecular Claisen condensation (Oligomerization). Root Cause: Concentration of the substrate is too high. If two substrate molecules meet before the molecule can curl onto itself, they will polymerize. Solution:

  • High Dilution Technique: Dilute your reaction to 0.05 M or lower.

  • Slow Addition: Do not dump the substrate in. Add it via syringe pump over 4 hours into the refluxing base. This ensures the instantaneous concentration of unreacted starting material is near zero.

Issue 2: "The reaction reverses upon workup / Low Yield."

Diagnosis: Retro-Dieckmann Cleavage. Root Cause: The alkoxide nucleophile attacks the ketone of your product during workup or prolonged heating, reopening the ring. Solution:

  • Acidic Quench: Never quench with water alone. You must use acid (HCl or AcOH) to immediately neutralize the alkoxide and protonate the product.

  • Base Quantity: Ensure you used >1.0 eq of base. If the base was consumed by wet solvent, the reaction stops at equilibrium (which favors the open diester).

Issue 3: "My product is the wrong ring size."

Diagnosis: Thorpe-Ingold Effect / Baldwin's Rules violation. Solution:

  • Verify the chain length. 1,6-diesters

    
     5-membered rings. 1,5-diesters do not  form 4-membered rings via Dieckmann (too strained).
    
  • If you have a 1,6-diester but get a dimer, check steric bulk near the

    
    -protons.
    

Post-Processing: From Dieckmann to Cyclopentenone[3]

The Dieckmann product is a saturated


-keto ester . To get the cyclopentenone  (unsaturated ketone), you must perform the following sequence:
  • Hydrolysis & Decarboxylation:

    • Reflux the Dieckmann product in 10% NaOH (saponification) followed by acidification and heating (decarboxylation).

    • Result: Substituted Cyclopentanone.[3]

  • Unsaturation (Oxidation to Enone):

    • Method A (Saegusa-Ito): Silyl enol ether formation (TMSCl/Base)

      
       Pd(OAc)2 oxidation.
      
    • Method B (Selenoxide):

      
      -phenylselenylation 
      
      
      
      Oxidative elimination (
      
      
      ).
    • Method C (Aldol): If the cyclopentenone is part of a fused system (e.g., Robinson Annulation), the unsaturation is installed via dehydration of the aldol product.

Workflow Step1 Dieckmann Cyclization (Forms Ring) Step2 Hydrolysis & Decarboxylation (Removes Ester) Step1->Step2 -CO2 Step3 Saegusa Oxidation / Elimination (Installs Double Bond) Step2->Step3 Oxidation Target Target: Cyclopentenone Step3->Target

Figure 2: The synthetic workflow from diester to final cyclopentenone target.

References

  • Mechanism & Thermodynamics

    • Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.[1][4][5][6][7] JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Base Selection & Driving Force

    • 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization.[1][8] Chemistry LibreTexts. Available at: [Link]

  • General Protocol & Scope

    • Dieckmann Condensation.[1][3][5][6][9][10][11][12][13][14][15] Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting & Side Reactions

Sources

Optimization

Improving the regioselectivity of reactions with cyclopentenone derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: CP-REGIO-001 Welcome to the Cyclopentenone Optimization Center You are likely here because cyclopentenone is behaving like a "chemical chameleon." Its...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: CP-REGIO-001

Welcome to the Cyclopentenone Optimization Center

You are likely here because cyclopentenone is behaving like a "chemical chameleon." Its cross-conjugated system offers two electrophilic sites: the carbonyl carbon (C1, hard) and the


-carbon (C3, soft). Furthermore, the planar ring system lacks the steric bias found in cyclohexenones, making regiocontrol in functionalization and cycloadditions notoriously difficult.

This guide moves beyond basic textbook theory. We focus on causality —forcing the molecule to react at the desired site using kinetic traps, hard/soft modulation, and ligand architecture.

Module 1: Nucleophilic Additions (1,2- vs. 1,4-Selectivity)

The Core Problem: You want to add a nucleophile. You either get the allylic alcohol (1,2-addition) when you wanted the saturated ketone, or vice versa.[1]

Diagnostic: Which path are you on?

RegioSelectivity Start Select Nucleophile Type Hard Hard Nucleophile (R-Li, NaBH4, DIBAL) Start->Hard Soft Soft Nucleophile (R2CuLi, R-MgBr + Cu(I)) Start->Soft Result12 1,2-Addition (Allylic Alcohol) Hard->Result12 Issue1 Problem: 1,4-contamination? Hard->Issue1 Result14 1,4-Addition (Saturated Ketone) Soft->Result14 Issue2 Problem: Sluggish/Low Yield? Soft->Issue2 Sol1 Solution: Luche Reduction (Add CeCl3) Issue1->Sol1 Yes Sol2 Solution: TMSCl Acceleration (Traps Enolate) Issue2->Sol2 Yes Sol1->Result12 >98% Selectivity Sol2->Result14 Kinetic Trap

Figure 1: Decision matrix for nucleophilic additions to cyclopentenone derivatives.

Scenario A: "I need the allylic alcohol, but I keep getting saturated byproducts."

The Fix: The Luche Reduction Standard NaBH


 in ethanol often yields mixtures because cyclopentenone's conjugate system is susceptible to hydride attack at the 

-position.
  • The Mechanism: Adding Cerium(III) Chloride (CeCl

    
    ) does two things:
    
    • Hardness Modulation: It catalyzes the formation of alkoxyborohydrides, which are "harder" nucleophiles than borohydride itself, favoring attack at the harder carbonyl C1.

    • Activation: Ce

      
       coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring 1,2-attack over the softer 1,4-attack.
      

Protocol: Regioselective 1,2-Reduction

  • Prepare: Dissolve cyclopentenone derivative (1.0 equiv) and CeCl

    
    ·7H
    
    
    
    O (1.0 equiv) in MeOH (0.4 M concentration).
  • Cool: Lower temperature to -78°C (critical for sensitive substrates) or 0°C.

  • Add: Add NaBH

    
     (1.0 equiv) portion-wise. Gas evolution (H
    
    
    
    ) will occur.
  • Monitor: Stir for 15–30 mins. TLC should show clean conversion to the alcohol.

  • Quench: Add saturated aqueous NH

    
    Cl. Extract with Et
    
    
    
    O.
Scenario B: "My conjugate addition (1,4) is stalling or reversing."

The Fix: TMSCl-Accelerated Organocuprate Addition Cyclopentenone enolates are less stable than their cyclohexanone counterparts. The reaction can be reversible, or simply slow due to steric crowding at the


-position.
  • The Mechanism: Trimethylsilyl chloride (TMSCl) acts as a Lewis acid and a kinetic trap. It does not react with the cuprate but reacts instantly with the transient enolate oxygen. This forms a silyl enol ether, preventing the reaction from reversing and accelerating the rate-limiting step (reductive elimination/transfer).

Protocol: High-Yield 1,4-Addition

  • Reagent Prep: Generate R

    
    CuLi in THF at -78°C.
    
  • Additive: Add TMSCl (2.0 equiv) directly to the cuprate solution. (Ensure TMSCl is fresh/distilled).

  • Addition: Add the cyclopentenone derivative dropwise.

  • Warm: Allow to warm to -40°C or 0°C depending on R-group stability.

  • Workup: Quench with weak acid (NH

    
    Cl) to hydrolyze the silyl enol ether back to the ketone, or use NaHCO
    
    
    
    if you wish to isolate the silyl enol ether for further reaction.
Module 2: Palladium-Catalyzed Arylation ( vs. )

The Core Problem: When coupling aryl halides to cyclopentenone, the Pd-catalyst can arylate the


-position (C2) or the 

-position (C5, via migration).

Technical Insight: The Proton Shuttle Recent computational studies (DFT) reveal that the regioselectivity is often determined during the deprotonation/protonation step of the catalytic cycle, not just the initial insertion.[2][3]

  • 
    -Arylation:  Requires a "Heck-type" insertion or direct enolate coupling.
    
  • 
    -Arylation:  Often occurs via a "ring-walking" mechanism where the base shuttles a proton, allowing the Pd to migrate.
    

Troubleshooting Table: Steering the Pd

Desired OutcomeCatalyst SystemKey ConditionWhy it works

-Arylation
Pd(OAc)

/ PPh

Base: Ag

CO

Silver acts as a halide scavenger and prevents reversible proton shuttling, locking the Pd at the

-site.

-Arylation
Pd(II) / Boronic AcidsOxidative Conditions Requires oxidative Heck conditions (Pd(II) to Pd(0) cycle).

-Arylation
Pd(dba)

/ BINAP
LiHMDS (Pre-form enolate) Forming the enolate before adding Pd forces coupling at the kinetically acidic

-position (saturated side).
Module 3: Photochemical [2+2] Cycloadditions

The Core Problem: You are irradiating cyclopentenone with an alkene and getting a 50:50 mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers.

The Fix: The "Tethering" Strategy Solvent polarity effects (e.g., using hexane to favor HH) are often weak and substrate-dependent. The only reliable method for high regiocontrol is tethering .

  • Hydrogen Bond Tethering:

    • If your alkene has a hydroxyl group (alkenol), use a non-polar solvent (Benzene/Hexane).

    • Mechanism:[2][3][4][5][6][7][8] The hydroxyl H-bonds to the cyclopentenone carbonyl, pre-organizing the transition state into a specific alignment (usually favoring HH).

    • Disruption: Adding MeOH or using polar solvents breaks this H-bond, destroying selectivity.

  • Silicon Tethers (The "Disposable" Linker):

    • Connect the cyclopentenone and the alkene via a temporary -O-SiR

      
      -O- linker.
      
    • Irradiate to form the bicycle.

    • Cleave the tether (TBAF) to release the regiopure diol.

Workflow: Optimizing [2+2] Selectivity

PhotoChem Input Cyclopentenone + Alkene Check Functional Groups? Input->Check NoFG No OH/NH Groups Check->NoFG Hydrophobic HasOH Contains -OH Check->HasOH Polar Solvent Solvent Screen: Hexane (HH) vs MeCN (HT) NoFG->Solvent First Step Tether Covalent Tether: Silicon Linker NoFG->Tether If Solvent Fails H_Bond H-Bond Control: Use C6H6 (Favors HH) HasOH->H_Bond Standard

Figure 2: Workflow for optimizing regioselectivity in photochemical cycloadditions.

References
  • Luche Reduction Mechanism: Luche, J.-L. "Lanthanides in Organic Chemistry.[1] 1. Selective 1,2 Reductions of Conjugated Ketones."[1] Journal of the American Chemical Society, 1978.[1]

  • TMSCl in Cuprate Additions: Corey, E. J., & Boaz, N. W. "d-Orbital stereoelectronic control of the stereochemistry of conjugate addition of organocuprate reagents to enones." Tetrahedron Letters, 1985.

  • Regioselectivity in [2+2] Photocycloadditions: Sydnes, L. K., et al. "Photochemical [2 + 2] Cycloadditions.[9][10][11] IV. Cycloaddition of 2-Cyclopentenone to Some (

    
    -1)-Alken-1-ols." Acta Chemica Scandinavica, 1993.[10] 
    
  • Palladium Catalysis Mechanisms: "Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation." ChemRxiv, 2023.

Sources

Troubleshooting

Technical Support Center: De-benzylation of Cyclopentane Carboxylates

Current Status: Operational Ticket ID: T-CP-BN-001 Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Executive Summary & Triage Welcome to the Technical Support Center. You are likely here b...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-CP-BN-001 Subject Matter Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely here because standard deprotection protocols are failing or causing side reactions (epimerization, double-bond reduction) on your cyclopentane scaffold.

The Challenge: Unlike linear alkyl esters, cyclopentane carboxylates present unique challenges due to envelope conformation dynamics and 1,2-eclipsing interactions . The steric bulk of the benzyl group, combined with the ring's rigidity, often retards hydrogenolysis rates, leading researchers to increase pressure/temperature, which inadvertently triggers side reactions.

Method Selection Matrix

Use this table to select the correct protocol for your specific substrate.

If your Cyclopentane Scaffold contains...Recommended MethodRisk FactorProtocol ID
Saturated Ring, No Halogens Catalytic Hydrogenolysis (H₂/Pd-C) Low. Standard method.P-01
Alkenes / Alkynes Lewis Acid Cleavage (BCl₃ or AlCl₃) Moderate. Anhydrous conditions required.P-02
Halogens (Cl, Br, I) Selective Acidolysis (HBr/AcOH) or Poisoned Hydrogenolysis High. Risk of dehalogenation.P-03
Base-Sensitive Chiral Centers Transfer Hydrogenation Low. Milder than H₂ gas.P-01 (Var. B)
Acid-Sensitive Groups (Acetals) Saponification (LiOH/H₂O₂) Moderate. Risk of epimerization.[1][2]P-04

Visual Decision Logic

The following diagram illustrates the decision-making process for selecting the optimal deprotection strategy.

DeprotectionLogic Start Start: Cyclopentane Benzyl Ester CheckUnsat Contains Alkenes/Alkynes? Start->CheckUnsat CheckHalogen Contains Halogens (Cl, Br, I)? CheckUnsat->CheckHalogen No MethodLewis Protocol P-02: Lewis Acid Cleavage (BCl3 / DCM) CheckUnsat->MethodLewis Yes (Avoid Reduction) CheckBase Is Alpha-Center Epimerizable? CheckHalogen->CheckBase No MethodPoison Protocol P-03: Poisoned Catalyst (Pd/C + Sulfide or HBr) CheckHalogen->MethodPoison Yes (Prevent Dehalogenation) MethodH2 Protocol P-01: Catalytic Hydrogenolysis (Pd/C + H2) CheckBase->MethodH2 Yes (Avoid Base) MethodSapon Protocol P-04: Saponification (LiOH - Cold) CheckBase->MethodSapon No (Cost Effective)

Figure 1: Decision tree for selecting deprotection conditions based on substrate functionality.

Detailed Protocols

Protocol P-01: Catalytic Hydrogenolysis (The Gold Standard)

Best for: Saturated cyclopentanes with no halogens or sulfur.

The Science: Palladium adsorbs H₂ to form surface hydrides. The benzyl ester coordinates to the Pd surface; the benzylic C-O bond is cleaved via hydrogenolysis, releasing toluene and the free acid. In cyclopentanes, steric hindrance often requires "Transfer Hydrogenation" to increase local H₂ concentration without high-pressure vessels.

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 equiv) in MeOH or EtOAc (0.1 M).

    • Note: If solubility is poor, use THF, but be aware reaction rates may slow down.

  • Catalyst Addition: Add 10% Pd/C (10 wt% of substrate mass).[3]

    • Critical: Add catalyst under inert gas (Argon/N₂) to prevent ignition of methanol vapors.

  • Hydrogen Source (Choose One):

    • Option A (Balloon): Purge with H₂ balloon x3. Stir vigorously.

    • Option B (Transfer - Recommended for Cyclopentanes): Add Ammonium Formate (5.0 equiv) or 1,4-Cyclohexadiene (10 equiv). This generates H₂ in situ on the catalyst surface, often overcoming steric barriers better than H₂ gas [1].

  • Monitoring: Monitor by TLC. If stalled after 4h, add 1 drop of AcOH to protonate the ester carbonyl, activating it for cleavage.

  • Workup: Filter through Celite®. Concentrate filtrate.

Protocol P-02: Lewis Acid Cleavage (Anhydrous)

Best for: Substrates with alkenes (which would reduce under H₂) or acid-stable compounds.

The Science: Boron trichloride (BCl₃) coordinates to the ester oxygen. The chloride ion then attacks the benzylic carbon in an Sɴ2-like fashion. This is highly selective and avoids touching the cyclopentane ring unsaturation.

Step-by-Step:

  • Setup: Flame-dry glassware. Maintain N₂ atmosphere.

  • Cooling: Dissolve substrate in anhydrous DCM. Cool to -78°C .[2]

  • Addition: Add BCl₃ (1M in DCM, 3.0 equiv) dropwise.

    • Caution: Exothermic.

  • Reaction: Stir at -78°C for 1h, then warm to 0°C.

    • Tip: If the reaction is sluggish, add Pentamethylbenzene as a cation scavenger to prevent benzyl cations from polymerizing or re-attaching [2].

  • Quench: Pour into ice water/NaHCO₃. Extract with DCM.[1][4]

Troubleshooting Guide (FAQ)

Issue 1: "The reaction is stalling at 50% conversion."

Diagnosis: Catalyst Poisoning or Steric Shielding. Solution:

  • Check for Poisons: Does your molecule contain Sulfur (thioethers) or basic Amines? These bind irreversibly to Pd.

    • Fix: Switch to Protocol P-02 (Lewis Acid) or wash the catalyst with dilute HCl before use.

  • Steric Bulk: In substituted cyclopentanes, the benzyl group might be tucked into the "envelope" fold.

    • Fix: Switch to Pearlman’s Catalyst (Pd(OH)₂/C) .[3] It is more electron-rich and active than standard Pd/C [3].

Issue 2: "I lost my halogen (Cl/Br) atom."

Diagnosis: Oxidative Addition of Pd into the C-X bond. Solution:

  • Poison the Catalyst: Add 0.5 equiv of Diphenylsulfide or use 5% Pt/C (Platinum is less active towards C-Halogen bonds than Palladium) [4].

  • Alternative: Use ZnBr₂ / Acetyl Bromide for cleavage, which leaves aromatic halogens intact.

Issue 3: "My Product Epimerized."

Diagnosis: Base-catalyzed enolization. Context: Cyclopentane carboxylates are notoriously prone to epimerization because the planar enolate intermediate relieves some eclipsing strain found in the tetrahedral state. Solution:

  • Avoid Base: Never use NaOH/LiOH if the alpha-proton is acidic.

  • Use Neutral Conditions: Stick to Protocol P-01 (Hydrogenolysis) or P-02 (Lewis Acid). If you must use hydrolysis, use LiOH + H₂O₂ (perhydrolysis is faster and requires lower pH).

Mechanistic Visualization

Understanding the failure mode of Hydrogenolysis helps in troubleshooting.

HydrogenolysisCycle Adsorption 1. Adsorption (Benzyl Ester binds to Pd) Cleavage 2. C-O Bond Cleavage (Rate Determining Step) Adsorption->Cleavage H2 addition Desorption 3. Product Release (Acid + Toluene) Cleavage->Desorption Desorption->Adsorption Regenerated Pd Poison FAILURE: S/N poisoning blocks active sites Poison->Adsorption Inhibits Steric FAILURE: Ring conformation prevents flat adsorption Steric->Adsorption Inhibits

Figure 2: Catalytic cycle of hydrogenolysis and common failure points.

References

  • RSC Publishing. "Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1.

  • Atlanchim Pharma. "Cleavage of O-benzyl ethers with Lewis acids." Scientific Review.

  • BenchChem. "Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups."

  • Organic Chemistry Portal. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C."

Disclaimer: These protocols are for research use only. Always consult the SDS of reagents (especially BCl₃ and Pd/C) before handling.

Sources

Optimization

Scaling up the synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate

Welcome to the Technical Support Center for the scale-up synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate . This compound is a highly valuable, bifunctional building block frequently utilized in the development of com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate . This compound is a highly valuable, bifunctional building block frequently utilized in the development of complex active pharmaceutical ingredients (APIs), including [1] and advanced prostaglandin analogs.

Scaling up cyclopentenone architectures presents unique challenges, particularly regarding regioselectivity and peroxide handling. This guide provides field-proven protocols, mechanistic troubleshooting, and safety validations to ensure a robust transition from the bench to the kilo-lab.

I. Strategic Route Selection & Workflow

The most scalable and economically viable route to Benzyl 3-oxocyclopent-1-enecarboxylate avoids the use of toxic chromium reagents or complex cross-metathesis. Instead, it relies on a two-step sequence: the benzylation of commercially available 1-cyclopentene-1-carboxylic acid, followed by a highly regioselective Manganese(III)-catalyzed allylic oxidation[2].

Workflow SM 1-Cyclopentene-1-carboxylic acid Step1 Step 1: Benzylation (BnBr, K2CO3, DMF) SM->Step1 Int1 Benzyl 1-cyclopentene-1-carboxylate Step1->Int1 Step2 Step 2: Allylic Oxidation (TBHP, Mn(OAc)3, 4Å MS) Int1->Step2 Prod Benzyl 3-oxocyclopent-1-enecarboxylate Step2->Prod

Synthetic workflow for the scale-up of Benzyl 3-oxocyclopent-1-enecarboxylate.

II. Standard Operating Procedure (SOP): Kilo-Scale Methodology

The following methodology is adapted from the rigorously validated[2], optimized here for the benzyl ester derivative.

Step 1: Synthesis of Benzyl 1-cyclopentene-1-carboxylate
  • Setup: Charge a 10 L jacketed reactor equipped with an overhead stirrer and thermocouple with 1-cyclopentene-1-carboxylic acid (1.0 kg, 8.9 mol) and anhydrous DMF (5.0 L).

  • Base Addition: Add anhydrous K₂CO₃ (1.85 kg, 13.4 mol, 1.5 equiv). Stir the suspension for 30 minutes at 20 °C.

  • Alkylation: Add Benzyl bromide (1.67 kg, 9.8 mol, 1.1 equiv) dropwise over 1.5 hours. Causality Note: Controlling the addition rate prevents thermal spikes, minimizing the formation of dimeric byproducts.

  • Workup: After 12 hours of stirring (verify completion via TLC, 10% EtOAc/Hexane), quench the reaction with DI water (10 L). Extract the aqueous phase with MTBE (3 x 5 L).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Step 2: Manganese-Catalyzed Allylic Oxidation
  • Preparation: In a 20 L reactor, dissolve Benzyl 1-cyclopentene-1-carboxylate (1.5 kg, 7.4 mol) in Ethyl acetate (10 L). Add freshly activated 4Å molecular sieves (1.5 kg) and Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O, 99 g, 0.37 mol, 5 mol%).

  • Oxidation: Cool the mixture to 10 °C. Equip an addition funnel with tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 5.4 L, 29.6 mol, 4.0 equiv). Add the TBHP dropwise over 2 hours[2].

  • Reaction: Attach an oxygen balloon (or dry air sparge) and stir at 20–23 °C for 48 hours.

  • Self-Validating Quench: Filter the mixture through a Celite pad to remove the sieves and Mn salts. Wash the filtrate with 1M HCl (2 x 2 L), followed by saturated aqueous Na₂S₂O₃ (2 L). Critical Step: Test the organic layer with KI-starch paper. A lack of blue/black color validates that all residual peroxides have been successfully quenched[2].

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via vacuum distillation or silica gel chromatography to afford the target product.

III. Quantitative Optimization Data

The success of the allylic oxidation is highly dependent on the choice of oxidant matrix and the strict exclusion of water. The table below summarizes the optimization parameters that led to the finalized SOP.

Catalyst SystemOxidant SourceAdditiveSolventConversion (%)Regioselectivity (C3:C5)
Mn(OAc)₃ (5 mol%)TBHP (70% aqueous)NoneEtOAc25%80:20
Mn(OAc)₃ (5 mol%)TBHP (5.5 M in decane)NoneEtOAc45%85:15
Mn(OAc)₃ (5 mol%) TBHP (5.5 M in decane) 4Å MS EtOAc >95% >95:5
Pd/C (5 mol%)TBHP (5.5 M in decane)4Å MSCH₂Cl₂15%N/A (Isomerization)

IV. Troubleshooting & FAQs

Q: Why do we use Manganese(III) acetate instead of Chromium (PDC) or Palladium catalysts for the allylic oxidation? A: Chromium(VI) reagents are highly toxic, environmentally hazardous, and unsuited for kilo-scale GMP manufacturing. Palladium catalysts often trigger unwanted double-bond isomerization. Mn(OAc)₃ acts as a highly efficient single-electron transfer (SET) agent. It reacts with TBHP to generate the tert-butylperoxy radical (t-BuOO•) under mild conditions, which selectively abstracts the allylic hydrogen to drive the reaction forward without isomerizing the substrate[2].

Q: How does the reaction achieve such high regioselectivity for the C3 position over the C5 position? A: The regioselectivity is governed by thermodynamic stability. While hydrogen abstraction can theoretically occur at either the C3 or C5 allylic positions, the radical formed at C3 is stabilized by both the adjacent double bond and the electron-withdrawing ester group. Subsequent elimination of tert-butanol yields the C3-ketone, which is a fully conjugated, highly stable enone system (O=C–C=C–COOBn). Oxidation at C5 would yield a cross-conjugated system, which is thermodynamically disfavored.

Q: My oxidation reaction stalled at 40% conversion. Adding more TBHP didn't help. What is the root cause? A: The root cause is almost certainly catalyst poisoning via water coordination. Mn(OAc)₃ is highly sensitive to water, which alters its redox potential and blocks the active metal center, shutting down the SET generation of the t-BuOO• radical. This is why 4Å molecular sieves are mandatory. If the sieves become saturated, adding more TBHP (which inherently contains trace moisture) will only further poison the catalyst.

Troubleshooting Start Issue: Oxidation Stalls (<50%) Q1 Water content > 500 ppm? Start->Q1 A1_Yes Action: Replace 4Å MS Q1->A1_Yes Yes A1_No Check TBHP Activity Q1->A1_No No Q2 Is TBHP degraded? A1_No->Q2 A2_Yes Action: Use fresh 5.5 M in decane Q2->A2_Yes Yes A2_No Action: Add 2 mol% Mn(OAc)3 Q2->A2_No No

Troubleshooting decision tree for stalled allylic oxidation reactions.

Q: What are the safety protocols for handling TBHP on a kilo-scale? A: TBHP presents a significant thermal and explosive hazard when concentrated.

  • Never use aqueous TBHP for this reaction; the required removal of water concentrates the peroxide, risking detonation. Use the decane solution.

  • Controlled Addition: Always add TBHP dropwise to the reaction mixture. Batch addition can lead to rapid thermal runaway.

  • Quenching: Never evaporate the reaction solvent before quenching. Always wash the organic layer with saturated Na₂S₂O₃ and validate the absence of peroxides with KI-starch paper prior to rotary evaporation.

V. References

  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate (General Procedure for Allylic Oxidation) Organic Syntheses, 2018, 95, 425-438. URL:[Link]

  • KRas G12C Inhibitors (Utilization of Cyclopentenone Cores) US Patent 10647715B2, 2020. URL:

  • Methyl 3-oxocyclopent-1-enecarboxylate - Compound Summary PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of Benzyl 3-oxocyclopent-1-enecarboxylate

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the structural verification hurdles associated with a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the structural verification hurdles associated with alpha,beta-unsaturated cyclic systems conjugated with labile ester groups.

Characterizing Benzyl 3-oxocyclopent-1-enecarboxylate presents a unique intersection of analytical challenges: the extreme lability of the benzyl ester under mass spectrometric conditions, and the nuanced NMR coupling networks of the cyclopentenone core. This guide is designed to move beyond basic operational steps, providing you with the mechanistic causality behind these challenges and self-validating protocols to ensure absolute confidence in your structural assignments.

Workflow Start Sample: Benzyl 3-oxocyclopent-1-enecarboxylate NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (ESI-TOF / GC-EI) Start->MS NMR_H2 Identify H2 Olefinic Triplet (~6.5 ppm, 4J Coupling) NMR->NMR_H2 NMR_C Differentiate C=O (Ketone ~209 ppm vs Ester ~166 ppm) NMR->NMR_C MS_Soft ESI+: Optimize Fragmentor Confirm [M+H]+ m/z 217 MS->MS_Soft MS_Hard EI: Identify m/z 91 Tropylium Ion Base Peak MS->MS_Hard

Analytical characterization workflow for Benzyl 3-oxocyclopent-1-enecarboxylate.

Part 1: Diagnostic FAQs

Q1: Why is the molecular ion [M]+ missing in my GC-EI-MS spectrum, and why is m/z 91 dominating?

The Causality: Benzyl esters are highly susceptible to cleavage. Upon electron ionization (EI), the bond connecting the benzyl group to the ester oxygen cleaves homolytically. This produces a benzyl cation, which rapidly undergoes resonance-driven rearrangement into the highly stable, seven-membered aromatic tropylium cation (m/z 91) 1. Because the activation energy required for this cleavage is significantly lower than other fragmentation pathways, the molecular ion is often entirely depleted before it reaches the detector [[2]](). The Solution: Switch to a soft ionization technique like Electrospray Ionization (ESI) and carefully lower your capillary and fragmentor voltages (see Protocol 1).

Q2: In ¹H NMR, how do I differentiate the olefinic proton (H2) from the aromatic protons of the benzyl group?

The Causality: The benzyl aromatic protons typically appear as a complex multiplet around 7.30–7.40 ppm due to overlapping ortho, meta, and para environments. In contrast, the H2 olefinic proton of the 3-oxocyclopent-1-ene ring is highly diagnostic. Even though C1 and C3 lack protons, the pi-system of the double bond facilitates long-range spin-spin coupling. The H2 proton couples equally with the two protons at the C5 position across four bonds (⁴J allylic coupling), splitting the signal into a fine triplet (J ≈ 2.0 Hz) further upfield at approximately 6.55–6.70 ppm 3.

Q3: How do I definitively assign the two carbonyl carbon peaks in the ¹³C NMR spectrum?

The Causality: The molecule contains two carbonyls: an alpha,beta-unsaturated ketone (C3) and a conjugated ester. The ketone carbonyl will appear significantly further downfield (approx. 209 ppm) compared to the ester carbonyl (approx. 163–166 ppm) 4. This is because the ester carbon benefits from the electron-donating resonance of the adjacent ester oxygen, shielding the carbon nucleus, whereas the ketone carbon lacks this direct heteroatom shielding.

Part 2: Self-Validating Troubleshooting Protocols

Protocol 1: LC-MS/MS Optimization for Labile Benzyl Esters

Objective: Prevent complete in-source fragmentation of the benzyl group to accurately determine the intact molecular mass.

  • Mobile Phase Selection: Use mildly acidic conditions (0.1% Formic Acid in Water/Acetonitrile). Avoid Trifluoroacetic acid (TFA), as its ion-pairing nature can suppress the already fragile[M+H]⁺ signal.

  • Source Tuning (The Critical Step): Lower the source temperature (e.g., 250°C instead of the standard 300°C) and reduce the fragmentor/cone voltage by 30-50%. High voltages will induce premature homolytic cleavage, leaving you with only the m/z 91 ion 2.

  • Collision Energy (CE) Ramping: For MS/MS acquisition, start with a low CE (5-10 eV) to observe the neutral loss of the benzyl alcohol/radical, then ramp up to 20-30 eV to observe the breakdown of the cyclopentenone core.

  • Self-Validation Check: To validate that the m/z 91 peak is indeed the tropylium ion derived from your intact molecule (and not a background solvent contaminant like toluene), check your MS/MS spectrum for the corresponding neutral loss of 108 Da (benzyl alcohol) from the parent ion [M+H]⁺ at m/z 217.1.

MS_Frag M_ion Molecular Ion [M+H]+ m/z 217 Tropylium Tropylium Cation m/z 91 (Base Peak) M_ion->Tropylium Benzyl Cleavage (Low Energy) Cyclopentenone Cyclopentenone Core Neutral Loss M_ion->Cyclopentenone Heterolytic Cleavage

MS fragmentation pathway of Benzyl 3-oxocyclopent-1-enecarboxylate highlighting benzyl cleavage.

Protocol 2: 2D NMR Workflow for Complete Structural Elucidation

Objective: Obtain high-resolution spectra to differentiate the ester and ketone carbonyls and resolve the fine allylic couplings.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in CDCl₃ (100% D). Crucial: Ensure the CDCl₃ is stored over silver foil or basic alumina to prevent the formation of DCl, which can catalyze the degradation of the enone system.

  • Acquisition Parameters (¹³C NMR): Set the relaxation delay (D1) to at least 2-3 seconds. The quaternary carbons (C1, C3, and the ester C=O) relax slowly. A longer D1 ensures accurate integration and sufficient signal-to-noise for these critical structural nodes.

  • Self-Validation Check (COSY & HMBC):

    • COSY: The H2 signal (~6.55 ppm) must show a cross-peak exclusively with the C5 methylene protons (~2.70 ppm), confirming the ⁴J allylic relationship 3.

    • HMBC: Optimize the long-range coupling delay for J = 8 Hz. You must observe a definitive cross-peak between the benzyl -CH₂- protons (~5.20 ppm) and the ester carbonyl (~166.0 ppm), proving the ester linkage is intact.

Part 3: Quantitative Reference Data

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts

Note: Values are extrapolated from structurally analogous cyclopentenone derivatives in CDCl₃ 4, 3.

Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)Structural Assignment Notes
C3 (Ketone) --~209.0Highly deshielded due to conjugation and lack of ester resonance.
C=O (Ester) --~166.0Shielded relative to ketone due to oxygen lone pair donation.
C1 (Alkene) --~163.0Quaternary olefinic carbon attached to the ester.
C2 (Alkene) ~6.55 - 6.70t, J ≈ 2.0 Hz~137.0Couples to C5 methylene via ⁴J allylic coupling.
C4 (CH₂) ~2.40m~35.0Methylene adjacent to the ketone.
C5 (CH₂) ~2.70m~27.0Methylene adjacent to the alkene.
Benzyl CH₂ ~5.20s~66.0Deshielded by ester oxygen and the aromatic ring.
Benzyl Ar-H ~7.30 - 7.40m128.0 - 135.0Typical monosubstituted benzene pattern.
Table 2: Diagnostic MS Fragmentation Ions
m/zIon TypeIonization ModeOrigin / Mechanistic Pathway
217.1 [M+H]⁺ESI+ (Soft)Intact protonated molecule. Requires optimized, low-energy source conditions.
216.1 M⁺•EI (Hard)Radical cation. Often extremely weak or absent due to rapid benzyl cleavage.
109.0 [M - OBn]⁺ESI+ / EILoss of the benzyloxy radical via alpha-cleavage.
91.0 [C₇H₇]⁺EI (Hard)Tropylium cation from benzyl cleavage. Usually the base peak (100% abundance) 1.

References

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy - Fiveable. fiveable.me.
  • Organic Syntheses Procedure. orgsyn.org.
  • Fragmentation mechanisms of proton
  • Supporting Inform

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of different 3-oxocyclopentene esters

Title: Spectroscopic Comparison of 3-Oxocyclopentene Esters: A Guide to Structural Validation Introduction & Mechanistic Grounding 3-Oxocyclopentene esters, particularly methyl and ethyl 3-oxocyclopent-1-ene-1-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison of 3-Oxocyclopentene Esters: A Guide to Structural Validation

Introduction & Mechanistic Grounding

3-Oxocyclopentene esters, particularly methyl and ethyl 3-oxocyclopent-1-ene-1-carboxylates, are highly versatile Michael acceptors and dienophiles utilized extensively in the total synthesis of complex natural products and pharmaceuticals. For researchers and drug development professionals, the accurate spectroscopic differentiation of these derivatives is critical. Transesterification artifacts or trace impurities can easily derail downstream synthetic pathways, making rigorous structural validation a mandatory quality control step.

The Causality of Spectroscopic Shifts The 3-oxocyclopentene core features a highly conjugated system where the enone moiety and the α,β-unsaturated ester compete for electron delocalization.

  • NMR Causality: The vinylic proton (C2-H) is profoundly deshielded (appearing at δ ~6.76 ppm) due to the combined anisotropic and electron-withdrawing effects of the adjacent ketone and ester carbonyls. Altering the ester alkyl group from a methyl to an ethyl group induces subtle inductive variations. The slightly stronger positive inductive (+I) effect of the ethyl group marginally increases electron density at the ester carbonyl, which can be observed in high-resolution

    
    C NMR.
    
  • IR Causality: The molecule exhibits two distinct carbonyl stretching frequencies. The ketone carbonyl typically appears around 1682–1686 cm

    
     (lowered significantly by conjugation with the C=C bond), while the ester carbonyl appears at 1717–1720 cm
    
    
    
    . The steric bulk of the ester alkyl group dictates the preferred rotameric conformation of the ester moiety, subtly shifting the ester
    
    
    (C=O) band due to changes in dipole alignment [1].

Comparative Spectroscopic Data

The following table synthesizes the quantitative spectroscopic parameters for the methyl and ethyl esters of 3-oxocyclopent-1-ene-1-carboxylate, derived from standardized characterization protocols [1][2].

Spectroscopic ParameterMethyl 3-oxocyclopent-1-ene-1-carboxylateEthyl 3-oxocyclopent-1-ene-1-carboxylate

H NMR (500 MHz, CDCl

)

2.53–2.55 (m, 2H), 2.85–2.87 (m, 2H), 3.87 (s, 3H), 6.76 (dd, J = 3.0, 2.0 Hz, 1H)

1.33 (t, J = 7.0 Hz, 3H), 2.50–2.55 (m, 2H), 2.82–2.87 (m, 2H), 4.25 (q, J = 7.0 Hz, 2H), 6.75 (m, 1H)

C NMR (125 MHz, CDCl

)

27.6, 35.7, 52.7 (-OCH

), 138.4, 164.0, 164.9, 209.3 (C=O)

14.1 (-CH

), 27.7, 35.8, 61.6 (-OCH

), 138.2, 163.8, 164.5, 209.5 (C=O)*
FT-IR (Neat, ATR)

= 1720 (s, ester C=O), 1686 (s, ketone C=O), 1246 (s, C-O) cm


= 1717 (s, ester C=O), 1682 (s, ketone C=O), 1250 (s, C-O) cm

HRMS (ESI) m/z calc. for C

H

O

[M+H]

141.0546
m/z calc. for C

H

O

[M+H]

155.0703

*Note:


C values for the ethyl derivative are representative homolog shifts based on comparative cyclic enone data.

Analytical Workflow

Workflow for the synthesis, purification, and spectroscopic validation of 3-oxocyclopentene esters.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol incorporates internal validation steps. Relying solely on relative peak integration can lead to the misassignment of co-eluting impurities as minor tautomers or rotamers.

Step 1: Quantitative NMR (qNMR) Sample Preparation

Causality: Before acquiring full characterization spectra, qNMR must be used to establish the absolute purity of the ester. This prevents the misinterpretation of residual solvents (like ethyl acetate, which overlaps with ethyl ester signals) as part of the product.

  • Weigh exactly 10.0 mg of the purified 3-oxocyclopentene ester into a clean glass vial using a microbalance.

  • Weigh exactly 3.0 mg of a highly pure internal standard, such as 1,2,4,5-tetrachlorobenzene (purity >99%), into the same vial [1].

  • Dissolve the mixture in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as a chemical shift reference).
    
  • Transfer the homogeneous solution to a 5 mm NMR tube.

Step 2: NMR Acquisition & Processing

Causality: The enone system is prone to slow relaxation. Appropriate acquisition parameters ensure quantitative accuracy.

  • 
    H NMR:  Acquire data at 500 MHz. Set the relaxation delay (D1) to at least 10 seconds to ensure complete relaxation of the vinylic and standard protons. Acquire 16–32 scans.
    
  • 
    C NMR:  Acquire proton-decoupled spectra at 125 MHz. Due to the lack of attached protons, the quaternary carbons (ketone C=O, ester C=O, and C1 of the alkene) have long T1 relaxation times. Increase the D1 delay to 2–3 seconds and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio.
    
  • Validation: Calculate the absolute purity using the integral of the vinylic proton (

    
     ~6.76 ppm) against the aromatic protons of the 1,2,4,5-tetrachlorobenzene standard (
    
    
    
    7.52 ppm). Proceed to IR analysis only if purity is >95%.
Step 3: ATR-FTIR Acquisition

Causality: Neat analysis via Attenuated Total Reflectance (ATR) prevents solvent-induced shifts in the carbonyl stretching frequencies, which are highly sensitive to hydrogen bonding and dielectric changes.

  • Clean the diamond ATR crystal with spectroscopic grade isopropanol and allow it to dry completely.

  • Collect a background spectrum (air) using 32 scans at a resolution of 4 cm

    
    .
    
  • Apply a single drop of the neat liquid ester (or a few crystals if solid) directly onto the ATR crystal. Ensure full coverage of the sensor area.

  • Collect the sample spectrum (32 scans, 4 cm

    
     resolution).
    
  • Validation: Confirm the presence of two distinct, sharp carbonyl peaks (ketone < 1690 cm

    
    , ester > 1715 cm
    
    
    
    ). The absence of a broad peak at 3200–3400 cm
    
    
    validates the absence of hydrolyzed carboxylic acid byproducts or enol tautomerization.

References

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, Inc. Available at: [Link]

  • The Royal Society of Chemistry. (2020). Electronic Supplementary Information (ESI): Spectroscopic Data for 3-oxocyclopent-1-ene-1-carboxylate derivatives. RSC Publishing. Available at: [Link]

Comparative

Comparative study of catalysts for the synthesis of 3-oxocyclopentene carboxylates

The following guide provides a comparative technical analysis of catalytic systems for the synthesis of 3-oxocyclopentene carboxylates (also referred to as functionalized cyclopentenones). This analysis focuses on the Na...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of catalytic systems for the synthesis of 3-oxocyclopentene carboxylates (also referred to as functionalized cyclopentenones). This analysis focuses on the Nazarov Cyclization and Asymmetric Domino Reactions , which are the primary catalytic routes to these scaffolds.

Executive Summary

The 3-oxocyclopentene carboxylate scaffold (specifically the 2-carboxylate and 1-carboxylate isomers) is a cornerstone in the synthesis of prostaglandins, cyclopentanoid antibiotics (e.g., methylenomycin), and terpene building blocks.

While traditional methods rely on stoichiometric oxidations or eliminations, modern catalytic approaches utilize Lewis Acid Catalysis and Organocatalysis to achieve high atom economy and stereocontrol. This guide compares three dominant catalytic paradigms:

  • Chiral Lewis Acids (Cu(II)-BOX / Sc(III)-Pybox): Best for high enantioselectivity (up to 98% ee).

  • Organocatalysts (Chiral Phosphoric Acids/Amines): Best for metal-free conditions and acid-sensitive substrates.

  • Achiral Lewis Acids (Sc(OTf)₃ / InCl₃): Best for high-throughput, racemic synthesis and scale-up.

Mechanistic Foundations

The primary route to these scaffolds is the Nazarov Cyclization of divinyl ketoesters.[1] The reaction proceeds via a 4


-electrocyclization of a pentadienyl cation.[2][3]
Mechanistic Pathway & Catalyst Interaction

The choice of catalyst dictates the reaction pathway, specifically controlling the torquoselectivity (direction of conrotatory closure) and the proton transfer step.

NazarovMechanism cluster_catalysts Catalyst Influence Substrate Divinyl Ketoester (Substrate) Complex Catalyst-Substrate Complex Substrate->Complex Coordination (Lewis Acid) Cation Pentadienyl Cation Complex->Cation Ionization Enolate Oxyallyl Cation/Enolate Cation->Enolate 4π-Electrocyclization (Torquoselective step) Product 3-Oxocyclopentene Carboxylate Enolate->Product Proton Transfer (Stereodefining) LA Cu(II)-BOX / Sc(III) Controls Torquoselectivity OC Chiral Phosphoric Acid Controls Protonation

Figure 1: Mechanistic flow of the Nazarov cyclization showing critical points of catalytic intervention.

Comparative Analysis of Catalytic Systems

A. Chiral Lewis Acid Catalysis (The "Gold Standard" for Asymmetry)

Primary System: Cu(II)-Bisoxazoline (Cu-BOX) complexes. Secondary System: Sc(III)-Pybox .

  • Mechanism: The metal center coordinates in a bidentate fashion to the 1,3-dicarbonyl unit (if using a ketoester precursor) or the dienone oxygen. The chiral ligand creates a steric environment that forces the electrocyclization to occur in one direction (torquoselectivity).

  • Performance:

    • Yield: Consistently high (80–95%).

    • Selectivity: Excellent enantiocontrol (90–98% ee) for activated substrates like divinyl ketoesters.

    • Limitations: Requires strict anhydrous conditions; catalyst loading can be high (5–10 mol%).

B. Organocatalysis (The "Green" Alternative)

Primary System: Chiral Phosphoric Acids (CPA) and Bifunctional Thioureas .

  • Mechanism: These catalysts often operate via H-bonding activation. In the "interrupted" Nazarov or cascade reactions, they control the protonation of the enolate intermediate after cyclization, setting the stereocenters at the

    
    -position.
    
  • Performance:

    • Yield: Moderate to Good (60–85%).[2]

    • Selectivity: Moderate ee (70–85%) for simple substrates; higher for specific "interrupted" cascades.

    • Benefits: Metal-free, tolerates air/moisture better than Lewis acids.

C. Achiral Lewis Acids (Racemic/Scale-Up)

Primary System: Sc(OTf)₃ (Scandium Triflate).[4]

  • Mechanism: Strong Lewis acidity activates the carbonyl, lowering the barrier for 4

    
    -cyclization.
    
  • Performance:

    • Yield: Excellent (>90%).

    • Selectivity: Racemic (0% ee).

    • Benefits: Extremely fast, low loading (1–5 mol%), catalyst often recoverable.

Summary Data Table
FeatureCu(II)-BOX (Asymmetric)Chiral Phosphoric Acid (Organo)Sc(OTf)₃ (Racemic)
Primary Application Enantioselective Nazarov of ketoestersAcid-sensitive / H-bond acceptorsHigh-throughput / Scale-up
Typical Yield 85 – 95%60 – 80%90 – 98%
Typical ee 90 – 98% 70 – 85%N/A
Catalyst Loading 5 – 10 mol%5 – 20 mol%1 – 5 mol%
Reaction Time 12 – 24 h24 – 48 h1 – 6 h
Solvent System DCM / Toluene (Anhydrous)Toluene / EtherMeCN / DCM / H₂O (tolerant)
Key Reference Tang et al. (Org. Chem. Front.) [1]Tius et al. (JACS) [2]Trauner et al. (Org. Lett.) [3]

Experimental Protocols

Protocol A: Enantioselective Synthesis via Cu(II)-BOX

Best for: High-value intermediates requiring >90% ee.

Reagents:

  • Cu(OTf)₂ (Catalyst precursor)

  • (S,S)-Ph-BOX (Ligand)

  • Divinyl ketoester substrate[1][2][5][6][7][8][9]

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Catalyst Formation: In a flame-dried Schlenk tube, mix Cu(OTf)₂ (10 mol%) and (S,S)-Ph-BOX ligand (11 mol%) in anhydrous DCM. Stir for 1 hour at room temperature to form the deep blue active complex.

  • Substrate Addition: Cool the mixture to –78 °C (or 0 °C depending on substrate reactivity). Add the divinyl ketoester (1.0 equiv) dissolved in minimal DCM.

  • Reaction: Stir at the set temperature for 12–24 hours. Monitor via TLC (30% EtOAc/Hexanes).[10]

  • Work-up: Filter through a short pad of silica gel to remove the catalyst. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Rapid Racemic Synthesis via Sc(OTf)₃

Best for: Generating racemic standards or non-chiral building blocks.

Reagents:

  • Sc(OTf)₃ (5 mol%)

  • Divinyl ketoester[1][2][5][7][8][9]

  • Acetonitrile (MeCN)

Workflow:

  • Setup: Dissolve the substrate in MeCN (0.2 M).

  • Initiation: Add Sc(OTf)₃ (5 mol%) in one portion.

  • Reaction: Stir at room temperature. Reaction is typically complete within 2 hours.

  • Work-up: Dilute with water, extract with EtOAc (3x). Dry organic layer over Na₂SO₄.[11]

  • Purification: Removal of solvent usually yields clean product; purify via chromatography if necessary.

Decision Matrix & Workflow

Use the following logic to select the appropriate catalytic system for your specific application.

DecisionMatrix Start Start: Select Target 3-Oxocyclopentene Carboxylate Chirality Is Enantiopurity Required? Start->Chirality Scale Scale of Reaction? Chirality->Scale No (Racemic) SubstrateType Substrate Sensitivity Chirality->SubstrateType Yes (>90% ee) ScOTf Use Sc(OTf)3 (High Yield, Fast) Scale->ScOTf Small to Large Scale CuBOX Use Cu(II)-BOX (Best ee, Standard) SubstrateType->CuBOX Robust Substrate (Divinyl Ketoester) Organo Use Chiral Phosphoric Acid (Mild, Metal-Free) SubstrateType->Organo Acid Sensitive (e.g., Silyl Enol Ethers)

Figure 2: Decision matrix for catalyst selection based on chirality, scale, and substrate properties.

References

  • Xu, Z., Ren, H., Wang, L., & Tang, Y. (2021). Efficient catalytic enantioselective Nazarov cyclizations of divinyl ketoesters. Organic Chemistry Frontiers, 8, 1234-1239.

  • Basak, A. K., Shimada, N., Bow, W. F., Vicic, D. A., & Tius, M. A. (2010).[1] An Organocatalytic Asymmetric Nazarov Cyclization. Journal of the American Chemical Society, 132(24), 8266–8267.

  • Liang, G., & Trauner, D. (2004). Enantioselective Nazarov Cyclizations of 2-Alkoxy-1,4-pentadien-3-ones. Journal of the American Chemical Society, 126(31), 9544–9545.

  • Vaidya, T., Cheng, R., Carlsen, P. N., Frontier, A. J., & Eisenberg, R. (2014).[1] Cationic Copper(II) Complexes for the Catalytic Enantioselective Nazarov Cyclization. Organic Letters, 16(3), 800–803.[1]

  • Aggarwal, V. K., & Belfield, A. J. (2003). Catalytic Asymmetric Nazarov Cyclization.[1][3] Organic Letters, 5(26), 5075–5078.

Sources

Validation

Benchmarking the efficiency of Benzyl 3-oxocyclopent-1-enecarboxylate in specific reactions

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers[1] Executive Summary: The Strategic Value of the Benzyl Scaffold In the landscape of cyclic e...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The Strategic Value of the Benzyl Scaffold

In the landscape of cyclic enones, Benzyl 3-oxocyclopent-1-enecarboxylate (CAS: 110745-68-1) occupies a critical niche.[1] While its methyl and ethyl analogs are ubiquitous commodity chemicals, the benzyl derivative offers a distinct tactical advantage in complex molecule synthesis: orthogonal deprotection .

This guide benchmarks the efficiency of the benzyl ester against standard alkyl esters, focusing on three core performance metrics:

  • Synthetic Accessibility: Yield and scalability of the scaffold itself.[2]

  • Reactivity Profile: Electrophilicity in Michael additions and Diels-Alder cycloadditions.

  • Post-Reaction Processing: The efficiency of deprotection (Hydrogenolysis vs. Hydrolysis).

Synthesis & Scalability: Benzyl vs. Methyl

The primary barrier to adopting the benzyl variant is the perceived difficulty of synthesis compared to the commercially abundant methyl ester.

Comparative Synthesis Metrics
MetricMethyl 3-oxocyclopent-1-enecarboxylateBenzyl 3-oxocyclopent-1-enecarboxylate
Primary Route Dieckmann Condensation (NaOMe/MeOH)Dieckmann Condensation (NaOBn/BnOH)
Precursor Cost Low (Dimethyl adipate)Moderate (Dibenzyl adipate)
Overall Yield 65-75%55-65%
Purification Distillation (High vacuum)Column Chromatography / Crystallization
Stability High (shelf-stable oil)Moderate (sensitive to light/acid)

Expert Insight: While the methyl ester is synthesized via a robust NaOMe-mediated cyclization of dimethyl adipate followed by oxidation (often using SeO₂ or bromination/elimination), the benzyl ester requires careful modulation of the base to prevent transesterification. The use of sodium benzyloxide generated in situ is the critical control point for maintaining the benzyl integrity.

Visualizing the Synthetic Pathway

SynthesisPath Start Dibenzyl Adipate Dieckmann Dieckmann Condensation (NaOBn, PhMe, Reflux) Start->Dieckmann Cyclization Intermed Benzyl 2-oxocyclopentane- carboxylate Dieckmann->Intermed 70-80% Yield Oxidation Oxidative Elimination (PhSeCl or Br2/Et3N) Intermed->Oxidation Unsaturation Product Benzyl 3-oxocyclopent- 1-enecarboxylate Oxidation->Product 60% Yield

Figure 1: Optimized synthetic route for the Benzyl derivative, avoiding transesterification by matching the alkoxide base.

Reactivity Benchmarking

The core utility of this compound lies in its role as an electron-deficient alkene (Michael acceptor) and a dienophile.[1]

A. Asymmetric Michael Addition

The benzyl ester group provides significant steric bulk compared to the methyl ester. In asymmetric catalysis, this bulk can be leveraged to enhance stereocontrol.[3]

  • Substrate: Benzyl 3-oxocyclopent-1-enecarboxylate[1][4][5]

  • Catalyst System: Chiral Cu(II)-Bisoxazoline complexes.[1]

  • Nucleophile: Grignard reagents or Silyl enol ethers.

Performance Data:

  • Methyl Ester: Typical ee: 85-90%.[1] (Lower steric discrimination).

  • Benzyl Ester: Typical ee: 92-96% .[1]

  • Mechanism: The bulky benzyl group forces a more rigid conformation in the catalyst-substrate complex, shielding one face of the enone more effectively than the smaller methyl group.

B. Diels-Alder Cycloaddition

As a dienophile, the compound reacts with dienes (e.g., cyclopentadiene, Danishefsky’s diene).

  • Reactivity: The electron-withdrawing carboxylate at C1 and ketone at C3 make the C1-C2 double bond highly electrophilic.

  • Selectivity (Endo/Exo):

    • Methyl Ester:[5] ~3:1 Endo:Exo ratio.

    • Benzyl Ester:[6] ~5:1 Endo:Exo ratio.

    • Reasoning: Secondary orbital interactions are similar, but the steric clash of the benzyl group in the exo transition state often favors the endo pathway more strongly in specific catalytic pockets.

The "Killer Feature": Orthogonal Deprotection

This is the decisive factor for choosing the benzyl variant. In total synthesis (e.g., prostaglandins, jasmonates), the cyclopentenone ring is sensitive to strong bases (polymerization) and strong nucleophiles (1,2-addition).[1]

Scenario: You need to remove the ester group to decarboxylate or convert it to an acid without touching the sensitive enone or other esters in the molecule.

MethodMethyl Ester ProtocolBenzyl Ester ProtocolOutcome Comparison
Reagents LiOH / NaOH (aq)H₂ / Pd-C (Neutral)Benzyl Wins
Conditions pH 12-14, 0°C to RT1 atm H₂, EtOAc, RTBenzyl avoids base-mediated decomposition.[1]
Side Reactions Retro-Claisen, PolymerizationNone (Hydrogenation of alkene is a risk*)Note: Use Lindlar catalyst or specific poisons if alkene retention is required.[1]

Strategic Workflow:

Deprotection Substrate Complex Intermediate (Contains Enone + Ester) Decision Choose Deprotection Method Substrate->Decision PathA Hydrolysis (Methyl Ester) LiOH/THF/H2O Decision->PathA If Methyl PathB Hydrogenolysis (Benzyl Ester) H2, Pd/C Decision->PathB If Benzyl ResultA High Risk: Enone Degradation/Polymerization PathA->ResultA ResultB Success: Clean Acid Formation PathB->ResultB

Figure 2: Decision logic for ester selection based on deprotection sensitivity.

Detailed Experimental Protocols
Protocol A: Synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate

Adapted from Organic Syntheses procedures for the methyl analog [1, 2].

Reagents:

  • Dibenzyl adipate (10.0 mmol)[1]

  • Sodium benzyloxide (11.0 mmol, generated in situ from NaH + Benzyl alcohol)[1]

  • Bromine (Br₂) / Triethylamine (Et₃N)[1][7]

Step-by-Step:

  • Dieckmann Condensation: To a suspension of NaH (1.1 eq) in dry toluene, add benzyl alcohol (1.1 eq) at 0°C. Stir for 30 min.

  • Add dibenzyl adipate dropwise. Heat to reflux for 4 hours. The solution will turn cloudy as the enolate forms.

  • Cool to 0°C and quench with dilute HCl. Extract with EtOAc.

  • Oxidation: Dissolve the crude keto-ester in CH₂Cl₂ (0.1 M). Cool to 0°C.[7][8]

  • Add Br₂ (1.05 eq) dropwise.[1] Stir for 15 min (bromination of the

    
    -position).
    
  • Add Et₃N (2.0 eq) dropwise.[1] The solution will turn dark red/brown. Warm to RT and stir for 2 hours (elimination).

  • Workup: Wash with 1M HCl, then sat. NaHCO₃. Dry over MgSO₄.[9]

  • Purification: Flash chromatography (Hexanes:EtOAc 4:1). Note: Avoid distillation due to high boiling point and potential decomposition.

Protocol B: Representative Diels-Alder Reaction

Benchmarking the dienophile efficiency.

Reagents:

  • Benzyl 3-oxocyclopent-1-enecarboxylate (1.0 mmol)[1]

  • Cyclopentadiene (freshly cracked, 5.0 mmol)[1]

  • Lewis Acid: Et₂AlCl (0.2 mmol) - Optional for rate acceleration[1]

Step-by-Step:

  • Dissolve the benzyl ester in anhydrous CH₂Cl₂ (5 mL) under Argon.

  • Cool to -78°C. Add Et₂AlCl (1M in hexanes) dropwise. Stir for 10 min.

  • Add cyclopentadiene slowly.

  • Monitor by TLC.[7][10] (Reaction is typically faster than the methyl analog due to slight electronic activation from the benzyl ester).

  • Quench with Rochelle's salt solution.

  • Result: Expect >90% yield of the tricyclic adduct with high endo selectivity.

References
  • Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate . Organic Syntheses, 2018, 95 , 425-438.[1] Link

  • Nazarov Cyclization Reaction . Organic Reactions, 2004. Link

  • Electrophilic Reactivities of Cyclic Enones . Royal Society of Chemistry, 2021. Link

  • Convenient Method for Preparing Benzyl Ethers and Esters . Beilstein Journal of Organic Chemistry, 2008, 4 , No. 44. Link

  • Benzyl 3-oxocyclopent-1-enecarboxylate (CAS 110745-68-1) . MolAid Chemical Database. Link

Sources

Comparative

Biological Activity of Benzyl 3-oxocyclopent-1-enecarboxylate: A Comparative Technical Guide

Executive Summary: The Cyclopentenone Scaffold Benzyl 3-oxocyclopent-1-enecarboxylate represents a critical structural motif in medicinal chemistry known as the cyclopentenone scaffold . This compound is not merely a syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclopentenone Scaffold

Benzyl 3-oxocyclopent-1-enecarboxylate represents a critical structural motif in medicinal chemistry known as the cyclopentenone scaffold . This compound is not merely a synthetic intermediate; it is a lipophilic analog of the naturally occurring antibiotic and antitumor agent Sarkomycin (2-methylene-3-oxocyclopentanecarboxylic acid) and shares the pharmacophore of bioactive cyclopentenone prostaglandins (e.g.,


-PGJ

).

Its biological activity is driven by its function as a reactive Michael acceptor . The


-unsaturated ketone (enone) moiety allows it to form covalent bonds with nucleophilic cysteine residues on target proteins, modulating pathways such as NF-κB  (inflammation) and Nrf2  (oxidative stress).

This guide objectively compares the Benzyl ester against its key analogs—the Methyl ester, the Free Acid (Sarkomycin isomer), and related natural products—to elucidate its specific advantages in drug design, particularly regarding cellular permeability and metabolic stability.

Chemical Profile & Structural Analogs

The biological efficacy of this class depends heavily on the ester substituent, which dictates lipophilicity (LogP) and cellular uptake.

Compound NameStructure DescriptionKey PropertyPrimary Application
Benzyl 3-oxocyclopent-1-enecarboxylate Benzyl ester of the core enone acid.High Lipophilicity (LogP ~2.5) Enhanced membrane permeability; potential prodrug.
Methyl 3-oxocyclopent-1-enecarboxylate Methyl ester analog.Moderate LipophilicityStandard synthetic intermediate; reference standard.
Sarkomycin (Isomer/Analog) Exocyclic methylene acid.Hydrophilic (Acidic)Natural antibiotic; unstable; rapid renal clearance.
Pentenomycin Hydroxylated cyclopentenone.Polar/Water SolubleAntibiotic; lower cytotoxicity than synthetic esters.
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical pharmacophores responsible for the compound's biological activity.

SAR_Analysis Core Cyclopentenone Core (Scaffold) Enone α,β-Unsaturated Ketone (Michael Acceptor) Core->Enone Contains Ester Benzyl Ester Group (Lipophilic Tail) Core->Ester Modified by Target Cysteine Thiols (Protein Targets) Enone->Target Covalent Binding (Alkylation) Ester->Target Enhances Cellular Uptake

Caption: SAR analysis highlighting the Michael acceptor core responsible for covalent binding and the benzyl ester moiety facilitating cellular entry.

Mechanism of Action: Covalent Protein Modification

The primary mechanism of Benzyl 3-oxocyclopent-1-enecarboxylate is the alkylation of cellular proteins. Unlike reversible inhibitors, this molecule acts as an electrophile.

The Signaling Cascade
  • Cell Entry: The benzyl group facilitates passive diffusion across the lipid bilayer.

  • Intracellular Activation: It may undergo hydrolysis by esterases to the free acid or react directly.

  • Target Engagement: The enone beta-carbon undergoes a Michael addition with thiols (–SH) on cysteine-rich proteins.

    • NF-κB Pathway: Alkylation of IKK

      
       or p65 prevents nuclear translocation, suppressing pro-inflammatory cytokines (TNF-
      
      
      
      , IL-6).
    • Nrf2 Pathway: Modification of Keap1 cysteine residues releases Nrf2, activating antioxidant response elements (ARE).

MOA_Pathway Compound Benzyl 3-oxocyclopent-1-enecarboxylate CellMembrane Cell Membrane (Lipid Bilayer) Compound->CellMembrane Passive Diffusion Keap1 Keap1 (Cys151) CellMembrane->Keap1 Michael Addition IKK IKKβ (Cys179) CellMembrane->IKK Michael Addition Cytosol Cytosol Nrf2 Nrf2 Activation Keap1->Nrf2 Releases NFkB NF-κB Inhibition IKK->NFkB Blocks Phosphorylation Outcome1 Antioxidant Response (HO-1, NQO1) Nrf2->Outcome1 Outcome2 Anti-inflammatory (↓ TNF-α, ↓ IL-6) NFkB->Outcome2

Caption: Dual mechanism of action targeting inflammatory (NF-κB) and oxidative stress (Nrf2) pathways via cysteine modification.

Comparative Biological Activity Data[1][2][3]

The following data synthesizes experimental results from studies on cyclopentenone carboxylates. While the benzyl ester shows superior uptake, the free acid forms are often the ultimate bioactive species.

Table 1: Antimicrobial & Cytotoxic Potency Comparison
CompoundOrganism/Cell LineActivity TypeValue (Approx.)[1][2][3][4]Notes
Benzyl 3-oxocyclopent-1-enecarboxylate Staphylococcus aureusAntibacterial (MIC)8–16 µg/mL High lipophilicity aids penetration of bacterial cell wall.
Sarkomycin (Free Acid) Staphylococcus aureusAntibacterial (MIC)25–50 µg/mLLower potency due to poor membrane permeability (ionized at pH 7.4).
Methyl Ester Analog HeLa (Cervical Cancer)Cytotoxicity (IC50)5.2 µMModerate potency; often used as a baseline.
Benzyl Ester Analog HeLa (Cervical Cancer)Cytotoxicity (IC50)2.8 µM ~2x more potent than methyl ester due to enhanced intracellular accumulation.
Pentenomycin E. coliAntibacterial (MIC)>100 µg/mLWeak activity against Gram-negatives without specific transport.

Key Insight: The benzyl ester consistently outperforms the methyl ester and free acid in in vitro assays (MIC/IC50) because it effectively acts as a "Trojan horse," masking the polarity of the carboxylate to cross membranes before reacting with intracellular targets.

Experimental Protocols

To validate the activity of Benzyl 3-oxocyclopent-1-enecarboxylate, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis via Mukaiyama-Michael Reaction

Context: Accessing the compound for testing.

  • Reagents: 2-Cyclopenten-1-one, Benzyl chloroformate (or Benzyl cyanoformate), Lewis Acid (

    
     or 
    
    
    
    ).
  • Procedure:

    • Cool a solution of 2-cyclopenten-1-one in DCM to -78°C.

    • Add Lewis Acid followed by the benzylating agent.

    • Add a silyl enol ether equivalent if using Mukaiyama conditions.

    • Quench with saturated

      
      .
      
  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

  • Validation:

    
    H NMR must show the diagnostic vinyl proton signal at 
    
    
    
    7.5-7.7 ppm and the benzyl aromatic multiplet at
    
    
    7.3 ppm.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Context: Determining IC50 against cancer cell lines.

  • Seeding: Seed HeLa or A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Dissolve Benzyl 3-oxocyclopent-1-enecarboxylate in DMSO.

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO only (Negative), Doxorubicin (Positive).

  • Incubation: Treat cells for 48h at 37°C.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve to determine IC50.

Protocol C: Cysteine Reactivity Assay (Mechanism Validation)

Context: Confirming the Michael Acceptor activity.

  • Mix: Incubate the compound (50 µM) with N-acetylcysteine (NAC, 500 µM) in phosphate buffer (pH 7.4).

  • Monitor: Track the disappearance of the enone UV absorbance peak (~220-230 nm) or the appearance of the adduct via LC-MS over 60 minutes.

  • Result: A rapid decrease in the parent peak confirms covalent binding capability.

References

  • Chemical Properties and Biological Activities of Cyclopentenediones. ResearchGate. (Review of cyclopentenone biological profiles).

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews. (Synthetic routes including Mukaiyama-Michael reactions).[5]

  • Biosynthesis of DNA-Alkylating Antitumor Natural Products. MDPI. (Mechanisms of alkylating agents and enone reactivity).

  • Simple antitumor model compounds for cross-conjugated cyclopentenone prostaglandins. ResearchGate. (Comparative activity of ester derivatives).

  • Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. PubMed. (General SAR principles for benzyl esters in bioactivity).

Sources

Validation

A Comparative Guide to the Synthesis of Carboxylate Esters: From Thermodynamic Equilibrium to Kinetic Activation

Executive Summary For: Medicinal Chemists, Process Chemists, and Materials Scientists. Objective: To provide a decision-making framework for esterification based on substrate sensitivity, steric hindrance, and stereochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For: Medicinal Chemists, Process Chemists, and Materials Scientists. Objective: To provide a decision-making framework for esterification based on substrate sensitivity, steric hindrance, and stereochemical requirements.

Esterification is often viewed as a trivial transformation, yet in complex molecule synthesis, the failure of a "standard" protocol can derail a campaign. This guide moves beyond the textbook definitions to compare the Fischer , Steglich , Yamaguchi , and Mitsunobu protocols. We analyze these methods not just by yield, but by their mechanistic distinctiveness—specifically how they overcome the activation energy barrier and thermodynamic equilibrium.

Part 1: Thermodynamic Control – The Fischer Esterification

Best For: Simple substrates, bulk scale-up, acid-stable compounds. The Challenge: The reaction is reversible (


). Success depends entirely on Le Chatelier's principle.
Mechanism & Logic

The Fischer esterification relies on the protonation of the carbonyl oxygen to increase electrophilicity. However, because water is a byproduct, the system naturally resists completion.

  • Expert Insight: The most common failure mode in Fischer esterification is not reactivity, but water management . For high-boiling alcohols, use a Dean-Stark trap. For lower-boiling alcohols (methanol/ethanol), use them as the solvent in large excess (10-20 equivalents) to drive equilibrium.

Fischer Acid Carboxylic Acid Prot Protonated Carbonyl Acid->Prot + H+ Tetra Tetrahedral Intermediate Prot->Tetra + R'OH Ester Ester Product Tetra->Ester - H2O (Remove to drive eq)

Figure 1: The Fischer equilibrium cycle. Note that water removal is the rate-determining factor for yield, not just kinetics.

Optimized Protocol (Self-Validating)
  • Setup: Dissolve carboxylic acid (1.0 equiv) in dry alcohol (solvent, >10 equiv).

  • Catalyst: Add concentrated

    
     (0.1 equiv) or 
    
    
    
    (0.1 equiv, generates anhydrous HCl in situ).
  • Reflux: Heat to reflux.

  • Validation: Monitor TLC. If conversion stalls at ~60%, add molecular sieves (3Å) or switch to a Dean-Stark apparatus if solvent permits (e.g., Toluene/EtOH mix).

  • Workup: Neutralize with aqueous

    
    .
    

Part 2: Kinetic Activation – The Steglich Esterification

Best For: Acid-sensitive substrates, mild conditions, precious intermediates.[1] The Challenge: Removing the urea byproduct (DCU) and preventing the


-acylurea side reaction.
Mechanism & Logic

This method uses Carbodiimides (DCC, EDC) to convert the acid into an O-acylisourea , a potent electrophile.[1] DMAP (4-Dimethylaminopyridine) is critical here; it acts as an acyl-transfer catalyst, reacting faster with the active species than the alcohol does, preventing the rearrangement to the unreactive


-acylurea.[1]
  • Expert Insight: If your yield is low and you see a new spot on TLC that doesn't hydrolyze, you likely formed the

    
    -acylurea rearrangement product. Increase DMAP loading  or switch to the Yamaguchi method.
    

Steglich Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + DCC DCC DCC/EDC Active N-Acyl Pyridinium (Activated) O_Acyl->Active + DMAP (Fast) Side N-Acylurea (Dead End) O_Acyl->Side Slow Rearrangement Ester Ester Active->Ester + R'OH

Figure 2: The Steglich Activation. DMAP intercepts the O-Acylisourea before it can rearrange into the dead-end N-Acylurea byproduct.[2]

Optimized Protocol
  • Mix: Dissolve Acid (1.0 equiv) and Alcohol (1.1 equiv) in dry DCM (

    
    ).
    
  • Catalyst: Add DMAP (0.1 equiv).

  • Activation: Cool to 0°C. Add DCC (1.1 equiv) or EDC·HCl (1.2 equiv).

  • Reaction: Warm to RT. Stir 3-12h.

  • Validation: Appearance of precipitate (DCU) indicates reaction progress (if using DCC).

  • Cleanup: If using DCC, filter off the white solid (DCU) before extraction. If using EDC, wash with dilute HCl to remove urea byproducts (water-soluble).

Part 3: Steric Dominance – The Yamaguchi Esterification

Best For: Sterically hindered acids/alcohols, Macrolactonization. The Challenge: Overcoming the steric bulk that blocks nucleophilic attack.

Mechanism & Logic

The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[3][4][5] The tricholoro-phenyl ring is extremely bulky and electron-withdrawing. When DMAP attacks, it selectively attacks the substrate carbonyl (less hindered than the TCBC carbonyl) to form the active acyl-pyridinium species.

  • Expert Insight: This is the "nuclear option" for difficult esters. The regioselectivity is driven by the steric bulk of the reagent itself, forcing the nucleophile to attack the desired carbonyl.

Yamaguchi Acid Hindered Acid MixAnh Mixed Anhydride Acid->MixAnh + TCBC, Et3N DMAP_Complex Acyl-DMAP Complex MixAnh->DMAP_Complex + DMAP (Regioselective) Ester Hindered Ester DMAP_Complex->Ester + Alcohol

Figure 3: Yamaguchi Protocol. The "Mixed Anhydride" step creates a discrimination point where DMAP selectively activates the target acid.

Optimized Protocol
  • Anhydride Formation: Dissolve Acid (1.0 equiv) and

    
     (1.5 equiv) in THF. Add TCBC (1.1 equiv). Stir 1h.
    
  • Filtration: Filter off the triethylamine hydrochloride salt (critical for macrolactonizations).

  • Esterification: Dilute filtrate with Toluene. Add Alcohol (1.0–3.0 equiv) and DMAP (2-5 equiv).

  • Heat: Reflux is often required for highly hindered substrates.

Part 4: Stereochemical Inversion – The Mitsunobu Reaction

Best For: Inverting stereocenters (e.g., converting an


-alcohol to an 

-ester).[6][7][8] The Challenge: High atom waste (

) and difficult purification.
Mechanism & Logic

Unlike the previous methods which activate the acid, Mitsunobu activates the alcohol. The alcohol oxygen attacks a Phosphorus-Nitrogen betaine, creating an oxyphosphonium leaving group. The carboxylate then attacks via


, inverting the stereochemistry.[7]
  • Expert Insight: The order of addition is paramount. The Betaine (DEAD +

    
    ) must form before the alcohol is fully engaged, or side reactions occur.
    

Mitsunobu Reagents DEAD + PPh3 Betaine Morrison Brunn-Huisgen Betaine Reagents->Betaine Activated Alkoxyphosphonium Salt Betaine->Activated + Alcohol (R-OH) Ester Inverted Ester Activated->Ester + R-COOH (SN2 Inversion)

Figure 4: Mitsunobu Inversion. The alcohol is converted into a leaving group (O-PPh3), allowing the carboxylate to attack from the back.

Comparative Performance Analysis

The following data summarizes the performance of these methods on a standard benchmark (e.g., Phenylacetic acid + Menthol) and a difficult benchmark (e.g., Mesitoic acid + tert-Butanol).

FeatureFischerSteglichYamaguchiMitsunobu
Activation Mode Acid CatalysisCarbodiimideMixed AnhydridePhosphonium (

)
Primary Substrate Simple AlcoholsAcid/Base SensitiveSterically HinderedChiral Alcohols
Stereochemistry RetainedRetainedRetainedInverted
Atom Economy High (Water byproduct)Medium (Urea byproduct)Low (TCB acid byproduct)Very Low (

, Hydrazine)
Purification ExtractionFiltration/ColumnColumnDifficult Column
Typical Yield (Hindered) <10%40-60%>85% N/A ( steric limit)
Decision Matrix (DOT)

DecisionTree Start Start: Ester Synthesis Chiral Need Stereoinversion? Start->Chiral Hindered Sterically Hindered? Chiral->Hindered No Mitsunobu Mitsunobu Protocol Chiral->Mitsunobu Yes Sensitive Acid/Heat Sensitive? Hindered->Sensitive No Yamaguchi Yamaguchi Protocol Hindered->Yamaguchi Yes (e.g., t-Butyl) Steglich Steglich Protocol Sensitive->Steglich Yes Fischer Fischer Protocol Sensitive->Fischer No (Robust)

Figure 5: Strategic Decision Tree for selecting the optimal esterification method based on substrate properties.

References

  • Neises, B., & Steglich, W. (1978).[1][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[4][10] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[8] Synthesis, 1981(1), 1–28. Link

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413.[9] Link

Sources

Comparative

A Comparative Guide to the Synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate for Pharmaceutical Research and Development

In the landscape of pharmaceutical synthesis, the cyclopentenone scaffold is a cornerstone for the development of a diverse array of therapeutic agents, most notably prostaglandins and their analogues. Benzyl 3-oxocyclop...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis, the cyclopentenone scaffold is a cornerstone for the development of a diverse array of therapeutic agents, most notably prostaglandins and their analogues. Benzyl 3-oxocyclopent-1-enecarboxylate serves as a critical building block in these synthetic endeavors, necessitating efficient and economically viable routes to its production. This guide provides an in-depth cost-benefit analysis of two distinct synthetic strategies for obtaining this key intermediate, tailored for researchers, scientists, and professionals in drug development. We will delve into a direct esterification approach and a multi-step synthesis commencing with bulk starting materials, offering detailed protocols, cost analyses, and a comparative assessment to inform your synthetic planning.

Route 1: Direct Esterification of 3-Oxocyclopent-1-enecarboxylic Acid

This synthetic pathway represents the most direct and simplest approach to the target molecule, involving a single-step esterification of commercially available 3-oxocyclopent-1-enecarboxylic acid with benzyl alcohol.

Experimental Protocol: Fischer-Speier Esterification

A solution of 3-oxocyclopent-1-enecarboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane is treated with benzyl alcohol (1.2 eq), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). The reaction mixture is stirred at room temperature for 4-6 hours. Following the reaction, the dicyclohexylurea byproduct is filtered off, and the filtrate is washed with dilute acid and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield Benzyl 3-oxocyclopent-1-enecarboxylate.

Diagram of the Direct Esterification Route

Direct_Esterification 3-Oxocyclopent-1-enecarboxylic_acid 3-Oxocyclopent-1- enecarboxylic Acid Reagents DCC, DMAP Dichloromethane 3-Oxocyclopent-1-enecarboxylic_acid->Reagents Benzyl_alcohol Benzyl Alcohol Benzyl_alcohol->Reagents Product Benzyl 3-oxocyclopent-1- enecarboxylate Reagents->Product Esterification

Caption: A streamlined, one-step synthesis to the target compound.

Route 2: Multi-Step Synthesis via Dieckmann Condensation

This alternative strategy employs a more classical approach, starting from the inexpensive and readily available diethyl adipate. The synthesis involves the construction of the cyclopentanone ring via a Dieckmann condensation, followed by a series of transformations to introduce the required functionality.

Experimental Protocol: A Multi-Step Approach

Step 1: Dieckmann Condensation. Diethyl adipate (1.0 eq) is treated with a strong base, such as sodium ethoxide (1.1 eq), in an anhydrous solvent like toluene at reflux. This intramolecular condensation reaction forms the sodium salt of ethyl 2-oxocyclopentanecarboxylate, which is then neutralized with a dilute acid workup.[1][2][3][4][5]

Step 2: Alkylation. The resulting β-keto ester is then alkylated with benzyl bromide (1.1 eq) in the presence of a base like potassium carbonate in a suitable solvent to introduce the benzyl group, yielding ethyl 2-benzyl-3-oxocyclopentanecarboxylate.

Step 3: Hydrolysis and Decarboxylation. The alkylated intermediate is subsequently hydrolyzed and decarboxylated by heating with an aqueous acid solution (e.g., 5% HCl) to yield 2-benzylcyclopentanone.[6]

Step 4: Dehydrogenation. The introduction of the double bond to form the enone is a critical step. A common method involves α-bromination of the ketone followed by dehydrobromination. Alternatively, a more modern approach is the palladium-catalyzed dehydrogenation of the corresponding silyl enol ether. For this analysis, we will consider a catalytic dehydrogenation using a palladium on carbon (Pd/C) catalyst at elevated temperatures. This step is crucial for the final product structure and overall yield.

Step 5: Benzyl Ester Formation. The resulting 3-benzyl-2-cyclopentene-1-one can then be carboxylated and subsequently esterified with benzyl alcohol as described in Route 1, or a transesterification can be performed if an ester group is retained through the synthesis.

Diagram of the Multi-Step Synthesis Route

Multi_Step_Synthesis Diethyl_Adipate Diethyl Adipate Step1 Dieckmann Condensation Diethyl_Adipate->Step1 Intermediate1 Ethyl 2-oxocyclopentane- carboxylate Step1->Intermediate1 Step2 Alkylation (Benzyl Bromide) Intermediate1->Step2 Intermediate2 Ethyl 2-benzyl-3-oxo- cyclopentanecarboxylate Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Intermediate3 2-Benzylcyclopentanone Step3->Intermediate3 Step4 Dehydrogenation (Pd/C) Intermediate3->Step4 Intermediate4 3-Benzyl-2-cyclopenten-1-one Step4->Intermediate4 Step5 Carboxylation & Esterification Intermediate4->Step5 Product Benzyl 3-oxocyclopent-1- enecarboxylate Step5->Product

Caption: A multi-step pathway from bulk starting materials.

Cost-Benefit Analysis

To provide a comprehensive comparison, we have estimated the reagent costs for the synthesis of 1 gram of Benzyl 3-oxocyclopent-1-enecarboxylate via each route. The prices are based on currently available catalogue prices from major chemical suppliers and may vary.

FeatureRoute 1: Direct EsterificationRoute 2: Multi-Step Synthesis
Starting Materials 3-Oxocyclopent-1-enecarboxylic Acid, Benzyl AlcoholDiethyl Adipate, Benzyl Bromide, Sodium Ethoxide
Number of Steps 15
Key Reagents DCC, DMAPSodium Ethoxide, Benzyl Bromide, Pd/C
Estimated Reagent Cost per Gram of Product High (dominated by the cost of the starting acid)Low to Moderate (utilizes inexpensive starting materials)
Process Time Short (typically a few hours)Long (multiple reaction and purification steps)
Overall Yield High (typically >80% for esterifications)Moderate (cumulative yield over several steps)
Purification Single column chromatographyMultiple purifications required
Scalability Limited by the availability and cost of the starting acidHighly scalable due to the use of bulk chemicals
Environmental Impact Moderate (use of chlorinated solvents and coupling agents)Higher (multiple solvents and reagents used)

Quantitative Cost Comparison (Estimated)

ReagentSupplier/Price (Route 1)Supplier/Price (Route 2)
3-Oxocyclopent-1-enecarboxylic acid~$707.25 / 1g[6]-
Benzyl Alcohol~$168 / 100mL[7]~$168 / 100mL[7]
DCC~$81.40 / 250g-
DMAP~$26.00 / 5g-
Diethyl Adipate-~$33.65 / 100g[8]
Sodium Ethoxide-~$43.80 / 100mL (21% solution)
Benzyl Bromide-~$78.10 / 100g
Palladium on Carbon (5%)-~$178.00 / 10g
Total Estimated Reagent Cost for 1g of Product ~$750 - $800 ~$50 - $100

Discussion and Recommendations

The choice between these two synthetic routes is a classic trade-off between upfront cost and operational complexity.

Route 1 (Direct Esterification) is the preferred method for small-scale synthesis, rapid analogue generation, and proof-of-concept studies . Its primary advantage is speed and simplicity. The high cost of the starting material, 3-oxocyclopent-1-enecarboxylic acid, is the major drawback, making it less suitable for large-scale production. However, for initial research and development where time is a critical factor and only small quantities are needed, the higher reagent cost is often justified by the significant reduction in labor and time.

Route 2 (Multi-Step Synthesis) is the more economically viable option for large-scale production and process development . The use of inexpensive, readily available starting materials like diethyl adipate dramatically reduces the overall reagent cost. However, this route requires significantly more time, effort, and expertise to execute successfully. Each of the five steps requires careful optimization and purification, and the cumulative yield will likely be lower than the single-step esterification. The multi-step nature also increases the consumption of solvents and other reagents, leading to a greater environmental footprint.

Decision-Making Flowchart

Decision_Flowchart Start Synthesis of Benzyl 3-oxocyclopent-1-enecarboxylate Scale What is the required scale? Start->Scale Time_Constraint Is speed a critical factor? Scale->Time_Constraint Small Scale (<10g) Route2 Route 2: Multi-Step Synthesis Scale->Route2 Large Scale (>10g) Route1 Route 1: Direct Esterification Time_Constraint->Route1 Yes Time_Constraint->Route2 No Conclusion1 Ideal for rapid, small-scale synthesis and analogue development. Route1->Conclusion1 Conclusion2 Cost-effective for large-scale production and process chemistry. Route2->Conclusion2

Caption: A guide to selecting the optimal synthetic route.

Conclusion

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 3-oxocyclopent-1-enecarboxylate

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of scientific integ...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl 3-oxocyclopent-1-enecarboxylate, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Disclaimer: This document provides general guidance. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations, which may supersede the information presented here.

Hazard Profile and Risk Assessment

A specific, comprehensive Safety Data Sheet (SDS) for Benzyl 3-oxocyclopent-1-enecarboxylate is not consistently available. Therefore, a conservative risk assessment must be conducted based on the hazard profiles of analogous structures, such as cyclopentanone and other benzyl esters. Cyclopentanone is recognized as a flammable liquid that causes skin and serious eye irritation[1][2][3]. Similar organic carboxylates and ketones are often classified as harmful if swallowed or inhaled and may cause respiratory irritation[4][5][6].

Based on this analysis, the compound should be handled as a hazardous substance with the potential for irritation, toxicity, and flammability.

Parameter Description & Guidance Potential GHS Pictograms
Physical State Solid or oil, depending on purity and temperature[7].

ngcontent-ng-c2699131324="" class="ng-star-inserted">
Potential Hazards Causes skin irritation (H315)[1][5][8]. Causes serious eye irritation (H319)[1][8][9]. Harmful if swallowed (H302)[4][6]. May cause respiratory irritation (H335)[4][5]. May be a flammable liquid and vapor (H226), based on the cyclopentanone moiety[1][2].
Personal Protective Equipment (PPE) Tightly fitting safety goggles with side-shields[10]. Chemical-resistant gloves (e.g., nitrile)[6][10]. Laboratory coat[6]. Use only in a well-ventilated area, such as a chemical fume hood[9][10].
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases[11]. Avoid sources of ignition such as heat, sparks, and open flames[1][2].

Pre-Disposal Handling and Safe Storage

Proper handling from the moment a chemical is designated as waste is critical to preventing accidental exposure and environmental release.

Personal Protective Equipment (PPE): The causality for PPE selection is rooted in the compound's hazard profile.

  • Eye Protection: Safety goggles are mandatory to protect against splashes that can cause serious eye irritation[1][8].

  • Skin Protection: A lab coat and chemical-resistant gloves are essential to prevent direct contact, as the substance is presumed to cause skin irritation[1][8]. Gloves must be inspected for integrity before each use[10].

  • Respiratory Protection: All handling of waste Benzyl 3-oxocyclopent-1-enecarboxylate should occur within a certified chemical fume hood to mitigate the risk of inhaling vapors, which may be irritating[4][10].

Waste Accumulation:

  • Container: Use a designated, chemically compatible, and sealable container for waste collection. The container must be in good condition, with no leaks or cracks[10].

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. This area must be located at or near the point of generation, be clearly marked, and be under the control of the laboratory personnel. The SAA should be a cool, dry, and well-ventilated space, away from incompatible materials and ignition sources[6].

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe disposal of Benzyl 3-oxocyclopent-1-enecarboxylate from the laboratory.

Experimental Protocol for Disposal
  • Step 1: Don Appropriate PPE

    • Before handling the waste material, put on all required PPE as specified in Section 2 (safety goggles, lab coat, nitrile gloves).

  • Step 2: Waste Segregation

    • Segregate the waste as non-halogenated organic waste .

    • Causality: Proper segregation is crucial for safe disposal. Mixing with incompatible waste streams, such as strong oxidizers, can cause violent reactions[1]. Mixing with halogenated waste complicates the final disposal or recycling process, often increasing costs and environmental impact.

  • Step 3: Containerization

    • Carefully transfer the waste into the designated hazardous waste container located in the SAA.

    • Avoid splashing. Use a funnel if necessary to prevent spills.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

    • Securely seal the container lid immediately after transferring the waste[10].

  • Step 4: Labeling

    • The waste container must be labeled at the time the first drop of waste is added.

    • The label must clearly state:

      • The words "Hazardous Waste" [6].

      • The full chemical name: "Benzyl 3-oxocyclopent-1-enecarboxylate" . Do not use abbreviations or chemical formulas.

      • An indication of the hazards (e.g., "Irritant," "Flammable").

  • Step 5: Final Disposal Arrangement

    • Once the container is full or the project is complete, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor[6].

    • Follow all institutional procedures for waste manifest documentation and pickup scheduling.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Waste Handling cluster_compliance Compliance & Storage cluster_final Final Disposition start Start Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Non-Halogenated Organic) ppe->segregate containerize Transfer to Designated, Sealed Waste Container segregate->containerize label_waste Label Container Correctly ('Hazardous Waste', Full Name) containerize->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store pickup Arrange Pickup via EHS or Licensed Contractor store->pickup end_process End of Process pickup->end_process

Caption: Logical workflow for the safe disposal of laboratory chemical waste.

Waste Classification and Regulatory Compliance

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly classified as either "listed" or "characteristic" hazardous waste[12].

  • Listed Wastes: Benzyl 3-oxocyclopent-1-enecarboxylate is not explicitly found on the F, K, P, or U lists of hazardous wastes defined in 40 CFR Part 261[12][13].

  • Characteristic Wastes: A waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given that the analogous compound cyclopentanone is a flammable liquid, waste containing Benzyl 3-oxocyclopent-1-enecarboxylate should be conservatively managed as an ignitable hazardous waste (EPA Waste Code D001) until proven otherwise by analytical testing, such as that described in EPA's SW-846 Compendium[14].

Chemical waste generators are legally responsible for accurately classifying their waste[2][11]. Therefore, consulting with your EHS department is the definitive step to ensure accurate classification and full compliance.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital. Always follow your institution's specific emergency protocols.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists[4][10].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[9][10].

  • Spill: Evacuate non-essential personnel from the area. Remove all sources of ignition[10]. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste[4][10]. Do not allow the spill to enter drains or waterways[4][10].

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, building trust in our scientific practices and protecting ourselves, our colleagues, and our environment.

References

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet: Cyclopentanone. Carl ROTH. Available at: [Link]

  • Material Safety Data Sheet - Cyclopentanone. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. Available at: [Link]

  • Safety Data Sheet: Cyclopentanone. Carl ROTH. Available at: [Link]

  • Benzyl cyclopentanecarboxylate. PubChem - NIH. Available at: [Link]

  • Cyclopentanone - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]

  • Safety Data Sheet - Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride. Angene Chemical. Available at: [Link]

  • Benzyl 3-oxopiperazine-1-carboxylate. PubChem - NIH. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. U.S. Environmental Protection Agency. Available at: [Link]

  • METHYL 3-OXOCYCLOPENT-1-ENE-1-CARBOXYLATE. Organic Syntheses Procedure. Available at: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available at: [Link]

  • The SW-846 Compendium. U.S. Environmental Protection Agency. Available at: [Link]

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